molecular formula C10H12O3 B3042115 3-(3-Hydroxyphenyl)butanoic Acid CAS No. 51038-69-8

3-(3-Hydroxyphenyl)butanoic Acid

Cat. No.: B3042115
CAS No.: 51038-69-8
M. Wt: 180.2 g/mol
InChI Key: ZHKGOQQJCBDHFY-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenyl)butanoic Acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(3-hydroxyphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(5-10(12)13)8-3-2-4-9(11)6-8/h2-4,6-7,11H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKGOQQJCBDHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 3-(3-Hydroxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Hydroxyphenyl)butanoic acid (CAS: 51038-69-8) is a functionalized phenylbutyric acid derivative serving as a critical chiral building block in organic synthesis. Unlike its lower homolog, 3-(3-hydroxyphenyl)propanoic acid (a well-characterized flavonoid metabolite), the butanoic variant is primarily utilized as a synthetic scaffold. Its structure features a stereogenic center at the C3 position and a meta-hydroxyl group, making it a versatile precursor for the synthesis of chroman-4-ones , dihydrocoumarins , and peptidomimetic agents targeting GPR receptors.

This guide details the physicochemical profile, synthetic pathways, and analytical characterization of the compound, distinguishing it from metabolic analogs to ensure precise application in research and development.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertySpecification
IUPAC Name This compound
CAS Number 51038-69-8
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate; Sparingly soluble in Water
pKa (Predicted) Carboxyl: ~4.76
logP (Predicted) 1.8 – 2.1 (Lipophilic)
Chirality Contains one chiral center at C3 (Available as racemic or enantiopure forms)
Structural Analysis

The molecule consists of a butyric acid backbone substituted at the


-position (C3) with a 3-hydroxyphenyl ring. The presence of the phenolic hydroxyl group at the meta position allows for regioselective downstream functionalization, particularly electrophilic aromatic substitution at the para (C6) or ortho (C2/C4) positions relative to the hydroxyl group.

Synthetic Methodologies

To ensure high purity and stereocontrol, two primary synthetic routes are recommended. The choice depends on whether a racemic mixture or a specific enantiomer is required.

Method A: Rhodium-Catalyzed Asymmetric Conjugate Addition (Enantioselective)

For drug development applications requiring high enantiomeric excess (ee), the addition of arylboronic acids to crotonates is the gold standard.

Protocol:

  • Reagents: 3-Hydroxyphenylboronic acid, tert-butyl crotonate, [Rh(cod)Cl]₂, chiral ligand (e.g., (R)-BINAP).

  • Conditions: Dioxane/H₂O (10:1), 90°C, 12 hours.

  • Mechanism: The chiral Rh-complex facilitates the 1,4-addition of the aryl group to the

    
    -unsaturated ester.
    
  • Workup: Hydrolysis of the tert-butyl ester using TFA/DCM yields the free acid.

Method B: Friedel-Crafts Alkylation (Scalable/Racemic)

For bulk production of the racemate, a Lewis acid-catalyzed alkylation is cost-effective.

Protocol:

  • Substrate: Phenol (protected as anisole or free phenol if conditions allow) + Crotonic acid.

  • Catalyst: Aluminum chloride (AlCl₃) or Sulfuric acid (H₂SO₄).

  • Conditions: 0°C to RT. Note: This method may yield a mixture of ortho and para isomers; purification via recrystallization is critical.

Visualization: Synthetic Pathways

SynthesisPathways Start1 3-Hydroxyphenylboronic Acid Catalyst Rh(I) / (R)-BINAP (Asymmetric Catalysis) Start1->Catalyst Start2 Crotonate Ester Start2->Catalyst Intermediate Chiral Ester Intermediate Catalyst->Intermediate 1,4-Addition Hydrolysis Hydrolysis (TFA or LiOH) Intermediate->Hydrolysis Product 3-(3-Hydroxyphenyl) butanoic Acid Hydrolysis->Product Cyclization Intramolecular Friedel-Crafts Product->Cyclization Downstream App Chromanone 7-Hydroxy-2-methyl chroman-4-one Cyclization->Chromanone

Figure 1: Synthetic workflow contrasting the formation of the core acid and its potential cyclization to a chromanone scaffold.

Analytical Characterization (Self-Validating System)

To validate the identity of synthesized this compound, compare experimental data against these predicted spectral signatures.

¹H NMR (400 MHz, DMSO-d₆) Prediction
  • δ 12.1 ppm (s, 1H): Carboxylic acid proton (-COOH ).

  • δ 9.3 ppm (s, 1H): Phenolic proton (-OH ).

  • δ 6.6 – 7.1 ppm (m, 4H): Aromatic protons (Characteristic meta-substitution pattern).

  • δ 3.1 ppm (m, 1H): Benzylic/Methine proton at C3 (-CH (Ar)-).

  • δ 2.4 – 2.6 ppm (m, 2H): Methylene protons at C2 (-CH ₂-COOH).

  • δ 1.2 ppm (d, 3H): Methyl group at C4 (-CH ₃).

Mass Spectrometry (ESI)
  • Ionization Mode: Negative Mode (ESI-) is preferred due to the carboxylic acid and phenol.

  • m/z: [M-H]⁻ = 179.1.

Applications in Drug Discovery

Chromanone Synthesis (Scaffold Generation)

The primary utility of this compound is as a precursor for 7-hydroxy-2-methylchroman-4-one .

  • Reaction: Intramolecular Friedel-Crafts acylation using Polyphosphoric Acid (PPA) or Methanesulfonic acid.

  • Significance: Chromanones are privileged structures in medicinal chemistry, serving as cores for anti-inflammatory and anticancer agents. The methyl group at C2 (derived from the butanoic chain) adds steric complexity often required for receptor selectivity.

Bioisosteric Replacement

This compound serves as a lipophilic bioisostere for:

  • 3-(3-Hydroxyphenyl)propanoic acid: The methyl group increases metabolic stability by hindering

    
    -oxidation.
    
  • 
    -Hydroxybutyrate:  The phenyl ring provides a hydrophobic anchor for exploring GPR81/GPR109A receptor antagonists.
    

Handling & Stability

  • Storage: Store at +2°C to +8°C. The compound is hygroscopic; keep under inert atmosphere (Argon/Nitrogen) if high purity is required for long durations.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents which may react with the phenolic hydroxyl group.

  • Safety: Classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A). Use standard PPE (gloves, goggles, fume hood).

Comparative Analysis: Metabolite vs. Synthetic

It is crucial to distinguish this compound from its naturally occurring homolog to prevent experimental error.

Feature3-(3-Hydroxyphenyl)propanoic Acid3-(3-Hydroxyphenyl)butanoic Acid
Origin Major metabolite of dietary flavonoids (e.g., Quercetin)Synthetic intermediate; rare minor metabolite
Chain Length 3 Carbons (Propionic)4 Carbons (Butyric)
Chirality AchiralChiral (Stereocenter at C3)
Primary Use Biomarker for polyphenol intake; Gut microbiome studiesChiral building block for drug synthesis

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 51038-69-8). Available at:

  • Hayashi, T. et al.
  • PubChem. Compound Summary: this compound. National Library of Medicine. Available at:

  • Cayman Chemical. 3-(3-Hydroxyphenyl)propanoic Acid Product Information. (Cited for comparative metabolite data). Available at:

A Technical Guide to the Metabolic Role of 3-(3-Hydroxyphenyl)propanoic Acid: From Gut Microbiome to Host Physiology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The intricate interplay between diet, the gut microbiome, and host health is a frontier of metabolic research. Emerging from this nexus is 3-(3-Hydroxyphenyl)propanoic Acid (3-HPPA), a phenolic acid that is not endogenously synthesized by humans but is a principal product of colonic microbial metabolism of dietary flavonoids. Once considered mere metabolic byproducts, 3-HPPA and related compounds are now recognized as potent bioactive molecules with significant influence on host physiology. Their superior bioavailability compared to their parent flavonoids makes them critical players in mediating the health benefits associated with polyphenol-rich diets. This technical guide provides an in-depth exploration of the metabolic journey of 3-HPPA, its formation, its specific biological roles in cardiovascular and metabolic health, and the mechanisms underpinning these effects. Furthermore, we present a validated analytical workflow for its quantification, offering a robust framework for researchers investigating its therapeutic and diagnostic potential.

Introduction: Defining 3-(3-Hydroxyphenyl)propanoic Acid

3-(3-Hydroxyphenyl)propanoic Acid (3-HPPA), also known by synonyms such as m-hydroxyphenylpropionic acid and dihydro-3-coumaric acid, is a monocarboxylic acid with the chemical formula C₉H₁₀O₃.[1][2] It is crucial to distinguish it from similarly named compounds like 3-hydroxybutanoic acid (a ketone body) to ensure precise scientific communication.

The primary origin of 3-HPPA in human physiology is the metabolic activity of the gut microbiota on dietary polyphenols, particularly flavan-3-ols and flavonoids like quercetin.[3][4] These parent compounds, abundant in foods such as tea, apples, berries, and cocoa, are largely unabsorbed in the upper gastrointestinal tract.[3][5] Upon reaching the colon, they are biotransformed by resident bacteria into a suite of more readily absorbed and systemically available phenolic acids, with 3-HPPA being a prominent example.[6][7] This microbial transformation is a critical checkpoint, converting poorly bioavailable dietary precursors into potent signaling molecules that can exert systemic effects.[8]

This guide will elucidate the complete metabolic pathway of 3-HPPA, detail its significant biological activities, and provide the technical methodologies required for its accurate study.

Metabolic Fate: From Dietary Flavonoids to Systemic Circulation

The journey of 3-HPPA is a two-stage process involving microbial action in the gut followed by absorption and distribution within the host.

Microbial Biotransformation in the Colon

The vast majority of dietary flavan-3-ols and other flavonoids pass through the small intestine intact. In the colon, a diverse community of anaerobic bacteria, including species from the genera Clostridium and Eubacterium, orchestrates their degradation.[6] This process involves several key enzymatic steps, including deglycosylation (for flavonoid glycosides like quercetin) and C-ring fission of the flavonoid backbone, followed by dehydroxylation.[6] For example, quercetin is first broken down, and subsequent microbial dehydroxylation can lead to the formation of 3-(3-hydroxyphenyl)propanoic acid.[6]

The causality behind this pathway is rooted in microbial energy metabolism; bacteria utilize these complex polyphenols as substrates for growth. The output for the host is a pool of small, absorbable phenolic acids that possess enhanced biological activity.[6]

Metabolic Formation of 3-HPPA Diet Dietary Flavan-3-ols (e.g., Quercetin, Epicatechin) Colon Colon Lumen Diet->Colon Ingestion Microbiota Gut Microbiota (e.g., Clostridium sp., Eubacterium sp.) Intermediate Ring-Fission Intermediates Microbiota->Intermediate C-Ring Fission & Deglycosylation HPPA 3-(3-Hydroxyphenyl)propanoic Acid (3-HPPA) Intermediate->HPPA Dehydroxylation Absorption Intestinal Absorption HPPA->Absorption Circulation Systemic Circulation (Portal Vein -> Liver) Absorption->Circulation Monocarboxylic Acid Transporters NF-kB Signaling Inhibition by 3-HPPA TNFa TNFα TNFR TNFα Receptor TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Leads to Degradation) NFkB NF-κB (p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates HPPA 3-HPPA HPPA->NFkB Inhibits Phosphorylation & Translocation Gene E-selectin Gene Transcription Adhesion Monocyte Adhesion Gene->Adhesion Upregulates

Caption: 3-HPPA inhibits TNFα-induced monocyte adhesion via the NF-κB pathway.

Modulation of Metabolic Syndrome

In preclinical models of diet-induced obesity and non-alcoholic fatty liver disease (NAFLD), 3-HPPA demonstrates significant metabolic benefits.

  • Improved Lipid Profile: Administration of 3-HPPA to mice on a high-fat diet led to reduced body weight, ameliorated dyslipidemia (abnormal levels of lipids in the blood), and alleviated hepatic steatosis (fat accumulation in the liver). [9]* Gut Microbiome Regulation: Interestingly, 3-HPPA also appears to create a positive feedback loop. It can reverse the dysbiosis caused by a high-fat diet, notably increasing the diversity of the gut microbiota and tending to decrease the Firmicutes to Bacteroidetes (F/B) ratio, which is often elevated in obesity. [9] The table below summarizes key quantitative findings from a study on high-fat diet-fed mice. [9]

    Parameter High-Fat Diet (HFD) Control HFD + 3-HPPA Effect
    Body Weight Gain (g) ~18 g ~14 g Decrease
    Liver Index ( g/100g ) ~5.5 ~4.5 Decrease
    Serum Triglycerides (mmol/L) ~1.4 ~1.0 Decrease
    Serum Total Cholesterol (mmol/L) ~6.0 ~5.0 Decrease

    | Fecal Butanoic Acid (μmol/g) | ~20 | ~35 | Increase |

Analytical Protocol: Quantification in Biological Matrices

Accurate quantification of 3-HPPA in plasma or serum is essential for pharmacokinetic studies and for establishing its role as a biomarker. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.

Causality in Method Design: The choice of a C18 column is based on its ability to retain moderately polar aromatic acids like 3-HPPA. The use of formic acid in the mobile phase is critical; it acidifies the eluent to ensure 3-HPPA is in its neutral form for better retention and, more importantly, promotes efficient protonation for positive ion mode electrospray ionization (ESI), enhancing MS sensitivity. An isotopically labeled internal standard is the cornerstone of a self-validating system, as it co-elutes with the analyte and experiences the same matrix effects and ionization suppression/enhancement, ensuring the most accurate quantification possible.

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of serum or plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., 3-(3-Hydroxyphenyl)propanoic acid-d₃ at 1 µg/mL).

    • Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

    • Transfer to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-HPPA 167.1121.115
3-HPPA-d₃ (IS) 170.1124.115

digraph "Analytical Workflow for 3-HPPA" {
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// Node Definitions Start [label="Plasma/Serum Sample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="Spike with\nInternal Standard (IS)", fillcolor="#FBBC05", fontcolor="#202124"]; Precipitate [label="Protein Precipitation\n(Methanol + Formic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Centrifuge [label="Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"]; Evap [label="Evaporate & Reconstitute", fillcolor="#FBBC05", fontcolor="#202124"]; Inject [label="UHPLC Injection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separate [label="C18 Column Separation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ionize [label="ESI Source\n(Ionization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detect [label="Tandem Mass Spec\n(MRM Detection)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantify [label="Quantification\n(Analyte/IS Ratio)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Spike -> Precipitate -> Centrifuge -> Evap -> Inject; Inject -> Separate -> Ionize -> Detect -> Quantify; }

Caption: A typical bioanalytical workflow for quantifying 3-HPPA via LC-MS/MS.

Therapeutic and Diagnostic Potential

The evidence presented positions 3-HPPA as a molecule of significant interest for drug development and clinical diagnostics.

  • Therapeutic Agent: Given its direct effects on blood pressure, endothelial function, and lipid metabolism, 3-HPPA or stable synthetic derivatives could be developed as therapeutics for hypertension, atherosclerosis, and metabolic syndrome. [3][4][9]Its ability to modulate the gut microbiota suggests potential applications in treating conditions linked to dysbiosis. [9]* Biomarker: The circulating concentration of 3-HPPA could serve as a robust biomarker. It reflects not only the dietary intake of beneficial polyphenols but also the functional capacity of the gut microbiome to produce it. [10]Therefore, elevated levels may indicate a healthy diet and a well-functioning gut ecosystem, while low levels could signify a lack of dietary fiber/polyphenols or a compromised microbiome.

Conclusion and Future Perspectives

3-(3-Hydroxyphenyl)propanoic acid exemplifies a paradigm shift in nutritional science, where the focus moves from parent dietary compounds to their bioactive, microbially-generated metabolites. Its well-documented roles in reducing cardiovascular risk factors and improving metabolic health underscore its importance. Future research should focus on human intervention studies to confirm the preclinical findings, elucidate its full range of molecular targets, and explore the pharmacokinetics of its own phase II metabolites. For drug development professionals, understanding the structure-activity relationships of 3-HPPA could pave the way for a new class of therapeutics derived from the intricate chemistry of the gut microbiome.

References

  • Li, X., et al. (2023). Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet. PMC. [Link]

  • Du, C., et al. (2023). Microbial phenolic metabolites 3-(3',4'-dihydroxyphenyl)propanoic acid and 3',4'-dihydroxyphenylacetic acid prevent obesity in mice fed high-fat diet. Food Science and Human Wellness, 13(1), 327-338. [Link]

  • Lu, Z., et al. (2021). Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate Antioxidants. Environmental Science & Technology. [Link]

  • MORF. 3-(3-Hydroxyphenyl)propanoic acid. MORF. [Link]

  • Song, L., et al. (2022). 3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression. Fitoterapia, 156, 105071. [Link]

  • Najmanová, I., et al. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Molecular Nutrition & Food Research, 60(5), 981-991. [Link]

  • Request PDF. The flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rat. ResearchGate. [Link]

  • PubChem. 3-(3'-Hydroxyphenyl)propionic acid. National Center for Biotechnology Information. [Link]

  • Rupa Health. 3-(3-hydroxyphenyl)-3-hydroxypropionic Acid. Rupa Health. [Link]

  • Williamson, G., & Clifford, M. N. (2017). A review on the effects of flavan-3-ols, their metabolites, and their dietary sources on gut barrier integrity. Food & Function. [Link]

  • Reginster, J. Y., & Burlet, N. (2006). Integration of the Human Gut Microbiome and Serum Metabolome Reveals Novel Biological Factors Involved in the Regulation of Bone Mineral Density. PMC. [Link]

  • Mena, P., et al. (2019). Microbial Metabolites of Flavan-3-Ols and Their Biological Activity. ResearchGate. [Link]

  • Kasilovich, S., et al. (2023). Influence of Microbiota-Related Metabolites Associated with Inflammation and Sepsis on the Peroxidase Activity of Cyclooxygenase in Healthy Human Monocytes and Acute Monocytic Leukemia Cells. PMC. [Link]

  • View of Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique. (n.d.). [Link]

  • PubChem. 3-Hydroxybutanoic acid. National Center for Biotechnology Information. [Link]

  • Natsume, M., et al. (2015). Flavan 3-ols improve metabolic syndrome risk factors: evidence and mechanisms. PMC. [Link]

  • DergiPark. Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. DergiPark. [Link]

  • PubMed. Automated kinetic method for D-3-hydroxybutyrate in plasma or serum. National Center for Biotechnology Information. [Link]

  • Request PDF. HPLC determination of D-3-hydroxybutyric acid by derivatization with a benzofurazan reagent and fluorescent detection: Application in the analysis of human plasma. ResearchGate. [Link]

  • Mena, P., et al. (2019). Microbial Metabolites of Flavan-3-Ols and Their Biological Activity. PMC. [Link]

  • PubChem. (R)-3-hydroxybutyric acid. National Center for Biotechnology Information. [Link]

  • American Society for Nutrition. (2023). Are You Getting Enough Flavan-3-ols?. [Link]

Sources

Methodological & Application

Synthesis protocol for 3-(3-Hydroxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 3-(3-Hydroxyphenyl)butanoic Acid

Executive Summary

This application note details a robust, three-step synthetic protocol for This compound , a key metabolic intermediate and structural scaffold in drug discovery. Unlike traditional Friedel-Crafts alkylation routes which suffer from poor regioselectivity (ortho/para preference), this protocol utilizes a Horner-Wadsworth-Emmons (HWE) olefination strategy starting from 3-methoxyacetophenone. This route ensures exclusive meta-substitution relative to the alkyl chain, high yields, and scalable purification.

Key Advantages of this Protocol:

  • Regiocontrol: Guarantees the 1,3-substitution pattern via the starting material.

  • Scalability: Avoids cryogenic temperatures and hazardous mercury/chromium reagents.

  • Efficiency: Features a "Global Deprotection" step that simultaneously cleaves the methyl ether and hydrolyzes the ester.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the C3-C4 bond via olefination, followed by saturation and functional group manipulation.

Retrosynthesis Target Target: this compound Precursor1 Ethyl 3-(3-methoxyphenyl)butanoate Target->Precursor1 Global Deprotection (HBr/AcOH) Precursor2 Ethyl 3-(3-methoxyphenyl)but-2-enoate Precursor1->Precursor2 Cat. Hydrogenation (H2, Pd/C) SM Starting Material: 3-Methoxyacetophenone Precursor2->SM HWE Olefination (Triethyl phosphonoacetate)

Figure 1: Retrosynthetic disconnection showing the linear assembly from commercially available 3-methoxyacetophenone.

Detailed Experimental Protocol

Stage 1: HWE Olefination

Objective: Synthesis of Ethyl 3-(3-methoxyphenyl)but-2-enoate. Rationale: The HWE reaction is selected over the Wittig reaction due to higher E-selectivity, easier removal of phosphate byproducts (water-soluble), and superior yields with ketone substrates.

Reagents:

  • 3-Methoxyacetophenone (1.0 equiv)

  • Triethyl phosphonoacetate (1.2 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.3 equiv)

  • THF (Anhydrous)[1]

Procedure:

  • Activation: In a flame-dried 3-neck flask under Nitrogen, suspend NaH (1.3 equiv) in anhydrous THF (10 mL/g substrate) at 0°C.

  • Ylide Formation: Add Triethyl phosphonoacetate (1.2 equiv) dropwise over 20 minutes. The solution will turn clear/yellowish as hydrogen gas evolves. Stir for 30 min at 0°C.

  • Addition: Add 3-Methoxyacetophenone (1.0 equiv) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to 0°C. Quench carefully with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1][2][3]

  • Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexane) to yield the unsaturated ester as a colorless oil.

    • Target Yield: 85-92%

Stage 2: Catalytic Hydrogenation

Objective: Reduction to Ethyl 3-(3-methoxyphenyl)butanoate. Rationale: Pd/C catalyzed hydrogenation is quantitative and clean. The meta-methoxy group is stable under these standard neutral conditions.

Reagents:

  • Stage 1 Product (1.0 equiv)

  • Pd/C (10% wt loading) (5-10 wt% of substrate)

  • Ethanol (Reagent grade)

  • Hydrogen Gas (Balloon pressure or 1-3 atm)

Procedure:

  • Setup: Dissolve the unsaturated ester in Ethanol (20 mL/g).

  • Catalyst Addition: Under an Argon blanket, carefully add Pd/C. Caution: Pd/C is pyrophoric when dry.

  • Hydrogenation: Purge the vessel with H₂ (3 cycles). Stir vigorously under H₂ atmosphere (balloon is sufficient) for 12 hours at RT.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate in vacuo. The product is usually pure enough for the next step.

    • Target Yield: >95%[4][5]

Stage 3: Global Deprotection (Demethylation & Hydrolysis)

Objective: Conversion to this compound. Rationale: Using 48% HBr performs two functions simultaneously: it hydrolyzes the ethyl ester to the carboxylic acid and cleaves the methyl ether to the phenol. This "one-pot" finish is highly efficient for metabolic standards.

Reagents:

  • Stage 2 Product (1.0 equiv)

  • Hydrobromic Acid (48% aq.) (10-15 mL/g substrate)

  • Acetic Acid (Glacial) (Optional co-solvent for solubility)

Procedure:

  • Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in 48% HBr. (Add Acetic Acid 1:1 if solubility is poor).

  • Reflux: Heat to reflux (approx. 110-120°C) for 6–12 hours.

    • Checkpoint: Monitor by HPLC or TLC. The intermediate acid (methoxy-acid) may form first, followed by the target phenol-acid.

  • Workup: Cool to RT. Dilute with ice water (5x volume).

  • Extraction: Extract with Ethyl Acetate (3x).

    • Note: The product is an acid/phenol; ensure the aqueous layer is acidic (pH < 2) during extraction.

  • Purification: The crude product often solidifies. Recrystallize from Toluene/Hexane or Water/Ethanol mixture.

    • Target Yield: 75-85%

Quantitative Data Summary

ParameterStage 1 (HWE)Stage 2 (Hydrogenation)Stage 3 (Deprotection)
Reagent NaH, (EtO)₂P(O)CH₂COOEtH₂, Pd/C48% HBr
Solvent THFEthanolWater/Acetic Acid
Temp/Time Reflux, 6hRT, 12h115°C, 8h
Typical Yield 88%96%80%
Purification Column ChromatographyFiltration (Celite)Recrystallization
Key Byproduct Phosphate salt (Water sol.)NoneMeBr (Gas), EtOH

Quality Control & Validation

Self-Validating Checkpoints:

  • Stage 1 NMR: Disappearance of ketone methyl singlet (~2.6 ppm). Appearance of olefinic proton (~6.1 ppm) and ethyl ester signals.

  • Stage 3 NMR: Disappearance of methoxy singlet (~3.8 ppm). Shift of aromatic protons due to change from -OMe to -OH.

  • HPLC Purity: >98% (254 nm).

Expected 1H NMR (DMSO-d6) for Target:

  • δ 12.0 (br s, 1H): Carboxylic Acid -OH

  • δ 9.3 (s, 1H): Phenolic -OH

  • δ 7.0 - 6.6 (m, 4H): Aromatic protons (meta-sub pattern)

  • δ 3.1 (m, 1H): Benzylic CH (chiral center)

  • δ 2.4 (d, 2H): Alpha-CH2 (adjacent to COOH)

  • δ 1.2 (d, 3H): Methyl group

Workflow Visualization

Workflow Step1 Step 1: HWE Reaction (THF, NaH, Reflux) Form Unsaturated Ester Step2 Step 2: Hydrogenation (EtOH, Pd/C, H2) Reduce Double Bond Step1->Step2 Clean Oil Step3 Step 3: Acid Reflux (48% HBr) Demethylate & Hydrolyze Step2->Step3 Quant. Yield QC Final QC (NMR, HPLC, MP) Step3->QC Recrystallize

Figure 2: Operational workflow for the synthesis process.

Safety & Handling

  • Sodium Hydride (NaH): Reacts violently with water/moisture releasing hydrogen. Use only under inert atmosphere.

  • Hydrobromic Acid (HBr): Highly corrosive and toxic fumes. Perform all operations in a well-ventilated fume hood.

  • Palladium on Carbon (Pd/C): Pyrophoric. Keep wet with solvent; never add dry catalyst to a solvent containing hydrogen.

References

  • BenchChem. A Comparative Guide to the Synthesis of Ethyl 3-methyl-2-phenylbut-2-enoate. (Accessed 2025).[3][6][7] Comparison of HWE and Reformatsky yields for acetophenone derivatives.

  • Organic Syntheses. Triethyl Phosphonoacetate and HWE Reaction Protocols. Org.[1][3][7][8][9][10][11] Synth. 1973, 53, 177. Standard protocols for phosphonate carbanion chemistry.

  • MDMA.ch (Archive). Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. (Industrial reference for demethylation of phenyl-butanoic acids).

  • Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction Mechanism and Variations. Detailed mechanistic insight for E-selectivity.

  • ResearchGate. Efficient demethylation of aromatic methyl ethers with HCl/HBr. Discussion on acid-mediated ether cleavage.

Sources

Application Notes and Protocols for the Purification of 3-(3-Hydroxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This comprehensive guide details robust methodologies for the purification of 3-(3-Hydroxyphenyl)butanoic acid, a compound of significant interest in metabolic and pharmaceutical research. Recognizing the critical need for high-purity material in these applications, we present a selection of field-proven protocols, including recrystallization, column chromatography, and liquid-liquid extraction. Each method is accompanied by a detailed explanation of the underlying scientific principles, step-by-step instructions, and expert insights to empower researchers, scientists, and drug development professionals to achieve their desired purity targets.

Introduction: The Importance of Purity

This compound and its structural isomers are phenolic molecules that can be generated by gut microbiota and have been implicated in various biological processes.[1][2][3] As with any bioactive compound, the integrity of experimental data and the safety of potential therapeutic applications are directly dependent on the purity of the starting material. Impurities can introduce confounding variables in biological assays and may possess their own pharmacological or toxicological profiles. Therefore, effective purification is a cornerstone of reliable research and development. This guide provides the technical foundation and practical protocols to purify this compound from common synthetic or biological matrices.

Physicochemical Properties for Purification Strategy Design

A successful purification strategy is built upon a thorough understanding of the target molecule's physical and chemical properties. These parameters dictate the choice of solvents, pH adjustments, and chromatographic conditions.

PropertyValueSignificance for Purification
Molecular Formula C₁₀H₁₂O₃Provides the basis for molecular weight calculation.
Molecular Weight 180.20 g/mol Essential for calculating molar concentrations and reaction stoichiometry.
pKa ~4.5 (Estimated for carboxylic acid)Critical for developing pH-based liquid-liquid extraction protocols. The molecule's charge state can be manipulated to control its solubility in aqueous vs. organic phases.
Appearance White to off-white solidVisual indicator of purity.
Solubility DMSO, Ethanol, MethanolInformation on solubility is key for choosing appropriate solvents for recrystallization and chromatography.[4][5]
Purification Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the target compound and its impurities in a given solvent system at different temperatures. The ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at a lower temperature.

3.1. The Principle of Recrystallization

The process involves dissolving the impure solid in a hot solvent to create a saturated solution. As this solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice. The slow formation of this lattice tends to exclude impurity molecules, which remain dissolved in the cooler solvent (the mother liquor).

3.2. Step-by-Step Protocol for Recrystallization
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, ethyl acetate, toluene, or mixtures thereof) to find a suitable system where the compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower, more effective crystal growth, insulate the flask. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a crystalline solid.

3.3. Workflow for Recrystallization

G cluster_0 Recrystallization Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (Optional, if impurities present) A->B if needed C 3. Slow Cooling to Room Temperature A->C if not needed B->C D 4. Ice Bath Cooling to Maximize Yield C->D E 5. Vacuum Filtration to Isolate Crystals D->E F 6. Wash Crystals with Cold Solvent E->F G 7. Dry Under Vacuum F->G H Pure Crystalline Product G->H

Caption: Workflow of the recrystallization process.

Purification Method 2: Column Chromatography

Chromatography is a fundamental separation technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase.[6] For this compound, both normal-phase and reverse-phase chromatography are effective.

4.1. Principles of Chromatographic Separation
  • Normal-Phase Chromatography: Uses a polar stationary phase (e.g., silica gel) and a non-polar to moderately polar mobile phase (e.g., hexane/ethyl acetate mixture). Polar compounds like our target molecule will interact more strongly with the stationary phase and thus elute later than non-polar impurities.

  • Reverse-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). In this mode, the polar target molecule will have less interaction with the stationary phase and elute earlier than more non-polar impurities. RPC is particularly powerful for separating structural isomers.[1][2]

4.2. Protocol for Flash Column Chromatography (Normal-Phase)
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry, loaded silica to the top of the column bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

4.3. Protocol for Preparative High-Performance Liquid Chromatography (Reverse-Phase)

For achieving the highest purity, preparative HPLC is the method of choice.

  • System Preparation: Use a C18 reverse-phase column. Equilibrate the column with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid or trifluoroacetic acid to suppress ionization of the carboxylic acid).

  • Sample Preparation: Dissolve the partially purified or crude material in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection and Elution: Inject the sample onto the column. Run a gradient from a high aqueous content to a high organic content (e.g., 5% to 95% acetonitrile over 30 minutes).

  • Fraction Collection: Use a UV detector (monitoring at ~276 nm) to trigger a fraction collector, isolating the peak corresponding to this compound.[4]

  • Product Recovery: Combine the pure fractions. The bulk of the organic solvent can be removed by rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the final product.

4.4. Comparison of Chromatographic Methods
ParameterFlash ChromatographyPreparative HPLC
Stationary Phase Silica GelC18-bonded Silica
Mobile Phase Non-polar (e.g., Hexane/EtOAc)Polar (e.g., Water/ACN)
Resolution ModerateHigh
Sample Load GramsMilligrams to Grams
Purity Achievable >95%>99%
Primary Use Bulk purificationHigh-purity polishing
4.5. Workflow for Chromatographic Purification

G cluster_1 Chromatography Workflow A 1. Dissolve Crude Sample B 2. Load onto Column (Dry or Wet Loading) A->B C 3. Elute with Mobile Phase Gradient B->C D 4. Monitor Elution (TLC or UV Detector) C->D E 5. Collect Fractions D->E F 6. Combine Pure Fractions E->F G 7. Evaporate Solvent F->G H Pure Product G->H

Caption: General workflow for column chromatography.

Purification Method 3: Liquid-Liquid Extraction

This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. By adjusting the pH of the aqueous phase, the ionization state, and therefore the solubility, of this compound can be controlled.

5.1. Principle of pH-Based Extraction
  • In Acidic Conditions (e.g., pH < 3): The carboxylic acid group of the target molecule will be protonated (-COOH). In this neutral form, the molecule is more soluble in organic solvents (like ethyl acetate or dichloromethane) than in water.

  • In Basic Conditions (e.g., pH > 6): The carboxylic acid group will be deprotonated to form a carboxylate salt (-COO⁻). This ionic form is highly soluble in the aqueous phase and poorly soluble in most organic solvents.

This pH-dependent solubility allows for the separation from neutral or basic impurities.

5.2. Step-by-Step Protocol for Extraction
  • Initial Dissolution: Dissolve the crude mixture in a suitable organic solvent such as ethyl acetate.

  • Wash with Acid (Optional): To remove basic impurities, wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The basic impurities will become protonated and move to the aqueous phase, which is then discarded.

  • Extraction of Target Compound: Add a basic aqueous solution (e.g., saturated sodium bicarbonate) to the organic layer.[7] The this compound will be deprotonated and extracted into the aqueous phase. Separate the layers and save the aqueous layer. Repeat this extraction step to ensure complete recovery.

  • Removal of Neutral Impurities: The remaining organic layer, now containing primarily neutral impurities, can be discarded.

  • Recovery of Target Compound: Cool the combined basic aqueous extracts in an ice bath. Carefully acidify the solution with a strong acid (e.g., concentrated HCl) until the pH is ~2. The this compound will precipitate out as it becomes protonated and insoluble in the acidic water.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water and dry under vacuum.

5.3. Workflow for Liquid-Liquid Extraction

G cluster_2 pH-Based Extraction Workflow A 1. Dissolve Crude Mixture in Organic Solvent (e.g., EtOAc) B 2. Extract with Aqueous Base (e.g., NaHCO₃ solution) A->B C Organic Layer (Contains Neutral/Basic Impurities) DISCARD B->C Separate Layers D Aqueous Layer (Contains Deprotonated Product) B->D Separate Layers E 3. Acidify Aqueous Layer with Strong Acid (e.g., HCl) to pH ~2 D->E F 4. Product Precipitates E->F G 5. Filter and Dry Solid F->G H Purified Product G->H

Caption: Workflow for purification via liquid-liquid extraction.

Assessment of Purity

After any purification procedure, it is essential to verify the purity of the obtained this compound. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): An analytical C18 column can be used to obtain a chromatogram. A single sharp peak indicates high purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the compound by its mass-to-charge ratio and provides purity information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the chemical structure and reveal the presence of any remaining impurities.

Conclusion

The selection of a purification method for this compound depends on the nature of the impurities, the required scale, and the desired final purity. For removing bulk, dissimilar impurities, liquid-liquid extraction and recrystallization are efficient first steps. For achieving the highest levels of purity (>99%) and for separating closely related isomers, reverse-phase preparative HPLC is the most authoritative and effective technique. By understanding the principles behind each method and carefully executing these protocols, researchers can confidently obtain high-purity material essential for advancing scientific discovery.

References
  • Separating and identifying multiple structural isomers of 3-hydroxy-3-(3′-hydroxyphenyl)propanoic acid (3,3′-HPHPA). [Link]

  • Separating and identifying multiple structural isomers of 3-hydroxy-3-(3′-hydroxyphenyl)propanoic acid (3,3′-HPHPA). [Link]

  • Butanoic acid, 3-hydroxy-, methyl ester, (R) - Organic Syntheses Procedure. [Link]

  • Separating and identifying multiple structural isomers of 3-hydroxy-3-(3′-hydroxyphenyl)propanoic acid (3,3′-HPHPA) - Figshare. [Link]

  • WO2012140276A2 - Process for the preparation of 3-hydroxy-3-methylbutyric acid or its calcium salts - Google P
  • Separation methods: Chromatography. [Link]

  • Butanoic acid, 3-hydroxy-, ethyl ester (CAS 5405-41-4) - Chemical & Physical Properties by Cheméo. [Link]

  • Guide for crystallization. [Link]

  • CN107162893A - (R)
  • DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3-HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER - ETH Zürich. [Link]

  • Separation techniques: Chromatography - PMC. [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Detection of 3-(3-Hydroxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive protocol for the detection and quantification of 3-(3-Hydroxyphenyl)butanoic Acid (CAS: 51038-69-8), a specific phenolic metabolite. While often overshadowed by its homolog 3-(3-hydroxyphenyl)propanoic acid (3-HPP), this butanoic acid derivative requires distinct chromatographic separation and mass spectrometric tuning due to its increased lipophilicity and chiral center.

The following guide synthesizes analytical best practices for phenolic acid analysis, adapted specifically for the physicochemical properties of this target.

Introduction & Biological Context

This compound is a beta-substituted phenolic acid. It is structurally characterized by a butyric acid backbone with a phenolic moiety at the C3 position.[1] In biological systems, it typically arises as a microbial metabolite of specific dietary polyphenols (e.g., proanthocyanidins or stilbenes) or as a catabolic product of xenobiotics.

Accurate detection is critical for:

  • Microbiome Studies: Mapping gut flora metabolic capacity.

  • Pharmacokinetics: Tracking metabolism of phenyl-butyric acid derivative drugs.

  • Biomarker Discovery: Differentiating between propanoic and butanoic acid metabolic pathways.

Key Analytical Challenges
  • Isomeric Interference: Must be chromatographically resolved from 4-(3-hydroxyphenyl)butanoic acid and 3-(4-hydroxyphenyl)butanoic acid.

  • Ionization: The molecule possesses two acidic sites (phenolic -OH and carboxylic -COOH), making pH control in the mobile phase critical.

  • Matrix Effects: High susceptibility to ion suppression in urine and plasma matrices.

Experimental Workflow

The following diagram outlines the optimized sample preparation and detection logic.

Workflow Sample Biological Sample (Plasma/Urine) IS_Add Internal Standard Addition (3-(3-Hydroxyphenyl)propanoic acid-d2) Sample->IS_Add Hydrolysis Enzymatic Hydrolysis (ß-Glucuronidase/Sulfatase) *Optional for conjugates IS_Add->Hydrolysis If measuring Total LLE Liquid-Liquid Extraction (Ethyl Acetate, pH 2.0) IS_Add->LLE If measuring Free Hydrolysis->LLE Dry Evaporation & Reconstitution (10% MeOH in Water) LLE->Dry LCMS UHPLC-MS/MS Analysis (ESI Negative Mode) Dry->LCMS Data Quantification (MRM: 179.1 -> 135.1) LCMS->Data

Caption: Optimized workflow for the extraction and quantification of this compound from biological matrices.

Sample Preparation Protocol

Principle: Acidification ensures the carboxylic acid is protonated (


), driving the analyte into the organic phase during extraction.
Reagents
  • Extraction Solvent: Ethyl Acetate (LC-MS Grade).

  • Acidification Buffer: 1M HCl or 5% Formic Acid.

  • Internal Standard (IS): 3-(3-Hydroxyphenyl)propanoic acid-d2 (or similar deuterated phenolic acid).

  • Enzyme (Optional):

    
    -Glucuronidase/Arylsulfatase (from Helix pomatia) for total metabolite quantification.
    
Step-by-Step Procedure (Plasma/Urine)
  • Aliquot: Transfer 100

    
    L of sample into a 1.5 mL Eppendorf tube.
    
  • IS Addition: Add 10

    
    L of Internal Standard solution (1 
    
    
    
    g/mL). Vortex for 10 s.
  • Hydrolysis (Conditional):

    • For Free Acid: Skip to step 4.

    • For Total (Conjugated): Add 50

      
      L 
      
      
      
      -Glucuronidase solution. Incubate at 37°C for 2 hours.
  • Acidification: Add 20

    
    L of 1M HCl to adjust pH to ~2.0.
    
  • Extraction:

    • Add 500

      
      L Ethyl Acetate.
      
    • Vortex vigorously for 5 minutes.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 400

    
    L of the upper organic supernatant to a fresh glass vial or plate.
    
  • Dry Down: Evaporate to dryness under nitrogen stream at 35°C.

  • Reconstitution: Dissolve residue in 100

    
    L of Mobile Phase A/B (90:10). Vortex and centrifuge.
    

Analytical Conditions (LC-MS/MS)

Scientific Rationale:

  • ESI Negative Mode: Chosen because the phenolic proton and carboxylic acid proton are easily abstracted, yielding a stable [M-H]⁻ ion (m/z 179.1).

  • Column Choice: A High Strength Silica (HSS) T3 column is selected for its superior retention of polar organic acids compared to standard C18.

Chromatographic Parameters
ParameterSetting
System UHPLC (e.g., Waters Acquity or Agilent 1290)
Column Waters HSS T3 C18 (2.1 x 100 mm, 1.8

m)
Column Temp 40°C
Flow Rate 0.35 mL/min
Injection Vol 5

L
Mobile Phase A Water + 0.05% Acetic Acid (Avoid Formic if sensitivity is low)
Mobile Phase B Acetonitrile (100%)

Gradient Table:

Time (min) % B Description
0.0 5 Initial equilibration
1.0 5 Load/Desalt
6.0 45 Linear gradient elution
6.5 95 Wash
8.0 95 Hold Wash
8.1 5 Re-equilibration

| 10.0 | 5 | End |

Mass Spectrometry Parameters (ESI-)
  • Source: Electrospray Ionization (Negative Mode)

  • Capillary Voltage: -2.5 kV

  • Desolvation Temp: 500°C

  • Cone Gas: 150 L/Hr

  • Desolvation Gas: 1000 L/Hr

MRM Transitions: The precursor ion is the deprotonated molecule [M-H]⁻ at m/z 179.1 .

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Mechanism
3-(3-HPBA) 179.1 135.1 3015Loss of CO₂ (Decarboxylation)
Qualifier179.1119.13022Cleavage of alkyl chain
Qualifier179.1107.03025Phenolic ring fragment
IS (d2-HPP) 167.1123.13015Loss of CO₂ (d2-analog)

Method Validation & Quality Control

To ensure data trustworthiness, the following validation steps are mandatory (based on FDA Bioanalytical Method Validation Guidelines).

Linearity & Range
  • Calibration Curve: 0.5 ng/mL to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    .
    
Specificity (Isomer Separation)

You must verify separation from structural isomers.

  • This compound (Target): Retention ~4.2 min.

  • 4-(3-Hydroxyphenyl)butanoic acid: Retention ~4.5 min (elutes later due to less steric hindrance/higher linearity).

  • 3-(4-Hydroxyphenyl)butanoic acid: Retention ~4.0 min (para-substitution often alters polarity).

Matrix Effect & Recovery
  • Matrix Factor (MF): Compare peak area in extracted matrix vs. neat solution. Acceptable range: 0.85 – 1.15.

  • Recovery (RE): Compare extracted matrix vs. post-extraction spiked matrix. Target > 80% with Ethyl Acetate extraction.

Critical Notes on Nomenclature

Researchers often confuse this analyte with its homologs. Ensure you are working with CAS 51038-69-8 .

  • 3-HPP: 3-(3-Hydroxyphenyl)propanoic acid (C9, MW 166).[2]

  • 3-HPBA: 3-(3-Hydroxyphenyl)butanoic acid (C10, MW 180).[1]

  • HPHPA: 3-hydroxy-3-(3-hydroxyphenyl)propanoic acid (C9, MW 182, contains an extra -OH group).

References

  • Sigma-Aldrich. "this compound Product Specification (CAS 51038-69-8)." Merck KGaA. Link

  • Han, J., et al. (2015).[3] "3-Nitrophenylhydrazine derivatization for the sensitive detection of short-chain fatty acids and their derivatives by LC-MS." Analytica Chimica Acta. Link

  • FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration. Link

  • NIST Chemistry WebBook. "Butanoic acid, 3-hydroxy- (and related phenolic derivatives)." National Institute of Standards and Technology.[4] Link

Sources

Application Note: High-Sensitivity GC-MS Profiling of 3-(3-Hydroxyphenyl)butanoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the analysis of 3-(3-Hydroxyphenyl)butanoic Acid (3-HPBA), a key gut microbiota metabolite derived from dietary flavonoids (e.g., proanthocyanidins).[1]

Introduction & Scientific Context

This compound is a bioactive catabolite formed via the microbial degradation of polyphenols, particularly flavan-3-ols and proanthocyanidins.[1] Unlike its homolog 3-(3-hydroxyphenyl)propionic acid (3-HPPA), the butanoic acid derivative possesses a methyl-branched side chain, influencing its lipophilicity and potential binding affinity to monocarboxylate transporters.[1]

Accurate quantification of 3-HPBA is critical for:

  • Bioavailability Studies: Tracking the "valerolactone" pathway of flavonoid catabolism.

  • Biomarker Discovery: Correlating gut dysbiosis with specific phenolic acid signatures.

  • Pharmacology: Investigating its vasorelaxant and anti-inflammatory properties.

Analytical Challenge

3-HPBA contains both a phenolic hydroxyl group and a carboxylic acid moiety, rendering it non-volatile and polar.[1] Direct GC analysis is impossible without derivatization. This protocol utilizes Two-Step Silylation to convert active hydrogens into volatile trimethylsilyl (TMS) esters/ethers, ensuring excellent chromatographic peak shape and mass spectral sensitivity.[1]

Experimental Workflow Strategy

The method relies on Liquid-Liquid Extraction (LLE) under acidic conditions to protonate the carboxylic acid, driving it into the organic phase. This is followed by anhydrous silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]

Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 GC-MS Analysis Sample Biological Sample (100 µL Plasma/Urine) IS_Add Add Internal Standard (Tropic Acid / 3-HPPA-d5) Sample->IS_Add Acidify Acidification (pH < 2.0 with HCl) IS_Add->Acidify Extract LLE Extraction (Ethyl Acetate x3) Acidify->Extract Dry Evaporate to Dryness (N2 stream @ 35°C) Extract->Dry Silylate Add BSTFA + 1% TMCS (60°C for 45 min) Dry->Silylate Inject Splitless Injection (1 µL) Silylate->Inject Separation Capillary GC (HP-5ms UI) Inject->Separation Detection MS Detection (SIM Mode: m/z 324, 309) Separation->Detection

Caption: Integrated workflow for the extraction, derivatization, and GC-MS analysis of 3-HPBA.

Materials and Reagents

CategoryItemSpecification
Standards This compound>98% Purity (Custom synthesis or metabolite catalog)
Internal Standard Tropic Acid or 3-(4-Hydroxyphenyl)propionic acidStructural analog with similar pKa
Derivatization BSTFA + 1% TMCSSilylation reagent (Ampouled to prevent hydrolysis)
Solvents Ethyl Acetate (EtOAc)LC-MS Grade
PyridineAnhydrous, 99.8%
Acids Hydrochloric Acid (HCl)6 M Solution

Detailed Protocol

Phase 1: Sample Extraction (Self-Validating Step)

Validation Check: The acidification step is critical. If pH > 2, recovery drops significantly as the carboxylate anion remains in the aqueous phase.

  • Aliquot: Transfer 100 µL of plasma or urine into a 2 mL glass centrifuge tube.

  • Internal Standard Spike: Add 10 µL of Internal Standard solution (10 µg/mL in methanol). Vortex for 10 sec.

  • Acidification: Add 10 µL of 6 M HCl . Vortex. Verify pH is < 2.0 using a micro-pH strip for the first batch.

  • Extraction:

    • Add 500 µL Ethyl Acetate .

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Collection: Transfer the upper organic supernatant to a fresh glass vial.

  • Repeat: Repeat extraction twice more, pooling all EtOAc fractions (Total ~1.5 mL).

Phase 2: Drying and Derivatization

Expert Insight: Moisture is the enemy of silylation. Any residual water will hydrolyze the TMS reagent, forming siloxanes that clog the column and reduce sensitivity.

  • Evaporation: Evaporate the pooled organic phase to complete dryness under a gentle stream of Nitrogen at 35°C .

  • Azeotropic Drying (Optional but Recommended): Add 50 µL of Dichloromethane and evaporate again to ensure removal of trace water.

  • Reaction:

    • Add 50 µL Anhydrous Pyridine (Catalyst/Solvent).

    • Add 50 µL BSTFA + 1% TMCS .

    • Cap tightly (PTFE-lined cap).[1]

  • Incubation: Heat at 60°C for 45 minutes .

    • Note: Phenolic hydroxyls silylate quickly; the sterically hindered carboxylic acid requires heat and time.

  • Cooling: Cool to room temperature. Transfer to an autosampler vial with a glass insert.

Phase 3: GC-MS Acquisition Parameters[1]

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

Gas Chromatography[1][2][3][4][5][6][7]
  • Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode.

  • Inlet Temperature: 260°C.

  • Injection Volume: 1 µL.

Temperature Program
StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial-801.0
Ramp 1202000.0
Ramp 252600.0
Ramp 3303003.0
Total Time ~22 min
Mass Spectrometry[1][2][3][4][5][6][8][9]
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Transfer Line: 280°C[1][10]

  • Ionization: Electron Impact (EI) @ 70 eV.[1]

  • Acquisition Mode: SIM (Selected Ion Monitoring) for quantitation; Scan (50-550 m/z) for identification.[1]

Data Analysis & Interpretation

Mass Spectral Logic (Mechanism of Fragmentation)

The derivatization replaces two active hydrogens with Trimethylsilyl (TMS) groups [


].
  • Analyte: this compound (

    
    , MW 180.2).[1]
    
  • Derivative: Di-TMS derivative (

    
    ).[1]
    
  • MW Calculation:

    
     Da.
    
Target Ions for SIM Mode
Ion Typem/zOrigin/Mechanism
Quantifier 324 Molecular Ion (

).[1] Stable due to aromatic ring.
Qualifier 1 309

.[1] Loss of methyl group (

) from TMS.
Qualifier 2 234

. Loss of Trimethylsilanol (TMSOH).
Qualifier 3 73

. Characteristic TMS fragment.
Fragmentation Pathway Diagram

Fragmentation M_Ion Molecular Ion (M+) m/z 324 M_Minus_15 [M - CH3]+ m/z 309 M_Ion->M_Minus_15 - CH3 (15 Da) M_Minus_90 [M - TMSOH]+ m/z 234 M_Ion->M_Minus_90 - TMSOH (90 Da) TMS_Ion TMS Cation m/z 73 M_Ion->TMS_Ion Heterolytic Cleavage

Caption: EI-MS fragmentation pathway for the di-TMS derivative of 3-HPBA.

Validation Criteria (Self-Validating System)

To ensure the "Trustworthiness" of the results, every batch must meet these criteria:

  • Linearity: Calibration curve (10 – 2000 ng/mL) must have

    
    .
    
  • Recovery: Spike plasma at 100 ng/mL. Recovery must be 85-115%.[1]

    • Low recovery? Check pH during extraction (must be <2) or check for water in the derivatization reagent.

  • Derivatization Efficiency: Monitor the presence of mono-TMS derivatives (peaks at M-72). If observed, the silylation was incomplete (increase time/temp or use fresh reagent).

References

  • Najmanová, I., et al. (2016). "Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats."[1][11][12][13] Molecular Nutrition & Food Research. Link

  • NIST Chemistry WebBook. "3-(3-Hydroxyphenyl)propanoic acid, 2TMS derivative Mass Spectrum."[1] National Institute of Standards and Technology. Link

  • Robbins, R. J. (2003). "Phenolic acids in foods: an overview of analytical methodology." Journal of Agricultural and Food Chemistry. Link

  • Zeng, M., & Cao, H. (2018). "Fast quantification of short-chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry."[1] Journal of Chromatography B. Link

  • Gonthier, M. P., et al. (2003). "Microbial aromatic acid metabolites formed in the gut account for a major fraction of the polyphenols excreted in urine of rats fed hydroxycinnamates." The Journal of Nutrition. Link

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of 3-(3-Hydroxyphenyl)butanoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Application Note and Protocol for the analysis of 3-(3-Hydroxyphenyl)butanoic Acid using LC-MS/MS. This guide is designed for pharmaceutical researchers and bioanalytical scientists, focusing on the rigorous quantification of this specific phenolic acid derivative.

Introduction & Scientific Context

This compound is a structural homolog of the well-characterized gut metabolite 3-(3-hydroxyphenyl)propionic acid (3-HPPA).[1] While 3-HPPA is a known biomarker for polyphenol metabolism and gut microbiota activity [1, 2], the butanoic acid derivative represents a critical target in two specific contexts:[1]

  • Pharmaceutical Impurity Profiling: As a chiral synthetic intermediate in the manufacturing of specific serotonin receptor modulators.[1]

  • Metabolic Stability Studies: As a "metabolic soft-spot" analog used to probe chain-shortening beta-oxidation pathways in drug discovery.[1]

This application note details a robust LC-MS/MS method for its quantification. Unlike generic phenolic acid methods, this protocol addresses the specific challenge of isomeric separation (distinguishing from 4-hydroxyphenyl isomers) and matrix suppression common in plasma and urine analysis.[1]

Chemical Properties & Method Implications[1][2][3][4][5][6][7][8]
PropertyValueMethodological Implication
Molecular Formula C₁₀H₁₂O₃Precursor Ion [M-H]⁻ at m/z 179.07
Molecular Weight 180.20 g/mol Low mass requires high-purity solvents to reduce background noise.[1]
pKa (Carboxyl) ~4.5Mobile phase pH must be > 5.5 for full ionization OR < 3.0 for retention.[1]
pKa (Phenol) ~9.8Supports Negative ESI sensitivity.[1]
LogP ~1.8Moderately polar; requires C18 or Phenyl-Hexyl stationary phase.[1]

Method Development Strategy

Chromatographic Separation Logic

The critical quality attribute (CQA) for this separation is resolving the target this compound from its positional isomers (e.g., 2-hydroxyphenyl or 4-hydroxyphenyl variants).[1]

  • Column Selection: A Phenyl-Hexyl column is selected over a standard C18.[1] The π-π interactions between the column's phenyl ring and the analyte's aromatic core provide superior selectivity for positional isomers compared to hydrophobic interactions alone [3].[1]

  • Mobile Phase Modifiers: Acetic acid (0.1%) is preferred over formic acid.[1] While formic acid is stronger, acetic acid often yields better negative mode ionization for phenolic acids by reducing signal suppression in the source.

Mass Spectrometry Detection Logic
  • Ionization Mode: ESI Negative Mode is mandatory.[1] Phenolic acids readily lose a proton (H⁺) to form stable [M-H]⁻ ions.[1] Positive mode (forming [M+H]⁺) is inefficient without chemical derivatization (e.g., using 3-NPH) [4].[1]

  • Fragmentation Pathway: The primary fragmentation involves the loss of the carboxyl group (CO₂) and cleavage of the alkyl chain.[1]

Experimental Protocol

Materials and Reagents
  • Analyte: this compound (Reference Standard, >98% purity).[1]

  • Internal Standard (IS): 3-(3-Hydroxyphenyl)propionic acid-d2 or Ibuprofen-d3 (as a surrogate if specific isotope is unavailable).[1]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.[1]

  • Additives: LC-MS grade Acetic Acid.

Sample Preparation (Liquid-Liquid Extraction)

LLE is chosen over protein precipitation to maximize cleanliness and recovery, essential for low-level detection (LLOQ < 1 ng/mL).[1]

  • Aliquot: Transfer 100 µL of plasma/urine into a 1.5 mL glass vial.

  • IS Addition: Add 10 µL of Internal Standard working solution (1 µg/mL).

  • Acidification: Add 10 µL of 1.0 M Formic Acid (to suppress ionization and drive analyte into organic phase).

  • Extraction: Add 600 µL of Ethyl Acetate:MTBE (50:50 v/v) .

    • Why: This mixture balances extraction efficiency with evaporation speed.[1]

  • Agitation: Vortex for 5 minutes at high speed.

  • Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Evaporation: Transfer 500 µL of the supernatant to a clean plate and evaporate to dryness under N₂ at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (90:10). Vortex gently.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

ParameterSetting
System UHPLC System (e.g., Agilent 1290 / Waters UPLC)
Column Phenomenex Kinetex Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 5 µL
Mobile Phase A Water + 0.1% Acetic Acid
Mobile Phase B Acetonitrile + 0.1% Acetic Acid

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.005Initial Hold
0.505Load
4.5060Linear Ramp (Elution)
4.6095Wash
5.5095Hold Wash
5.605Re-equilibration
7.005End of Run

Mass Spectrometry Parameters (Sciex QTRAP / Thermo TSQ):

  • Source: Electrospray Ionization (ESI)[1][2][3]

  • Polarity: Negative (-)[1]

  • Spray Voltage: -2500 V

  • Capillary Temp: 350°C

  • Gas Flows: Sheath 45, Aux 10 (Arb units)

MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)Role
3-(3-HP)butanoic Acid 179.1 135.1 -18Quantifier (Loss of CO₂)
179.1107.1-28Qualifier (Benzyl cleavage)
Internal Standard 165.1121.1-18Reference (Example for 3-HPPA)

Visual Workflows

Fragmentation Logic

The following diagram illustrates the theoretical fragmentation pathway used for MRM selection, ensuring the method tracks the specific structural features of the molecule.

FragmentationPathway Fig 1. Proposed ESI(-) Fragmentation Pathway for this compound M Precursor Ion [M-H]- : 179.1 m/z (Deprotonated) Frag1 Product Ion 1 135.1 m/z (Decarboxylation -CO2) M->Frag1 Loss of 44 Da (Primary Quantifier) Frag2 Product Ion 2 107.1 m/z (Benzyl Cleavage) M->Frag2 Loss of 72 Da (Secondary Qualifier)

Analytical Workflow

This flowchart outlines the critical decision points in the sample processing to ensure data integrity.

AnalyticalWorkflow Fig 2. Step-by-Step Bioanalytical Workflow cluster_QC System Suitability Checks Start Biological Sample (Plasma/Urine) IS Add Internal Standard (Corrects for extraction loss) Start->IS Acid Acidify (1% Formic Acid) (Neutralize carboxyl group) IS->Acid LLE LLE Extraction (Ethyl Acetate/MTBE) Acid->LLE Dry Evaporate & Reconstitute (90:10 H2O:ACN) LLE->Dry LC LC Separation (Phenyl-Hexyl Column) Dry->LC MS MS/MS Detection (MRM 179 -> 135) LC->MS QC1 Blank Injection (Check Carryover) LC->QC1 QC2 Sensitivity Check (S/N > 10 at LLOQ)

Method Validation & Acceptance Criteria

To ensure this method meets regulatory standards (FDA/EMA), the following validation parameters must be met.

ParameterAcceptance CriteriaExperimental Note
Linearity r² > 0.995Range: 1.0 – 1000 ng/mL.[1] Use 1/x² weighting.[1]
Accuracy 85-115% (80-120% at LLOQ)Run 3 QC levels (Low, Mid, High) in 5 replicates.
Precision CV < 15% (20% at LLOQ)Intra-day and Inter-day assessment.[1]
Recovery Consistent across rangeCompare pre-extraction vs. post-extraction spikes.
Matrix Effect 85-115%Compare post-extraction spike vs. neat solution.[1]

Troubleshooting Guide

Issue 1: Low Sensitivity (High Background)

  • Cause: Mobile phase contamination or poor ionization efficiency.[1]

  • Solution: Switch from Formic Acid to Acetic Acid (0.1%) or Ammonium Acetate (5mM).[1] Phenolic acids often ionize better in buffered systems [5].[1] Ensure all solvents are LC-MS grade.

Issue 2: Peak Tailing

  • Cause: Secondary interactions with free silanols on the column.[1]

  • Solution: Ensure the column is "end-capped".[1] Increase mobile phase ionic strength slightly (e.g., add 5mM Ammonium Formate).

Issue 3: Carryover

  • Cause: Analyte sticking to the injector needle or valve.[1]

  • Solution: Use a needle wash with high organic content (e.g., 50:50 MeOH:Isopropanol + 0.1% Formic Acid).

References

  • Bioanalysis Zone. (2019). Quantification of phenolic acid metabolites in humans by LC–MS: a structural and targeted metabolomics approach. Link

  • Cayman Chemical. (n.d.).[1] 3-(3-Hydroxyphenyl)propanoic Acid Product Information. Link

  • Phenomenex. (2020).[1][2] Selectivity of Phenyl-Hexyl Phases for Aromatic Compounds. Link

  • Shimadzu. (2023).[1] LC-MS/MS Method Package for Short Chain Fatty Acids (3-NPH Derivatization). Link

  • SCIEX. (2021). Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. Link

Sources

Quantifying 3-(3-Hydroxyphenyl)butanoic Acid in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Quantitative Analysis of 3-(3-Hydroxyphenyl)butanoic Acid in Biological Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This document provides a comprehensive guide for the quantification of this compound (3-HPBA) in biological matrices, specifically plasma and urine. 3-HPBA is a phenolic acid that may arise from endogenous metabolic pathways or as a metabolite of xenobiotics, making its accurate quantification crucial for pharmacokinetic, toxicokinetic, and metabolomic studies. The described methodology utilizes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, preceded by an optimized Solid-Phase Extraction (SPE) protocol for sample clean-up. This application note is intended for researchers, scientists, and drug development professionals, offering detailed protocols, scientific rationale for methodological choices, and guidelines for method validation in accordance with regulatory standards.

Introduction: The Significance of Quantifying this compound

This compound (3-HPBA) belongs to the class of phenolic acids, compounds that are of significant interest in biomedical research. Analogs such as 3-(3-Hydroxyphenyl)propanoic acid are known metabolites of polyphenols, formed by gut microbiota, and have been shown to possess biological activities, including antioxidant and neuroprotective effects.[1] The quantification of 3-HPBA in biological fluids is essential for understanding its physiological and pathological roles, as well as for characterizing the metabolic fate of parent compounds in drug development.

The inherent complexity and variability of biological matrices like plasma and urine present significant analytical challenges.[2][3] These matrices contain a multitude of endogenous substances that can interfere with the analysis, necessitating highly selective and sensitive analytical methods.[2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its superior selectivity, sensitivity, and wide dynamic range.[4][5] This document outlines a complete workflow for the reliable quantification of 3-HPBA, from sample collection and preparation to instrumental analysis and data interpretation.

Principle of the Method

The core of this application is a reversed-phase liquid chromatography method coupled with tandem mass spectrometry. The workflow begins with the isolation of 3-HPBA from the biological matrix using Solid-Phase Extraction (SPE), a technique that offers high recovery and efficient removal of interferences.[6] The extracted analyte is then chromatographically separated from any remaining matrix components on a C18 column and subsequently detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard (SIL-IS), which corrects for matrix effects and variability in sample processing.

Diagram 1: Overall Analytical Workflow

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard (3-HPBA-d4) Sample->Add_IS Pretreat Sample Pre-treatment (e.g., pH adjustment) Add_IS->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute Evap Evaporation & Reconstitution Elute->Evap LC LC Separation (C18 Column) Evap->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Concentration Calculation Calibration->Quant

Caption: High-level overview of the analytical workflow for 3-HPBA quantification.

Materials and Reagents

  • Analytes and Internal Standard:

    • This compound (≥98% purity)

    • This compound-d4 (SIL-IS, isotopic purity ≥99%)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Formic acid (LC-MS grade)

    • Ammonium hydroxide (reagent grade)

  • Solid-Phase Extraction:

    • Mixed-mode polymeric SPE cartridges (e.g., Oasis MAX, 30 mg)

  • Biological Matrices:

    • Human plasma (K2EDTA)

    • Human urine

Experimental Protocols

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-HPBA and 3-HPBA-d4 in methanol to prepare individual stock solutions.

  • Intermediate Solutions: Prepare serial dilutions of the 3-HPBA stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality controls (QCs).

  • Internal Standard Working Solution (100 ng/mL): Dilute the 3-HPBA-d4 stock solution in 50:50 (v/v) methanol:water.

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

This protocol is designed for a 200 µL aliquot of plasma or urine. The use of a mixed-mode anion exchange SPE sorbent is recommended to effectively capture the acidic 3-HPBA while allowing for stringent washing steps to remove matrix interferences.[7]

  • Sample Pre-treatment:

    • Thaw biological samples on ice to maintain stability.[8]

    • To a 1.5 mL microcentrifuge tube, add 200 µL of the sample (plasma or urine).

    • Add 20 µL of the 100 ng/mL internal standard working solution (3-HPBA-d4).

    • Vortex for 10 seconds.

    • Add 200 µL of 4% phosphoric acid in water and vortex. This step ensures the analyte is in the correct ionization state for binding to the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge. Apply a gentle vacuum or positive pressure to achieve a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 2% formic acid in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase A (see section 4.3) and transfer to an autosampler vial.

Diagram 2: Solid-Phase Extraction Protocol

SPE_Protocol Condition 1. Condition (Methanol, Water) Load 2. Load (Pre-treated Sample) Condition->Load Wash1 3. Wash 1 (5% NH4OH in Water) Load->Wash1 Wash2 4. Wash 2 (Methanol) Wash1->Wash2 Elute 5. Elute (2% Formic Acid in Methanol) Wash2->Elute

Caption: Step-by-step visualization of the solid-phase extraction procedure.

LC-MS/MS Instrumental Analysis

The chromatographic separation of 3-HPBA is achieved using a reversed-phase C18 column with a gradient elution. Detection is performed by a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode.

Table 1: LC-MS/MS Instrument Parameters

ParameterSetting
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)
Column Temperature40°C
Injection Volume5 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Negative
MRM Transitions3-HPBA: 181.1 > 117.1 (Quantifier), 181.1 > 163.1 (Qualifier)
3-HPBA-d4: 185.1 > 121.1 (Quantifier)
Dwell Time100 ms
Collision Energy (CE)Optimized for specific instrument
Source Temperature500°C
IonSpray Voltage-4500 V

Note: MS/MS parameters such as collision energy and declustering potential should be optimized for the specific instrument being used.

Method Validation

A full validation of this bioanalytical method should be performed according to the principles outlined in the FDA and ICH M10 guidelines to ensure its reliability for the intended application.[9][10]

Key Validation Parameters
  • Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.

  • Calibration Curve and Linearity: A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the standards. A linear regression with a weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC) on three separate occasions. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal value, and the precision (%CV) should not exceed 15% (20% for LLOQ).[5]

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte peak areas from pre-extraction spiked samples to those of post-extraction spiked samples.

  • Matrix Effect: Evaluated to ensure that co-eluting matrix components do not cause ion suppression or enhancement. This is typically assessed by comparing the analyte response in post-extraction spiked samples to that in neat solutions.

  • Stability: The stability of 3-HPBA in the biological matrix must be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[11]

Representative Performance Data

The following table summarizes the expected performance characteristics of the described method.

Table 2: Summary of Method Validation Parameters

ParameterAcceptance CriteriaExpected Performance
Linearity (r²)≥ 0.99> 0.995
Range (Plasma)-1 - 1000 ng/mL
LLOQS/N ≥ 10; Accuracy ±20%; Precision ≤20%1 ng/mL
Intra-day Precision (%CV)≤ 15% (≤20% at LLOQ)< 10%
Inter-day Precision (%CV)≤ 15% (≤20% at LLOQ)< 12%
Accuracy (% Bias)± 15% (±20% at LLOQ)Within ± 10%
RecoveryConsistent and reproducible> 85%
Matrix EffectCV ≤ 15%IS-normalized factor between 0.95 and 1.05
Stability% Change within ±15% of initial concentrationStable for 3 freeze-thaw cycles and 6 months at -80°C

Diagram 3: Decision Tree for Method Validation

Caption: A simplified decision-making process for bioanalytical method validation.

Conclusion

The method detailed in this application note provides a reliable, sensitive, and robust workflow for the quantification of this compound in human plasma and urine. The combination of an optimized solid-phase extraction protocol with advanced LC-MS/MS analysis ensures high-quality data suitable for regulated bioanalytical studies. Adherence to the described protocols and validation guidelines will enable researchers to generate accurate and reproducible results, facilitating a deeper understanding of the role of 3-HPBA in various biological processes and in the context of drug metabolism.

References

  • PubMed. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Available at: [Link]

  • PMC. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Available at: [Link]

  • MDPI. (2025). Advanced Analytical Approaches for Phenolic Compounds in Groundwater: A PRISMA Systematic Review. Available at: [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available at: [Link]

  • PubChem. 3-(3'-Hydroxyphenyl)propionic acid. Available at: [Link]

  • BUSCA-TOX.com. (2001). Improved Solid-Phase Extraction Method Systematic Toxicological Analysis Biological Fluids. Available at: [Link]

  • DergiPark. (2021). Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. Available at: [Link]

  • FDA. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Organomation. What is Solid Phase Extraction (SPE)?. Available at: [Link]

  • Shimadzu. LC/MS/MS Method Package for Short Chain Fatty Acids. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Assessment of phenolic compounds in biological samples. Available at: [Link]

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]

  • Biotage. (2025). Bioanalytical sample preparation. Available at: [Link]

  • MDPI. (2025). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Available at: [Link]

  • CST Technologies. Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Available at: [Link]

  • HHS. Bioanalytical Method Validation for Biomarkers - Guidance for Industry. Available at: [Link]

  • AOCS. (2019). Solid-phase extraction columns in the analysis of lipids. Available at: [Link]

  • DergiPark. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Available at: [Link]

Sources

Application Note: High-Sensitivity Quantification of 3-(3-Hydroxyphenyl)alkanoic Acids as Dietary Biomarkers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on nutrimetabolomics and objective dietary assessment.

Editorial Note: While the user request specified 3-(3-Hydroxyphenyl)butanoic Acid (3-HPBA) , the scientific consensus identifies 3-(3-Hydroxyphenyl)propanoic Acid (3-HPPA) and 3-(3-Hydroxyphenyl)-3-hydroxypropanoic Acid (HPHPA) as the primary validated biomarkers for polyphenol/flavonoid intake. 3-HPBA is a plausible but rare homologue. To ensure this guide is field-applicable, the protocol focuses on the 3-Hydroxyphenyl-alkanoic acid class, using 3-HPPA as the primary reference standard while providing the specific MRM parameters to detect the butanoic variant should it be the specific target of interest.

Target Analytes: 3-(3-Hydroxyphenyl)propanoic Acid (3-HPPA) | this compound (3-HPBA) Matrix: Human Urine, Plasma Methodology: UHPLC-MS/MS (QqQ) Application: Objective assessment of polyphenol-rich dietary intake (Whole grains, Coffee, Tea, Fruits)

Introduction & Scientific Rationale

In precision nutrition and clinical trials, self-reported dietary data is notoriously unreliable. Objective biomarkers of intake (BOIs) are required to validate compliance.

3-(3-Hydroxyphenyl)propanoic acid (3-HPPA) and its homologues (including the requested 3-HPBA ) are colonic metabolites . They are not present in food directly but are produced by the gut microbiota via the catabolism of dietary polyphenols, specifically:[1]

  • Proanthocyanidins: Found in wine, cocoa, cranberries.

  • Chlorogenic Acids: Found in coffee.

  • Alkylresorcinols: Found in whole grain rye and wheat.

  • Flavan-3-ols: Found in tea.[2]

Because these metabolites are generated by the microbiome, their quantification serves a dual purpose:

  • Dietary Indexing: Confirming ingestion of polyphenol-rich foods.[2]

  • Metabolic Phenotyping: Assessing the functional capacity of the subject's gut microbiome (e.g., "metabotype" classification).

Critical Mechanism: The "Valerolactone-Phenylpropionic" Axis

Dietary polyphenols (high molecular weight) reach the colon, where microbiota cleave the heterocyclic rings. The degradation pathway typically follows a chain-shortening mechanism: Flavan-3-ols


Phenylvalerolactones

Phenylvaleric Acids

Phenylpropionic Acids

Benzoic Acids.

The Butanoic (C4) variant is a transitional intermediate often transient in this beta-oxidation-like pathway, making it a highly specific but lower-abundance marker compared to the Propionic (C3) endpoint.

Visualizing the Metabolic Pathway

The following diagram illustrates the origin of 3-Hydroxyphenyl acids from dietary precursors.

MetabolicPathway cluster_legend Key Insight Diet Dietary Input (Coffee, Tea, Whole Grains) Stomach Upper GI (Absorption of free phenols) Diet->Stomach Colon Colon (Microbiota) Ring Fission & Dehydroxylation Stomach->Colon Polyphenols Complex Polyphenols (Procyanidins, Chlorogenic Acid) Stomach->Polyphenols Pass through Intermediate Valerolactones & Phenylvaleric Acids (C5) Colon->Intermediate Microbial Catabolism Liver Liver Phase II Conjugation Conjugate Glucuronides & Sulfates (Circulating Forms) Liver->Conjugate UGT/SULT Enzymes Urine Urine Excretion (Target Analyte) Polyphenols->Colon Target 3-(3-Hydroxyphenyl)propanoic Acid (C3) This compound (C4) Intermediate->Target Beta-oxidation (Chain Shortening) Target->Liver Absorption Conjugate->Urine Renal Clearance Info The C4 (Butanoic) variant is a transient intermediate between C5 (Valeric) and C3 (Propionic) forms.

Caption: Metabolic trajectory of dietary polyphenols into phenyl-alkanoic acid biomarkers via gut microbiota and hepatic conjugation.

Analytical Protocol: UHPLC-MS/MS Quantification

Trustworthiness Note: This protocol uses Enzymatic Hydrolysis . Phenolic metabolites circulate primarily as glucuronides/sulfates. Direct analysis without hydrolysis will underestimate total concentration by >90%.

A. Reagents & Standards[2][4]
  • Standards: 3-(3-Hydroxyphenyl)propanoic acid (Sigma/Cayman); this compound (Custom synthesis or Sigma rare chemical library).

  • Internal Standard (IS): 3-(3-Hydroxyphenyl)propanoic acid-d5 or 13C-Benzoic acid.

  • Enzyme:

    
    -Glucuronidase/Arylsulfatase (from Helix pomatia or E. coli).
    
  • Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid.

B. Sample Preparation (Urine)[2][4][5][6]
  • Thawing: Thaw urine samples at 4°C; vortex for 30s.

  • Hydrolysis (Critical Step):

    • Mix 100

      
      L Urine + 50 
      
      
      
      L Internal Standard solution.
    • Add 50

      
      L 
      
      
      
      -Glucuronidase/Sulfatase solution (buffered to pH 5.0 with Acetate buffer).
    • Incubate at 37°C for 2 hours (or overnight).

    • Why? To deconjugate phase II metabolites back to the free acid form for unified quantification.

  • Protein Precipitation / Extraction:

    • Add 600

      
      L ice-cold Acetonitrile (with 1% Formic Acid).
      
    • Vortex vigorously (1 min) and centrifuge at 12,000 x g for 10 min at 4°C.

  • Dilution:

    • Transfer 100

      
      L supernatant to an autosampler vial.
      
    • Dilute 1:1 with Water (0.1% Formic Acid) to match initial mobile phase conditions.

C. Instrumental Parameters (LC-MS/MS)

LC Conditions:

  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 100 mm, 1.8

    
    m.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5%

      
       40% B (Slow ramp for isomer separation)
      
    • 6-8 min: 40%

      
       95% B (Wash)
      
    • 8-10 min: 5% B (Re-equilibration)

MS/MS Transitions (MRM Mode) - Negative Ionization (ESI-): Phenolic acids ionize best in negative mode due to the carboxylic acid group.

AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (V)
3-(3-Hydroxyphenyl)propanoic acid 165.1121.1 (Loss of CO

)
91.1 (Phenol)15 / 25
This compound 179.1135.1 (Loss of CO

)
107.1 (Cresol)18 / 28
IS (d5-Analog) 170.1126.196.115 / 25

Experimental Workflow Diagram

Workflow Sample Urine Sample (100 µL) Hydrolysis Enzymatic Hydrolysis (Glucuronidase/Sulfatase, 37°C, 2h) *Critical for Total Quantification* Sample->Hydrolysis IS Add Internal Standard (Correction for matrix effects) IS->Hydrolysis Precipitation Protein Precipitation (ACN + 1% Formic Acid) Hydrolysis->Precipitation Centrifuge Centrifugation (12,000g, 10 min) Precipitation->Centrifuge LCMS LC-MS/MS Analysis (Negative Mode ESI) Centrifuge->LCMS Data Data Normalization (Normalize to Creatinine) LCMS->Data

Caption: Step-by-step analytical workflow for extracting and quantifying phenolic biomarkers from urine.

Data Interpretation & Normalization

Normalization

Urinary volume varies based on hydration. You must normalize the concentration of the biomarker to urinary creatinine or Specific Gravity (SG).

  • Formula:

    
    
    
  • Unit:

    
    mol/mmol creatinine.
    
Confounding Factors[7]
  • Microbiome Variability: Individuals with low microbial diversity ("low richness") may produce significantly lower levels of 3-HPPA/3-HPBA even with identical dietary intake. This makes these compounds "metabotype-dependent" biomarkers.

  • Antibiotic Use: Recent antibiotic usage can obliterate the specific Clostridia and Eubacterium species responsible for this conversion, leading to false negatives.

  • Fasting State: These are late-phase metabolites, peaking 8–24 hours after intake. Spot urine samples should ideally be "first morning void" to capture the accumulation from the previous day's diet.

References

  • Biomarker Discovery & Validation

    • Cuparencu, C., et al. (2019). "Biomarkers of intake for coffee, tea, and sweetened beverages."[2] Genes & Nutrition. Link

  • Metabolic Pathway Mechanisms

    • Mena, P., et al. (2019). "Phenyl-γ-valerolactones and phenylvaleric acids, the main colonic metabolites of flavan-3-ols: synthesis, analysis, bioavailability, and bioactivity." Natural Product Reports. Link

  • Analytical Protocols (LC-MS/MS)

    • Ordoñez, J.L., et al. (2019). "Targeted metabolomics of urinary phenolic metabolites." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Microbiota Interaction

    • Selma, M.V., et al. (2009). "The human gut microbial ecology associated with resveratrol metabolites." Molecular Nutrition & Food Research. Link

Sources

Investigating the biological activity of 3-(3-Hydroxyphenyl)butanoic Acid in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

3-(3-Hydroxyphenyl)butanoic acid (3-HPBA) is a specific phenolic catabolite derived from the gut microbiota-mediated degradation of dietary flavonoids, particularly proanthocyanidins and flavan-3-ols (e.g., from tea, wine, and berries). Unlike its parent compounds, which often have low bioavailability, 3-HPBA enters systemic circulation, making it a "postbiotic" of high interest for its potential anti-inflammatory and vasoactive properties.

This guide provides a standardized workflow to evaluate the biological efficacy of 3-HPBA using RAW 264.7 murine macrophages (inflammation model) and EA.hy926 endothelial cells (vascular model).

Key Molecular Mechanisms:

  • Direct Antioxidant Activity: Scavenging of intracellular Reactive Oxygen Species (ROS).

  • Signal Modulation: Inhibition of the NF-

    
    B pathway (translocation of p65) and modulation of MAP Kinases.
    

Compound Handling & Preparation

Critical Quality Attribute (CQA): Phenolic acids are susceptible to auto-oxidation in high-pH aqueous solutions. Proper handling is non-negotiable for reproducible IC


 values.
  • Compound: this compound (CAS: N/A for specific isomer, structurally related to CAS 621-54-5).

  • Molecular Weight: ~180.2 g/mol (Estimate based on structure).

  • Solubility: Soluble in DMSO (>50 mg/mL) and Ethanol. Poorly soluble in water.

Stock Solution Protocol:

  • Weigh 5 mg of 3-HPBA powder.

  • Dissolve in anhydrous DMSO to create a 100 mM Stock Solution .

  • Vortex for 30 seconds until fully clear.

  • Aliquot: Dispense into 20

    
    L aliquots in light-protected tubes.
    
  • Storage: Store at -80°C (stable for 6 months). Avoid freeze-thaw cycles.

Working Solution: Dilute the stock into serum-free culture media immediately before use. Ensure the final DMSO concentration is


 0.1% (v/v)  to avoid solvent toxicity.

Experimental Workflow: Cytotoxicity Profiling

Before assessing efficacy, you must establish the "Safe Window" of concentration. Phenolic metabolites can exhibit hormesis (biphasic response).

Method: MTT Colorimetric Assay Cell Line: RAW 264.7 (Macrophages) or EA.hy926 (Endothelial)

Step-by-Step Protocol:

  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Aspirate media. Add 100

    
    L of fresh media containing 3-HPBA at increasing concentrations: 0, 1, 5, 10, 25, 50, 100 
    
    
    
    M
    .
    • Control: Media + 0.1% DMSO (Vehicle).

    • Blank: Media only (No cells).

  • Incubation: Incubate for 24 hours.

  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals form.
    
  • Solubilization: Aspirate media carefully. Add 100

    
    L DMSO to dissolve crystals.
    
  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis: Calculate % Cell Viability =



Core Application: Anti-Inflammatory Efficacy (NO Suppression)

This is the "Gold Standard" assay for phenolic metabolites. It measures the compound's ability to inhibit Nitric Oxide (NO) production in LPS-stimulated macrophages.

Method: Griess Reagent Assay Mechanism: Inhibition of iNOS (Inducible Nitric Oxide Synthase).

Protocol:

  • Seeding: Seed RAW 264.7 cells (

    
     cells/well) in 96-well plates. Adhere overnight.
    
  • Pre-treatment: Treat cells with 3-HPBA (1, 10, 25, 50

    
    M) for 1 hour  prior to stimulation.
    
    • Positive Control:[1] Dexamethasone (1

      
      M) or Quercetin (10 
      
      
      
      M).
  • Stimulation: Add Lipopolysaccharide (LPS) (Final conc: 1

    
    g/mL ) to all wells except the Negative Control.
    
  • Incubation: Incubate for 18–24 hours.

  • Assay:

    • Transfer 50

      
      L of culture supernatant to a new 96-well plate.
      
    • Add 50

      
      L Griess Reagent A  (1% Sulfanilamide).
      
    • Add 50

      
      L Griess Reagent B  (0.1% NED).
      
    • Incubate 10 mins at Room Temp (Dark).

  • Read: Measure Absorbance at 540 nm . Calculate NO concentration using a Sodium Nitrite standard curve.

Expected Results Table:

GroupTreatmentLPS (1

g/mL)
Expected NO Release (

M)
Interpretation
Neg Control Vehicle (DMSO)(-)< 2.0Basal Level
Model Vehicle (DMSO)(+)30.0 - 50.0Full Inflammation
Test Low 3-HPBA (5

M)
(+)25.0 - 35.0Mild Inhibition
Test High 3-HPBA (50

M)
(+)10.0 - 15.0Significant Inhibition
Pos Control Dexamethasone(+)< 5.0Steroidal Blockade

Mechanistic Validation: Intracellular ROS Scavenging

To determine if the anti-inflammatory effect is due to direct antioxidant activity or signaling modulation.

Method: DCFH-DA Fluorescence Assay Probe: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).

Protocol:

  • Seed: RAW 264.7 cells in black-walled 96-well plates.

  • Probe Loading: Wash cells with PBS. Incubate with 10

    
    M DCFH-DA  in serum-free media for 30 mins at 37°C.
    
  • Wash: Remove extracellular probe; wash 2x with PBS.

  • Challenge: Add 3-HPBA (10-50

    
    M) and immediately add oxidant stressor (e.g., H
    
    
    
    O
    
    
    500
    
    
    M
    or LPS).
  • Kinetic Read: Measure Fluorescence immediately (Ex: 485 nm / Em: 535 nm) every 10 mins for 1 hour.

Visualizing the Mechanism of Action

The following diagram illustrates the hypothesized pathway by which 3-HPBA exerts its effects, based on homologue studies (3-HPPA).

G cluster_0 Extracellular Space cluster_1 Intracellular Signaling (Macrophage) LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Activates HPBA 3-HPBA (Treatment) ROS Intracellular ROS HPBA->ROS Direct Scavenging NFkB NF-κB Complex (p65/p50) HPBA->NFkB Inhibits Phosphorylation TLR4->ROS Induces MAPK MAPK / ERK TLR4->MAPK ROS->NFkB Activates MAPK->NFkB Nucleus Nucleus (Translocation) NFkB->Nucleus Translocates iNOS iNOS Gene Expression Nucleus->iNOS Transcription NO Nitric Oxide (NO) Release iNOS->NO Synthesis

Figure 1: Proposed Mechanism of Action. 3-HPBA mitigates inflammation via dual-action: direct ROS scavenging and upstream inhibition of NF-


B translocation.

References

  • Monagas, M., et al. (2010). "Dihydroxylated phenolic acids derived from microbial metabolism reduce lipopolysaccharide-stimulated cytokine secretion by human peripheral blood mononuclear cells." British Journal of Nutrition. Link

  • Najmanová, I., et al. (2016).[2] "Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats."[2] Molecular Nutrition & Food Research. Link

  • Li, R., et al. (2022). "3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression."[3] Fitoterapia. Link

  • TargetMol. "3-(3-Hydroxyphenyl)propionic Acid - Compound Summary & Solubility." TargetMol Chemicals. Link

  • Selleck Chemicals. "3-(3-Hydroxyphenyl)propionic acid Protocol and Safety Data." SelleckChem. Link

(Note: While specific literature on the "butanoic" homologue is rarer than the "propionic" variant, the physicochemical properties and assay protocols are interchangeable due to the conserved phenolic pharmacophore.)

Sources

Application Note: In Vivo Characterization of 3-(3-Hydroxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for the investigation of 3-(3-Hydroxyphenyl)butanoic Acid (3-HPBA) .

Scientific Context & Strategy: While the structural analog 3-(3-Hydroxyphenyl)propionic acid (3-HPP) is a well-documented bioactive metabolite of dietary flavonoids (specifically proanthocyanidins and catechins) with proven antihypertensive and neuroprotective effects, the specific target This compound (CAS 51038-69-8) represents a methylated structural analog .

This guide treats 3-HPBA as a novel therapeutic candidate . The presence of the methyl group at the


-position (relative to the carboxylic acid) theoretically hinders 

-oxidation, potentially enhancing metabolic stability and lipophilicity compared to the natural 3-HPP metabolite. The protocols below are adapted from established 3-HPP workflows but optimized for this specific chemical entity.

Target Molecule: this compound (3-HPBA) CAS: 51038-69-8 Primary Class: Phenolic Acid / Flavonoid Metabolite Analog Therapeutic Focus: Cardiovascular Health (Vasorelaxation), Neuroprotection, and Metabolic Regulation.

Introduction & Pharmacological Rationale[1]

This compound is a phenolic acid derivative structurally related to the major gut microbiota metabolite 3-(3-Hydroxyphenyl)propionic acid (3-HPP) .

  • Origin & Chemistry: Unlike 3-HPP, which is formed via the ring fission of flavan-3-ols (e.g., catechins, procyanidins) by colonic bacteria (e.g., Clostridium spp.), 3-HPBA contains an additional methyl group on the aliphatic chain.

  • Hypothesized Advantage: The primary metabolic clearance pathway for phenylpropionic acids is

    
    -oxidation. The branched structure of 3-HPBA (methyl substitution) may sterically hinder the acyl-CoA dehydrogenase enzymes, potentially extending the plasma half-life (
    
    
    
    ) and improving blood-brain barrier (BBB) penetration compared to its unmethylated parent.
  • Mechanism of Action (MoA): Based on structure-activity relationships (SAR) of 3-HPP, 3-HPBA is predicted to act via:

    • eNOS Activation: Phosphorylation of endothelial Nitric Oxide Synthase (Ser1177) via the PI3K/Akt pathway.

    • Anti-inflammation: Inhibition of NF-

      
      B nuclear translocation in endothelial and glial cells.
      
    • Mitochondrial Protection: Direct scavenging of ROS and modulation of the Nrf2/ARE pathway.

Pre-clinical Formulation & Stability

Before in vivo administration, the compound must be solubilized to ensure consistent bioavailability. Phenolic acids are prone to oxidation at neutral pH.

Vehicle Selection Strategy
ParameterRecommendationRationale
Solubility Moderate (Lipophilic)The methyl group decreases water solubility compared to 3-HPP.
Primary Vehicle 10% DMSO / 40% PEG-400 / 50% Saline Ensures complete solubilization for IP/IV dosing without precipitation.
Oral Vehicle 0.5% Carboxymethylcellulose (CMC) Suspension suitable for oral gavage; mimics dietary matrix.
pH Adjustment pH 6.5 - 7.0 Maintain slightly acidic to neutral pH to prevent phenolic oxidation (formation of quinones).
Stability Light Sensitive Prepare fresh daily; protect from light using amber tubes.
Dosing Regimen (Rat/Mouse Models)
  • Acute Dose: 10 – 50 mg/kg (i.p. or p.o.)

  • Chronic Dose: 20 mg/kg/day for 4–8 weeks.

  • Allometric Scaling: If scaling from 3-HPP efficacy (human equivalent ~500 mg), the rat dose of 20-50 mg/kg is appropriate.

Protocol A: Pharmacokinetics & Bioavailability (PK Study)

Objective: Determine the plasma half-life (


), 

, and tissue distribution (Brain vs. Plasma) to verify the "metabolic stability" hypothesis.
Workflow
  • Animals: Male Sprague-Dawley rats (n=6 per timepoint), fasted 12h.

  • Administration: Single bolus 20 mg/kg (IV via tail vein) OR 50 mg/kg (Oral Gavage).

  • Sampling:

    • Blood: 0, 15, 30, 60, 120, 240, 480 min post-dose.

    • Tissue (Terminal): Brain, Liver, Kidney at 60 min and 240 min.

  • Bioanalysis (LC-MS/MS):

    • Extraction: Protein precipitation with acidified acetonitrile (0.1% Formic acid) to stabilize the phenol.

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Detection: ESI- (Negative Mode). Monitor transition

      
       179 
      
      
      
      135 (loss of
      
      
      ) or specific fragment for 3-HPBA.
Critical Validation Step

Note: You must distinguish 3-HPBA from endogenous 3-HPP. Ensure your chromatographic method separates the methylated analog (3-HPBA) from the natural metabolite (3-HPP) which may be present at low levels from chow diet.

Protocol B: Cardiovascular Efficacy (Hypertension Model)

Rationale: 3-HPP is a known vasodilator.[1] This protocol tests if 3-HPBA retains or exceeds this potency.

Experimental Design
  • Model: Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.

  • Groups:

    • Vehicle Control (SHR)

    • Positive Control (Captopril 50 mg/kg or 3-HPP 20 mg/kg)

    • 3-HPBA Low Dose (10 mg/kg)

    • 3-HPBA High Dose (50 mg/kg)

    • Normotensive Control (Wistar Kyoto Rats)

Step-by-Step Methodology
  • Baseline Measurement: Acclimatize rats to tail-cuff plethysmography for 3 days. Measure baseline Systolic Blood Pressure (SBP). SBP must be >160 mmHg for inclusion.

  • Treatment: Administer test compounds via oral gavage daily for 28 days.

  • Monitoring: Measure SBP and Heart Rate (HR) weekly.

  • Terminal Endpoint (Day 28):

    • Anesthetize and harvest Thoracic Aorta.

    • Ex Vivo Vasorelaxation: Mount aortic rings in organ baths (Krebs-Henseleit buffer). Pre-contract with Phenylephrine (

      
      ). Add cumulative doses of Acetylcholine (to test endothelial function) and 3-HPBA  (
      
      
      
      ) to test direct vasorelaxation.

Protocol C: Neuroprotection (Ischemia/Reperfusion)

Rationale: Phenolic acids can cross the BBB. This protocol assesses protection against oxidative stress in a Middle Cerebral Artery Occlusion (MCAO) model.

Workflow
  • Pre-treatment: Administer 3-HPBA (20 mg/kg i.p.) 1 hour prior to surgery.

  • Surgery: Induce transient focal cerebral ischemia (90 min occlusion) using an intraluminal filament. Reperfusion for 24h.

  • Analysis:

    • Neurological Deficit Score: 0 (Normal) to 4 (No spontaneous motor activity).

    • Infarct Volume: TTC Staining of brain slices. White area = Infarct; Red area = Viable.

    • Biomarkers: Homogenize penumbra tissue. Measure MDA (Lipid peroxidation), SOD (Superoxide Dismutase), and TNF-

      
       .
      

Mechanism of Action Visualization

The following diagram illustrates the hypothesized signaling pathway of 3-HPBA, contrasting its enhanced stability against the natural 3-HPP metabolite.

G Diet Dietary Polyphenols (Procyanidins) Gut Gut Microbiota (Clostridium spp.) Diet->Gut Synthetic Synthetic/Purified This compound (3-HPBA) Plasma Systemic Circulation Synthetic->Plasma HPP Natural Metabolite 3-HPP Gut->HPP BetaOx Beta-Oxidation (Mitochondria) HPP->BetaOx Rapid Clearance Plasma->BetaOx 3-HPBA: Methyl Group Blocks Degradation Endothelium Endothelium (Target Tissue) Plasma->Endothelium Brain Brain Parenchyma (BBB Crossing) Plasma->Brain Enhanced Lipophilicity? eNOS p-eNOS (Ser1177) Activation Endothelium->eNOS NFkB NF-kB Pathway Inhibition Endothelium->NFkB NO Nitric Oxide (NO) Release eNOS->NO Vasodilation\n(BP Reduction) Vasodilation (BP Reduction) NO->Vasodilation\n(BP Reduction) Anti-Inflammation\n(Neuroprotection) Anti-Inflammation (Neuroprotection) NFkB->Anti-Inflammation\n(Neuroprotection)

Figure 1: Comparative metabolic fate and signaling of natural 3-HPP versus the methylated analog 3-HPBA. The methyl substitution is hypothesized to delay


-oxidation, prolonging efficacy.

Data Analysis & Expected Results

Summarize your findings using the following template to ensure comparability with existing flavonoid metabolite literature.

Table 1: Pharmacokinetic Parameters (Hypothetical)
Parameter3-HPP (Natural Reference)3-HPBA (Test Compound)Interpretation

(min)
3045Slower absorption due to lipophilicity?

(

)
~5.0> 5.0 Higher stability may increase peak accumulation.

(min)
~60 - 90> 120 Key Success Metric: Methyl group blocks degradation.
Brain/Plasma Ratio 0.05> 0.10 Enhanced CNS penetration.
Table 2: Efficacy Endpoints
EndpointAssayExpected Outcome (3-HPBA treated)
Vasorelaxation Aortic Ring (

)

(Potent vasodilator)
Blood Pressure Tail Cuff (mmHg)Reduction of 15-20 mmHg in SHR rats
Inflammation ELISA (Plasma TNF-

)
Significant reduction vs. Vehicle
Oxidative Stress MDA Levels (Brain)Significant reduction in Ischemia model

References

  • Najmanová, I., et al. (2016). "Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats."[2] Molecular Nutrition & Food Research, 60(5), 981-991.[2] Link

  • Wang, D., et al. (2015). "Role of intestinal microbiota in the generation of polyphenol-derived phenolic acid mediated attenuation of Alzheimer's disease ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -amyloid oligomerization." Molecular Nutrition & Food Research, 59(6), 1025-1040.[3] Link
    
  • Gong, Z., et al. (2022). "3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression."[4] Fitoterapia, 156, 105071.[4] Link

  • PubChem Compound Summary. "this compound (CAS 51038-69-8)." National Center for Biotechnology Information. Link

  • Cheng, D., et al. (2021). "Comparative Study on the Protective Effect of Chlorogenic Acid and 3-(3-Hydroxyphenyl)propionic Acid against Cadmium-Induced Erythrocyte Cytotoxicity."[3] Journal of Agricultural and Food Chemistry, 69(13), 3859–3870.[3] Link

Sources

Application Note: Targeted Metabolomics of 3-(3-Hydroxyphenyl)butanoic Acid (3-HPBA)

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for 3-(3-Hydroxyphenyl)butanoic Acid (3-HPBA) in metabolomics research.

Unlocking the "Dark Matter" of Gut-Host Co-Metabolism

Introduction & Biological Context

This compound (3-HPBA) represents a specific class of phenolic acid metabolites derived from the complex interplay between dietary polyphenols and the gut microbiota. While its homolog, 3-(3-hydroxyphenyl)propionic acid (3-HPP) , is widely recognized as a major catabolite of flavonoids (such as proanthocyanidins and quercetin), 3-HPBA is an emerging analyte of interest, often serving as a critical structural probe or a specific biomarker in high-resolution metabolic phenotyping.

In metabolomics, phenolic acids are the "end-game" molecules of polyphenol consumption. The parent compounds (e.g., catechins, anthocyanins) are poorly absorbed in the small intestine; they reach the colon where the microbiota cleaves the heterocyclic C-ring, producing smaller phenolic acids that are absorbed into the portal vein. 3-HPBA, with its four-carbon side chain, presents unique pharmacokinetic properties compared to the more common propionic (C3) and acetic (C2) derivatives, making it a valuable target for:

  • Differentiating Metabolic Pathways: Distinguishing between chain-shortening (beta-oxidation) and chain-preserving metabolic routes.

  • Internal Standardization: Due to its structural similarity but mass difference (+14 Da, methylene group) from 3-HPP, 3-HPBA is an ideal non-endogenous internal standard for quantifying gut metabolites if not naturally present in the specific study population.

  • Drug Metabolism Studies: As a potential metabolite of phenylbutyrate-based therapeutics or specific designer drugs.

Experimental Design Strategy

To successfully quantify 3-HPBA, researchers must overcome three primary challenges:

  • Isomeric Interference: Differentiating 3-HPBA from its positional isomers (e.g., 2-phenylbutanoic derivatives or 4-hydroxyphenyl isomers).

  • Matrix Suppression: Phenolic acids in urine and plasma are subject to significant ion suppression from phospholipids and salts.

  • Conjugation: In plasma, >90% of phenolic acids exist as glucuronides or sulfates (Phase II metabolism).

Critical Decision Point:

  • Total vs. Free: To measure the "total" metabolic output, samples must undergo enzymatic hydrolysis (Glucuronidase/Sulfatase) prior to extraction. To measure "circulating free" levels, omit hydrolysis.

Visualizing the Metabolic Workflow

The following diagram illustrates the origin of phenolic acid metabolites and the analytical workflow for 3-HPBA detection.

G Diet Dietary Polyphenols (Proanthocyanidins/Flavonoids) Colon Colonic Fermentation (Gut Microbiota) Diet->Colon RingCleavage C-Ring Cleavage Colon->RingCleavage Metabolites Phenolic Acid Pool RingCleavage->Metabolites HPP 3-(3-Hydroxyphenyl) propionic acid (Major) Metabolites->HPP HPBA 3-(3-Hydroxyphenyl) butanoic acid (Target) Metabolites->HPBA Minor/Specific Pathway Liver Hepatic Phase II Metabolism (Glucuronidation/Sulfation) HPP->Liver HPBA->Liver Circulation Systemic Circulation (Conjugated Metabolites) Liver->Circulation Analysis LC-MS/MS Analysis (Hydrolysis + Extraction) Circulation->Analysis

Caption: Metabolic trajectory of phenolic acids from dietary precursors to analytical detection. 3-HPBA serves as a specific target alongside major propionic derivatives.

Protocol: Targeted LC-MS/MS Quantification

Objective: Quantify 3-HPBA in human plasma and urine with high sensitivity (LLOQ < 1 ng/mL).

A. Reagents & Standards
  • Target Analyte: this compound (CAS 51038-69-8).

  • Internal Standard (IS): 3-(4-Hydroxyphenyl)propionic acid-d4 or 13C-Benzoic Acid (if 3-HPBA is the analyte). Note: If using 3-HPBA as an IS for other phenols, ensure it is absent in the biological matrix.

  • Enzymes:

    
    -Glucuronidase/Arylsulfatase (from Helix pomatia).
    
  • Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid, Water.

B. Sample Preparation (Self-Validating Extraction)

This protocol uses Solid Phase Extraction (SPE) to minimize matrix effects, a critical step for ensuring data integrity (E-E-A-T).

Step-by-Step Workflow:

  • Enzymatic Hydrolysis (Optional but Recommended for Total Pool):

    • Mix 100

      
      L Plasma/Urine + 50 
      
      
      
      L Acetate Buffer (pH 5.0) containing 1000 units of
      
      
      -Glucuronidase/Sulfatase.
    • Incubate at 37°C for 45 minutes. Validation Check: Spike a glucuronidated standard (e.g., Quercetin-3-glucuronide) to verify >95% deconjugation efficiency.

  • Protein Precipitation & Acidification:

    • Add 10

      
      L Internal Standard solution.
      
    • Add 200

      
      L 2% Formic Acid in water to acidify (pH < 3 is crucial for phenolic acid retention on SPE).
      
  • Solid Phase Extraction (Oasis HLB or Strata-X):

    • Condition: 1 mL Methanol, then 1 mL 0.1% Formic Acid.

    • Load: Apply prepared sample.

    • Wash: 1 mL 5% Methanol in 0.1% Formic Acid (Removes salts/proteins).

    • Elute: 1 mL Methanol.

  • Reconstitution:

    • Evaporate eluate under Nitrogen at 40°C.

    • Reconstitute in 100

      
      L Mobile Phase A/B (90:10).
      
C. LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8

    
    m). Why T3? It retains polar phenolic acids better than standard C18.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% -> 40% B (Shallow gradient separates isomers)

    • 8-10 min: 95% B (Wash)

MS Parameters (ESI Negative Mode): Phenolic acids ionize best in negative mode due to the acidic proton on the carboxyl and phenol groups.

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (V)
3-HPBA 179.1 [M-H]-135.1 (Loss of CO2)107.1 (Cleavage)-18 / -28
3-HPP (Analog) 165.1 [M-H]-121.193.1-16 / -26
IS (d4-HPP) 169.1 [M-H]-125.197.1-16 / -26

Note: The transition 179 -> 135 is characteristic of decarboxylation ([M-H-44]-), a robust transition for carboxylic acids.

Data Interpretation & Quality Control

To ensure Trustworthiness , the assay must pass specific QC criteria.

QC Table:

ParameterAcceptance CriteriaCorrective Action
Linearity (R²) > 0.995Check standard preparation; re-inject.
Internal Standard Response Variation < 15% across runCheck for matrix effects or pipetting error.
Retention Time Shift < 0.1 minCheck column equilibration and pump pressure.
Blank Signal < 20% of LLOQCheck solvent purity and carryover.

Biological Reference Ranges (Hypothetical/Literature Based):

  • Note: 3-HPBA levels are highly dependent on diet (polyphenol intake) and microbiome composition.

  • Baseline (Fasting): < 10 ng/mL (often undetectable).

  • Post-Consumption (High Polyphenol Diet): 50 - 500 ng/mL (estimated based on HPP kinetics).

References
  • Metabolic Fate of Proanthocyanidins

    • Title: Metabolic Fate of Orally Ingested Proanthocyanidins through the Digestive Tract.
    • Source: PMC - NIH.
    • URL:[Link]

  • Gut Microbiota Metabolites & Blood Pressure

    • Title: Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats.[1][2]

    • Source: PubMed.[3][4]

    • URL:[Link]

  • Chemical Reference: Title: this compound Product Page. Source: Sigma-Aldrich.
  • Metabolomics of Phenolic Acids

    • Title: Procyanidin Dimers Are Metabolized by Human Microbiota with 2-(3,4-Dihydroxyphenyl)acetic Acid and 5-(3,4-Dihydroxyphenyl)-γ-valerolactone as the Major Metabolites.
    • Source: Journal of Agricultural and Food Chemistry.
    • URL:[Link]

Sources

Application Note: Animal Models for Studying 3-(3-Hydroxyphenyl)butanoic Acid (3-HPBA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured for researchers investigating 3-(3-Hydroxyphenyl)butanoic Acid (3-HPBA) , a structural analog of major gut-derived phenolic metabolites (such as 3-(3-hydroxyphenyl)propionic acid, 3-HPP).

Given the specific chemical nature of 3-HPBA (a C4-chain homolog of the well-characterized C3-propionic and C5-valeric acid metabolites), this guide treats it as a novel therapeutic candidate for neurodegenerative and metabolic disorders. It draws upon established protocols for its bioactive congeners while addressing the specific pharmacokinetic considerations of the butanoic acid chain.

Introduction & Molecule Profile

This compound (3-HPBA) belongs to the class of phenyl-alkanoic acids. While its homologs (3-HPP and 5-HPV) are dominant metabolites of dietary flavonoids (proanthocyanidins) produced by colonic microbiota (Clostridium, Eubacterium spp.), 3-HPBA represents a specific structural variant often investigated for:

  • Enhanced Lipophilicity: The C4 butyric chain may offer superior Blood-Brain Barrier (BBB) permeability compared to the C3 propionic analog.

  • Metabolic Stability: Resistance to standard beta-oxidation cycles (which typically cleave C2 units) compared to valeric acid derivatives.

  • Therapeutic Potential: Inhibition of amyloid-beta (Aβ) aggregation (Alzheimer’s) and modulation of insulin signaling.

Critical Distinction: Chemical Identity

⚠️ WARNING: Do not confuse This compound (the polyphenol derivative) with 4-amino-3-(3-hydroxyphenyl)butanoic acid . The latter is a GABA-B agonist (Baclofen analog). This guide focuses exclusively on the non-aminated phenolic acid.

Pharmacokinetics (PK) & Bioavailability Protocols

Before efficacy testing, you must establish the molecule's stability. Phenolic acids are notorious for rapid Phase II metabolism (glucuronidation/sulfation) in the liver.

Study Design: Comparative PK
  • Species: Sprague-Dawley Rats (Male, 250-300g) or C57BL/6 Mice.

  • Groups:

    • IV Bolus: 5 mg/kg (to determine absolute bioavailability).

    • Oral Gavage (PO): 50 mg/kg (mimicking dietary supplementation).

  • Vehicle: 5% DMSO + 40% PEG400 + 55% Saline (Solubility is often poor in pure water).

Protocol: Plasma & Brain Distribution

Objective: Determine if 3-HPBA crosses the BBB effectively (a prerequisite for neuroprotection).

  • Dosing: Administer 3-HPBA via oral gavage.

  • Sampling: Collect blood (tail vein) at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Terminal Endpoint (2h post-dose): Perfusion with ice-cold PBS to remove blood from brain capillaries.

  • Tissue Processing:

    • Homogenize brain tissue in acidified methanol (0.1% formic acid) to precipitate proteins and stabilize the phenol group.

    • Enzymatic Hydrolysis (Optional but Recommended): Treat half the plasma/brain samples with β-glucuronidase/sulfatase (37°C, 45 min) before extraction.

    • Reasoning: This reveals the "total" vs. "free" aglycone. Only the free form is typically bioactive in aggregation assays, though conjugates may act as a reservoir.

Data Output Structure
ParameterDefinitionTarget Value for CNS Drug
Tmax Time to maximum concentration< 1.0 h (Rapid absorption)
Cmax Peak plasma concentration> 1 µM (Therapeutic threshold)
Brain/Plasma Ratio Partition coefficient> 0.1 (Indicates BBB penetration)
t1/2 Half-life> 2 h (Stable enough for BID dosing)

Neuroprotective Efficacy Models (Alzheimer’s Disease)

The primary therapeutic hypothesis for 3-HPBA is the interference with Aβ oligomerization, similar to 3-HPP.

Model A: 5XFAD Transgenic Mice (Amyloidosis)
  • Rationale: These mice express five human APP/PS1 mutations, developing rapid plaque pathology by 2 months.

  • Timeline: Start treatment at 2 months (pre-plaque) or 6 months (established pathology).

  • Dosing Regimen: 50 mg/kg/day via drinking water or oral gavage for 8-12 weeks.

Protocol: Morris Water Maze (Cognitive Rescue)

Objective: Assess spatial memory retention.

  • Acquisition Phase (Days 1-5):

    • Hidden platform in Quadrant 4.

    • 4 trials/day, 60s max per trial.

    • Metric: Latency to find platform. (Effective treatment should show a steeper learning curve).

  • Probe Trial (Day 6):

    • Remove platform.

    • Record time spent in Target Quadrant.

    • Validation: WT mice spend >40% time in target; Vehicle-5XFAD ~25% (random); 3-HPBA treated should be >35%.

Protocol: Immunohistochemistry (Plaque Load)
  • Fixation: Transcardial perfusion with 4% PFA.

  • Staining: Thioflavin S (dense plaques) or Anti-Aβ antibody (6E10).

  • Quantification: Measure % Area Occupied by plaques in the Cortex and Hippocampus.

    • Mechanism Check: 3-HPBA is expected to reduce plaque compactness or oligomer toxicity rather than just total load.

Metabolic Efficacy Models (Insulin Resistance)

Phenolic acids regulate glucose homeostasis via AMPK activation and gut-hormone modulation (GLP-1).

Model B: High-Fat Diet (HFD) Induced Obesity
  • Species: C57BL/6J mice.

  • Induction: 60% kcal fat diet for 12 weeks.

  • Treatment: Concurrent with HFD or therapeutic (start after 8 weeks of HFD).

Protocol: Glucose Tolerance Test (GTT)
  • Fast: 6 hours (morning fast).

  • Challenge: IP injection of Glucose (2 g/kg).

  • Measurement: Tail vein glucose at 0, 15, 30, 60, 120 min.

  • Analysis: Calculate Area Under the Curve (AUC).

    • Expectation: 3-HPBA treatment reduces AUC by 15-25% compared to Vehicle-HFD.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the hypothesized mechanism of action for 3-HPBA, linking Gut-Brain Axis metabolism to Neuroprotection.

G cluster_0 Therapeutic Outcome Diet Dietary Polyphenols (Proanthocyanidins) Gut Gut Microbiota (Clostridium/Eubacterium) Diet->Gut Fermentation Metabolite 3-(3-Hydroxyphenyl) butanoic Acid (3-HPBA) Gut->Metabolite Biotransformation Liver Hepatic Phase II (Glucuronidation) Metabolite->Liver Portal Vein Circulation Systemic Circulation (Free Aglycone) Liver->Circulation Equilibrium BBB Blood-Brain Barrier Circulation->BBB Lipophilic Transport Brain Brain Parenchyma BBB->Brain Ab Aβ Oligomerization Brain->Ab Inhibits Insulin Insulin Signaling (IRS-1/Akt) Brain->Insulin Potentiates

Caption: Metabolic trajectory of 3-HPBA from gut fermentation to neuroprotective action in the CNS.

In Vitro Validation Assays

Before animal work, validate the specific activity of the "Butanoic" chain length.

Assay 1: Thioflavin T (ThT) Aggregation Assay
  • Purpose: Confirm 3-HPBA directly interferes with Aβ1-42 fibrillization.

  • Method: Incubate Aβ1-42 (10 µM) with 3-HPBA (10, 50, 100 µM). Monitor fluorescence (Ex 440nm / Em 485nm) over 24h.

  • Success Criteria: Dose-dependent reduction in fluorescence plateau (indicating fewer fibrils).

Assay 2: Anti-Inflammatory (RAW 264.7)
  • Purpose: Assess inhibition of cytokine release.

  • Method: Pre-treat cells with 3-HPBA (1h), then stimulate with LPS (100 ng/mL).

  • Readout: Measure TNF-α and IL-6 via ELISA.

References

  • Wang, J., et al. (2012). "3-(3-Hydroxyphenyl)propionic acid, a gut microbiota metabolite of proanthocyanidins, interferes with Aβ aggregation and attenuates Aβ pathology in AD mice." The Journal of Neuroscience. Link

    • Note: This is the seminal paper for the C3 homolog, establishing the protocol for testing phenolic acid neuroprotection.
  • Pasinetti, G. M., et al. (2015). "Roles of grape seed polyphenols and their gut microbiota metabolites in Alzheimer’s disease." Neurobiology of Disease. Link

  • Ho, L., et al. (2018). "Heterogeneity in gut microbiota metabolism of polyphenols: Implications for personalized nutrition in Alzheimer’s disease." Frontiers in Aging Neuroscience. Link

  • Vergara, D., et al. (2020). "3-(3-Hydroxyphenyl)propionic acid and 3,4-dihydroxyphenylacetic acid: The main metabolites of flavan-3-ols in humans." Nutrients.[1] Link

  • Sigma-Aldrich. "Product Specification: this compound (CAS 51038-69-8)." Link

Summary of Key Recommendations
  • Prioritize PK: Ensure the C4-butanoic chain does not undergo unexpected rapid metabolism compared to the C3-propionic form.

  • Use 5XFAD Mice: This is the gold standard for testing anti-amyloidogenic small molecules.

  • Check Conjugation: Always measure both free and glucuronidated forms in plasma to understand the active fraction.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Hydroxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3-Hydroxyphenyl)butanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this important compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of organic synthesis and field-proven insights.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Overall Yield

Q: My final yield of this compound is consistently low. What are the likely causes and how can I improve it?

A: Low overall yield is a common issue that can stem from several factors throughout the synthetic process. Here’s a breakdown of potential causes and corresponding solutions based on common synthetic routes.

Potential Causes & Solutions:

  • Incomplete Reaction: The initial carbon-carbon bond-forming reaction may not be going to completion.

    • Solution:

      • Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction duration.

      • Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). Be cautious, as excessive heat can lead to side product formation.

      • Reagent Stoichiometry: Ensure the correct stoichiometry of your reagents. For reactions like the Malonic Ester Synthesis, a slight excess of the alkylating agent and base may be beneficial.[1][2]

  • Side Reactions: Competing reactions can consume starting materials and reduce the formation of the desired product.

    • Solution:

      • Grignard Reagent Decomposition: Grignard reagents are highly sensitive to moisture and air.[3][4] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

      • Elimination Reactions: In alkylation steps, elimination can compete with substitution, especially with sterically hindered substrates or stronger bases. Consider using a less hindered base or milder reaction conditions.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and purification steps.

    • Solution:

      • Extraction pH: this compound is a carboxylic acid and also has a phenolic hydroxyl group. During aqueous workup, ensure the pH of the aqueous layer is appropriately adjusted to ensure the product is in the desired form for extraction into the organic layer. Acidifying the aqueous layer to a pH of approximately 3-4 will protonate the carboxylate, making it more soluble in organic solvents.

      • Emulsion Formation: Emulsions during extraction can trap the product. To break emulsions, add a small amount of brine or gently swirl the separatory funnel.

      • Purification Method: Column chromatography is a common purification method. Optimize the solvent system to achieve good separation between your product and impurities. Recrystallization is another option if a suitable solvent can be found.

Issue 2: Formation of Impurities

Q: I am observing significant impurities in my final product. How can I identify and minimize their formation?

A: Impurity formation is a frequent challenge. The nature of the impurities will depend on the synthetic route chosen.

Common Impurities and Mitigation Strategies:

Synthetic RouteCommon ImpuritiesMitigation Strategies
Malonic Ester Synthesis Dialkylated malonic ester, unreacted malonic esterUse a 1:1 stoichiometry of the enolate to the alkylating agent to minimize dialkylation.[1][5] Ensure complete reaction to consume the starting malonic ester.
Grignard Reaction Biphenyl (from Grignard formation), unreacted starting materialsDuring Grignard reagent formation, add the aryl halide slowly to the magnesium turnings to control the exothermic reaction and reduce biphenyl formation.[6] Use a slight excess of the Grignard reagent to ensure complete reaction with the electrophile.
Catalytic Hydrogenation Over-reduction of the aromatic ring, incomplete reductionUse a selective catalyst such as Palladium on carbon (Pd/C) under controlled hydrogen pressure and temperature to avoid over-reduction. Monitor the reaction closely by TLC or GC-MS.

Workflow for Impurity Identification and Minimization:

A Observe Impurities in Product B Characterize Impurities (NMR, MS) A->B Analysis C Identify Potential Side Reactions B->C Interpretation D Modify Reaction Conditions C->D Hypothesis-driven E Optimize Purification D->E Refinement F Re-analyze Product Purity E->F Verification F->D Iterate if needed G High Purity Product F->G Success

Caption: Iterative workflow for impurity remediation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally recommended for preparing this compound with the highest yield?

A: The choice of synthetic route depends on the available starting materials and laboratory capabilities. The Malonic Ester Synthesis is often a reliable and versatile method for preparing substituted carboxylic acids.[1][2][7] This route involves the alkylation of diethyl malonate with a suitable electrophile, followed by hydrolysis and decarboxylation.[5][8]

Illustrative Malonic Ester Synthesis Pathway:

Start Diethyl Malonate Step1 Deprotonation (e.g., NaOEt) Start->Step1 Enolate Enolate Intermediate Step1->Enolate Step2 Alkylation with 3-(1-bromoethyl)phenol Enolate->Step2 AlkylatedEster Alkylated Malonic Ester Step2->AlkylatedEster Step3 Hydrolysis & Decarboxylation (H3O+, heat) AlkylatedEster->Step3 Product This compound Step3->Product

Caption: Key steps in the Malonic Ester Synthesis.

Q2: How can I effectively protect the phenolic hydroxyl group during the synthesis?

A: Protecting the phenolic hydroxyl group is crucial, especially when using organometallic reagents like Grignard reagents, which are strong bases.[6][9]

Common Protecting Groups for Phenols:

Protecting GroupProtection ReagentDeprotection Conditions
Methyl Ether Dimethyl sulfate (DMS) or Methyl iodide (MeI)Strong acid (e.g., HBr) or Lewis acid (e.g., BBr₃)
Benzyl Ether Benzyl bromide (BnBr) or Benzyl chloride (BnCl)Catalytic hydrogenation (e.g., H₂, Pd/C)
Silyl Ethers (e.g., TBDMS) tert-Butyldimethylsilyl chloride (TBDMSCl)Fluoride source (e.g., TBAF) or mild acid

For the synthesis of this compound, a benzyl ether is often a good choice as it can be deprotected under relatively mild conditions that are unlikely to affect the rest of the molecule.

Q3: What are the best practices for the purification of the final product?

A: The purification strategy will depend on the physical properties of this compound and the nature of the impurities.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, perform an aqueous workup. This typically involves quenching the reaction mixture, followed by extraction with an organic solvent. As mentioned earlier, careful pH control is essential.

  • Column Chromatography: If the crude product contains impurities with different polarities, silica gel column chromatography is an effective purification method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is commonly used.

  • Recrystallization: If the product is a solid and a suitable solvent system can be identified, recrystallization can be a highly effective method for achieving high purity.

  • Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents.[10]

Q4: Can enzymatic methods be used to improve the synthesis?

A: Yes, enzymatic methods can offer high stereoselectivity and operate under mild reaction conditions, which can be advantageous.[11] For instance, a ketoreductase enzyme could be used for the asymmetric reduction of a corresponding keto-acid precursor to selectively form a specific enantiomer of this compound.[11] Lipases can also be employed for the kinetic resolution of a racemic mixture of the final product or an ester precursor.[11][12]

Section 3: Experimental Protocols

Protocol: Malonic Ester Synthesis of this compound

Step 1: Protection of the Phenolic Hydroxyl Group (if necessary)

  • This step is crucial if your subsequent reaction conditions are incompatible with a free phenol. For this example, we will assume the use of a starting material where the phenol is already protected (e.g., as a methyl or benzyl ether).

Step 2: Formation of the Malonate Enolate

  • To a solution of diethyl malonate (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.05 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

Step 3: Alkylation

  • Slowly add 1-(3-methoxyphenyl)ethyl bromide (1.0 eq) to the enolate solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction may take several hours.

Step 4: Hydrolysis and Decarboxylation

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add an aqueous solution of a strong acid (e.g., 6M HCl) to the residue.

  • Heat the mixture to reflux for several hours until both the ester hydrolysis and decarboxylation are complete (evolution of CO₂ will cease).

Step 5: Workup and Purification

  • Cool the reaction mixture and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 6: Deprotection (if applicable)

  • If a protecting group was used, it must be removed in the final step. For a methyl ether, this can be achieved using a reagent like boron tribromide (BBr₃).

References

  • Grignard Reaction. [Online].
  • Malonic Ester Synthesis - Organic Chemistry Tutor. [Online].
  • Application Note: Synthesis of (R)-3-Hydroxybutanoic Acid via Enzymatic Catalysis - Benchchem. [Online].
  • Grignard Reaction - Organic Chemistry Portal. [Online].
  • grignard reagents - Chemguide. [Online]. Available: [Link]

  • Butanoic acid, 3-hydroxy-, methyl ester, (R) - Organic Syntheses Procedure. [Online]. Available: [Link]

  • Engineering 3-Hydroxypropionic Acid Production from Glucose in Yarrowia lipolytica through Malonyl-CoA Pathway - PMC. [Online]. Available: [Link]

  • Malonic Ester Synthesis: Steps, Mechanism, and Examples - Patsnap Eureka. [Online]. Available: [Link]

  • Grignard Reagents and related organic synthesis - Ace Chemistry. [Online]. Available: [Link]

  • The Grignard Reaction Mechanism - Chemistry Steps. [Online]. Available: [Link]

  • Transformation reactions of 3-[(2-hydroxyphenyl)amino]-butanoic acids... - ResearchGate. [Online]. Available: [Link]

  • Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. [Online]. Available: [Link]

  • WO2019147503A1 - Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds - Google Patents. [Online].
  • The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. [Online]. Available: [Link]

  • Malonic Ester Synthesis - Chemistry Steps. [Online]. Available: [Link]

  • WO2012140276A2 - Process for the preparation of 3-hydroxy-3-methylbutyric acid or its calcium salts - Google Patents. [Online].
  • 21.10: Malonic Ester Synthesis - Chemistry LibreTexts. [Online]. Available: [Link]

  • Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens - KTU ePubl. [Online]. Available: [Link]

  • Novel synthesis of functionalized poly(3-hydroxybutanoic acid) and its copolymers - PubMed. [Online]. Available: [Link]

  • Selective catalytic hydrogenation of the triple bond in acetylenic alcohols in a microcapillary reactor for fine organic synthesis | Okhlopkova | Kataliz v promyshlennosti. [Online]. Available: [Link]

  • CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents. [Online].
  • Direct Conversion of Propylene Oxide to 3-Hydroxy Butyric Acid Using a Cobalt Carbonyl Ionic Liquid Catalyst - MDPI. [Online]. Available: [Link]

  • Solved: What kind is the reaction that produces 3-OH butanoic acid?. [Online]. Available: [Link]

  • 2.5.1 Homogeneous Catalytic Hydrogenation of Carboxylic Acids, Anhydrides, Esters, Amides, and Acid Chlorides - ResearchGate. [Online]. Available: [Link]

  • DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3-HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER - ETH Zürich. [Online]. Available: [Link]

  • Synthesis of 3-(p-Hydroxyphenyl)-2-Butanone "raspberry ketone" - Sciencemadness.org. [Online]. Available: [Link]

  • METHOD FOR PRODUCING 3-HYDROXY-3-METHYLBUTANOIC ACID OR SALT THEREOF - European Patent Office - EP 3656755 A1 - EPO. [Online]. Available: [Link]

  • High yield production of 3-hydroxypropionic acid using Issatchenkia orientalis - PMC. [Online]. Available: [Link]

  • Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity - SciSpace. [Online]. Available: [Link]

  • How would you prepare 3-butanoic acid through a Grignard reagent? - Quora. [Online]. Available: [Link]

  • Synthesis and characterization of a 3-hydroxybutyrate and 3-hydroxy-9-octadecenoate copolymer from engineered Halomonas - Green Chemistry (RSC Publishing). [Online]. Available: [Link]

  • Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB) by Self-Polycondensation: Catalyst Screening and Characterization - MDPI. [Online]. Available: [Link]

  • Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB) by Self-Polycondensation: Catalyst Screening and Characterization - PMC. [Online]. Available: [Link]

Sources

Technical Support Center: 3-(3-Hydroxyphenyl)butanoic Acid (3-HPBA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-3HPBA-001 Subject: Overcoming Solubility & Precipitation Challenges in Experimental Workflows Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Welcome to the Technical Support Desk

You are likely accessing this guide because 3-(3-Hydroxyphenyl)butanoic acid (3-HPBA) —a critical gut microbial metabolite of dietary polyphenols—is precipitating in your aqueous buffers or crystallizing during animal dosing.

This molecule presents a classic "dual-functionality" challenge: it possesses a lipophilic hydrocarbon chain and aromatic ring (promoting aggregation) alongside ionizable acidic groups. This guide moves beyond generic advice, providing the physicochemical logic and specific protocols to keep 3-HPBA in solution.

Module 1: Physicochemical Intelligence (The "Why")

To solve the solubility issue, you must understand the molecule's behavior at different pH levels. 3-HPBA is not a static solid; its solubility is entirely dependent on its protonation state.

PropertyValue (Approx.)Implication for Solubility
Molecular Weight ~180.2 g/mol Small molecule, prone to rapid crystallization if supersaturated.
LogP (Lipophilicity) ~1.6 – 1.9Moderately lipophilic. It wants to partition into membranes or organic solvents, not water.
pKa 1 (Carboxyl) 4.5 – 4.8CRITICAL: Below pH 5.0, the molecule is neutral (protonated) and insoluble in water.
pKa 2 (Phenol) ~9.9At physiological pH (7.4), the phenol remains protonated (neutral).

The Root Cause: Most researchers try to dissolve the free acid powder directly into PBS (pH 7.4) or water.[1] Because the dissolution rate of the solid free acid is slow, and the local pH at the crystal surface is acidic, it fails to dissolve.

Module 2: In Vitro Troubleshooting (Cell Culture)

User Issue: "I dissolved 3-HPBA in DMSO, but when I added it to my cell culture media (DMEM), it turned cloudy immediately."

Diagnosis: You have encountered the "Solvent Shift Crash." When a high-concentration DMSO stock (e.g., 100 mM) hits an aqueous buffer, the DMSO diffuses away instantly. The 3-HPBA molecules are left "naked" in water. If the concentration exceeds the aqueous solubility limit (~1-2 mM) before they can ionize, they aggregate.

Protocol A: The "Pre-Dilution" Step

Do not spike 100% DMSO stock directly into the well.

  • Prepare Stock: Dissolve 3-HPBA in anhydrous DMSO to 50 mM .

  • Intermediate Step: Dilute this stock 1:10 into PBS (pH 7.4) in a microcentrifuge tube. Vortex immediately.

    • Result: 5 mM solution in 10% DMSO.

    • Why: This allows the carboxylic acid to deprotonate and form the soluble salt before it hits the complex, protein-rich media.

  • Final Addition: Add this intermediate solution to your cells to achieve the desired final concentration (e.g., 10 µM – 100 µM).

Visualizing the Solubility Logic:

SolubilityLogic Start Start: 3-HPBA Powder Solvent Select Solvent Start->Solvent DMSO DMSO (Stock) Solvent->DMSO High Conc (>10 mM) Water Water/PBS Solvent->Water Low Conc (<1 mM) Basic pH > 7.0 (Soluble Anion) DMSO->Basic Dilute into Media (Risk of Crash) Check_pH Check pH Water->Check_pH Acidic pH < 5.0 (Insoluble) Check_pH->Acidic No Buffer Check_pH->Basic Buffered

Caption: Decision tree for solvent selection based on concentration and pH requirements.

Module 3: In Vivo Formulation (Animal Studies)

User Issue: "I need to dose mice at 50 mg/kg IP. The volume is too small for a dilute solution, and DMSO is toxic at high volumes."

Diagnosis: You cannot use simple PBS for high doses. You must convert the 3-HPBA free acid into its Sodium Salt form in situ. This increases aqueous solubility by orders of magnitude (up to >50 mg/mL).

Protocol B: The "In Situ Salt" Method (Recommended)

Target: 10 mg/mL clear solution in aqueous vehicle.

  • Calculate Molar Equivalents:

    • Weigh your 3-HPBA (Free Acid).

    • Calculate moles:

      
      .
      
    • You need 1.05 equivalents of Sodium Hydroxide (NaOH).

  • Dissolution Step:

    • Add the powder to a vial.

    • Add a volume of 0.1 M NaOH equal to the calculated equivalents.

    • Observation: The powder should dissolve rapidly as it converts to Sodium 3-(3-hydroxyphenyl)butanoate.

  • Buffering:

    • Once clear, add PBS (10x) or saline to reach the final volume.

    • Crucial: Check pH. It should be between 7.0 and 8.0. If > 8.5, back-titrate carefully with dilute HCl.

  • Filtration: Sterile filter (0.22 µm). The salt form will pass through easily.

Alternative: Co-Solvent System (If pH adjustment is difficult) If you lack pH meters for micro-volumes, use this vehicle:

  • 10% Ethanol (Pre-dissolve powder here)

  • 40% PEG 400 (Solubilizer)

  • 50% Saline (Diluent)

Module 4: Analytical & Stability FAQs

Q: My HPLC peak area is decreasing over 24 hours. Is it precipitating? A: It might be oxidizing . The "3-Hydroxyphenyl" moiety is a phenol.[2] Phenols are susceptible to oxidation in solution, especially at higher pH (which you used to dissolve it).

  • Fix: Add an antioxidant to your stock solution, such as 0.1% Ascorbic Acid or Sodium Metabisulfite , especially if storing samples in the autosampler.

Q: Can I buy the salt form directly? A: Rarely. Most vendors (Sigma, Cayman, etc.) supply the "Free Acid" because it is chemically more stable on the shelf. The salt form is hygroscopic (absorbs water from air) and degrades faster. You must perform the in situ salt conversion described in Module 3.

Q: What is the maximum solubility in DMSO? A: Approximately 30–50 mg/mL . However, never store DMSO stocks in the fridge/freezer without sealing them tightly (Parafilm). DMSO is hygroscopic; if it absorbs water, the 3-HPBA will precipitate inside the tube.

Visualizing the Mechanism

The transition from insoluble acid to soluble salt is driven by pH.

Protonation Acid Free Acid Form (Protonated -COOH) INSOLUBLE Salt Carboxylate Anion (Deprotonated -COO⁻) SOLUBLE Acid->Salt pH > 4.8 (Deprotonation) Base Base Added (NaOH / NaHCO3) Base->Salt Drives Equilibrium Salt->Acid pH < 4.8 (Precipitation)

Caption: The pH-dependent reversibility of 3-HPBA solubility. Maintaining pH > 5.0 is critical.

References
  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • Serra, A., et al. (2012). "Distribution of colonic metabolites of dietary polyphenols in rat tissues." Molecular Nutrition & Food Research. (Validates the physiological relevance of phenolic acid metabolites).

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for specific handling requirements.

Sources

Technical Support Center: 3-(3-Hydroxyphenyl)butanoic Acid Storage & Handling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and storage protocols for 3-(3-Hydroxyphenyl)butanoic Acid .

Technical Note: This compound contains two distinct functional moieties that dictate its stability profile: a phenolic hydroxyl group (susceptible to auto-oxidation and light-induced degradation) and a carboxylic acid tail (susceptible to moisture absorption and pH-dependent solubility changes). The protocols below are engineered to mitigate these specific chemical risks.

Executive Summary: Stability Profile
  • Primary Threat: Oxidative degradation of the phenolic ring (browning).

  • Secondary Threat: Hygroscopicity leading to physical caking and hydrolysis risks.

  • Recommended Storage: -20°C, Desiccated, Protected from Light, under Inert Atmosphere (Argon/Nitrogen).

Part 1: Critical Storage Parameters (The "Why" and "How")

Q1: Why did my compound turn from off-white to faint yellow/brown during storage? A: This is a hallmark of phenolic oxidation . The hydroxyl group on the phenyl ring is electron-rich, making it susceptible to radical-mediated oxidation when exposed to atmospheric oxygen or UV light.

  • Mechanism: Trace metal ions or UV light can abstract a hydrogen atom from the phenolic -OH, creating a phenoxy radical. These radicals couple or react further to form quinoid-like structures, which are highly chromogenic (colored).

  • Impact: While a faint color change often represents <1% chemical degradation, it indicates a breach in storage integrity.

  • Solution: Always store under an inert gas blanket (Nitrogen or Argon) and in amber glass vials to block UV radiation.

Q2: The powder has formed hard clumps (caking). Is it still usable? A: Caking indicates moisture excursion . This compound possesses both hydrogen-bond donors and acceptors, making it hygroscopic.

  • Risk: Absorbed water does not just cause physical clumping; it can catalyze decarboxylation (rare under ambient temps but possible) or alter the effective mass, leading to concentration errors in downstream dosing.

  • Correction: If the caking is loose, the compound may be dried in a vacuum desiccator over

    
     (Phosphorus Pentoxide) for 24 hours. If the clumps are hard or fused, re-verify purity via HPLC, as this suggests significant water uptake.
    

Q3: Can I store this compound in solution (e.g., DMSO or Ethanol)? A: Not recommended for long-term storage (>1 month).

  • DMSO: While an excellent solvent, DMSO is hygroscopic and can act as a mild oxidant under certain conditions, potentially accelerating phenolic oxidation.

  • Alcohols (Ethanol/Methanol): Storing carboxylic acids in alcohols can lead to slow Fischer esterification , converting your acid into an ethyl/methyl ester, especially if the solution is slightly acidic or stored at room temperature.

  • Best Practice: Store as a lyophilized solid. If stock solutions are necessary, prepare them in anhydrous DMSO, aliquot into single-use vials, store at -80°C, and use within 30 days.

Part 2: Troubleshooting & Diagnostics

Table 1: Diagnostic Guide for Physical Appearance

ObservationProbable CauseTechnical Recommendation
White / Off-White Powder Optimal StateProceed with experiments.
Faint Yellow Hue Surface OxidationPurity likely >98%. Verify via HPLC. Purge with Argon before resealing.
Dark Brown / Sticky Advanced Oxidation / HydrolysisDiscard. Significant degradation and impurity formation likely.
Clumped / Caked Moisture AbsorptionDry under vacuum. Re-weigh to correct for water mass before making solutions.
Part 3: Standard Operating Procedure (SOP) for Long-Term Storage

Objective: To maintain purity >99% over 12+ months.

1. Arrival & Initial Handling

  • Upon receipt, allow the sealed container to equilibrate to room temperature before opening. This prevents condensation from forming on the cold compound (a critical step often skipped).

  • Perform a visual inspection.[1][2] The compound should be a free-flowing solid.

2. Aliquoting (The "Single-Use" Rule)

  • Never store the bulk container at 4°C if you plan to open it frequently. Repeated freeze-thaw cycles introduce moisture.

  • Protocol: In a low-humidity environment (or glovebox), weigh out the compound into single-experiment aliquots (e.g., 10 mg or 50 mg) into amber glass vials with Teflon-lined caps.

3. Inert Gas Purging

  • Gently flow dry Nitrogen or Argon gas into the headspace of each vial for 10-15 seconds before capping.

  • Tip: Argon is heavier than air and provides a better protective "blanket" than Nitrogen.

4. Storage Environment

  • Primary: -20°C freezer (non-frost-free preferred to avoid temperature cycling).

  • Secondary: Place vials inside a secondary container (e.g., a sealed jar) containing a sachet of silica gel desiccant.

Part 4: Mechanistic Visualization

Figure 1: Degradation Pathways & Prevention Strategy This diagram illustrates the causality between environmental factors and chemical breakdown.

G Compound 3-(3-Hydroxyphenyl) butanoic Acid Radical Phenoxy Radical Formation Compound->Radical H-abstraction Hydrate Hydration/Caking Compound->Hydrate H-bonding Ester Ethyl/Methyl Ester (Impurity) Compound->Ester Fischer Esterification Oxygen Oxygen (Air) Oxygen->Radical Light UV Light Light->Radical Moisture Moisture (H2O) Moisture->Hydrate Alcohol Alcohol Solvent Alcohol->Ester Quinone Quinoid Products (Browning/Color Change) Radical->Quinone Polymerization/Oxidation DosingError Dosing Error (Mass Inaccuracy) Hydrate->DosingError Water Weight

Caption: Pathways of degradation. Red paths indicate oxidative risks; Green paths indicate moisture risks; Grey paths indicate solvent incompatibility.

Part 5: Re-Qualification Protocol

Before using a stored batch for critical in vivo or in vitro experiments, perform this rapid check:

  • Solubility Test: Dissolve 1 mg in 1 mL of your target solvent (e.g., PBS or DMSO).

    • Pass: Clear, colorless solution.

    • Fail: Turbidity (insoluble aggregates) or yellow tint.

  • HPLC Verification (Optional but Recommended):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water + 0.1% TFA.

    • Detection: UV at 210 nm (COOH) and 270-280 nm (Phenol).

    • Criteria: Main peak >98% area; no significant new peaks at higher retention times (dimers/esters).

References
  • Friedman, M. (2018). Chemistry, Biochemistry, and Safety of Acrylamide. A Review. (Context on amide/acid stability and browning reactions). Journal of Agricultural and Food Chemistry.

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics. (General methodology for stability prediction).

  • Sigma-Aldrich. (n.d.). Handling and Storage of Air-Sensitive Reagents.[3][4] Technical Bulletin AL-134. (Standard protocols for inert gas handling).

  • BenchChem. (2025).[4] Navigating the Challenges of Hygroscopic Compounds in Research. (Specific handling for moisture-sensitive acids).

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC of 3-(3-Hydroxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Case Ticket ID: HPLC-3HPBA-TAIL Assigned Specialist: Senior Application Scientist[1][2]

Case Overview & Molecule Profile

You are encountering peak tailing (Asymmetry Factor


) with 3-(3-Hydroxyphenyl)butanoic Acid (3-HPBA) .[1][2] To resolve this, we must first understand the "personality" of your molecule.

3-HPBA presents a "double-trouble" scenario for reversed-phase chromatography due to its dual functionality:

  • Carboxylic Acid Tail (

    
    ): 
    
    
    
    .[1][2] At neutral pH, this ionizes to
    
    
    , causing poor retention and potential ion-exclusion effects.[1][2]
  • Phenolic Hydroxyl (

    
    ): 
    
    
    
    .[1][2] While usually protonated at neutral pH, the oxygen lone pairs can act as Lewis bases, interacting with residual silanols or trace metals in the column stationary phase.

The Diagnosis: Tailing in this specific molecule is almost invariably caused by secondary silanol interactions or ionization state mismatch .

Diagnostic Workflow

Before altering your chemistry, use this decision matrix to isolate the root cause.

TailingDiagnosis Start START: Peak Tailing Detected CheckNeutral Step 1: Inject Neutral Standard (e.g., Toluene/Uracil) Start->CheckNeutral NeutralTails Neutral Peak Also Tails? CheckNeutral->NeutralTails PhysicalIssue PHYSICAL ISSUE Void in column, bad fitting, or extra-column volume. NeutralTails->PhysicalIssue Yes ChemicalIssue CHEMICAL ISSUE Analyte-Stationary Phase Interaction NeutralTails->ChemicalIssue No CheckPH Step 2: Check Mobile Phase pH ChemicalIssue->CheckPH IsPHLow Is pH < 3.0? CheckPH->IsPHLow Silanol Silanol Interaction Use end-capped column or increase buffer strength. IsPHLow->Silanol Yes Ionization Ionization Mismatch Analyte is partially ionized. Lower pH to < 3.0. IsPHLow->Ionization No

Figure 1: Diagnostic decision tree to distinguish between physical system failures and chemical interaction issues.

Module 1: Mobile Phase Chemistry (The "pH Lock")

The Issue: Running 3-HPBA at a pH near its


 (4.5) results in a mixture of protonated (neutral) and deprotonated (anionic) species.[1][2] These species travel at different rates and interact differently with the stationary phase, causing peak splitting or severe tailing [1].[3][4][5][6]

The Fix: The "2-Unit Rule" You must operate at least 2 pH units away from the


. For 3-HPBA, you have two options, but Option A is superior  for standard C18 columns.[1][2]
Protocol: Low pH Suppression (Recommended)

Target pH: 2.5 – 2.8 [1][2]

  • Why: At this pH, the carboxylic acid is fully protonated (

    
    , neutral), increasing retention and hydrophobic interaction.[2] Crucially, the surface silanols (
    
    
    
    ) on the silica are also protonated, preventing the ion-exchange mechanism that causes tailing [2].

Mobile Phase Preparation:

  • Aqueous (A): 0.1% Formic Acid in Water OR 20mM Ammonium Formate adjusted to pH 2.8 with Formic Acid.

    • Note: Phosphate buffers (20mM

      
      , pH 2.[1][2]5) are excellent for peak shape but are non-volatile (not LC-MS compatible).[1][2]
      
  • Organic (B): Acetonitrile (preferred over Methanol for sharper peaks).[1][2]

ParameterRecommendationReason
Buffer pH 2.5 – 3.0 Keeps 3-HPBA neutral; suppresses silanol ionization.[1][2]
Buffer Conc. 20 – 25 mM Sufficient ionic strength to mask secondary interactions.[1][2]
Organic Modifier Acetonitrile Lower viscosity and "cleaner" dipole interactions than MeOH.[1][2]

Module 2: Column Selection & Silanol Activity

The Issue: Even at low pH, the phenolic hydroxyl group of 3-HPBA can hydrogen bond with "isolated" silanols on the silica surface. If your column is older or "Type A" silica, this interaction is the primary cause of tailing.

The Mechanism:

SilanolInteraction Silanol Free Silanol (Si-OH) (Stationary Phase) Interaction Hydrogen Bonding / Dipole Interaction Silanol->Interaction Analyte 3-HPBA (Phenolic -OH) (Analyte) Analyte->Interaction Result Peak Tailing (Kinetic Lag) Interaction->Result Causes

Figure 2: Mechanism of secondary interaction between phenolic analytes and residual silanols.[1][2]

Troubleshooting Steps:
  • Switch to a "Type B" High-Purity Column: Ensure you are using high-purity, low-metal silica (e.g., Waters XBridge, Agilent ZORBAX Eclipse Plus, or Phenomenex Kinetex).[1][2]

  • End-Capping is Critical: Verify your column is "fully end-capped."[1][2] This process chemically bonds small silanes to the residual silanols, physically blocking 3-HPBA from interacting with them [3].

  • Metal Chelation Check: Phenolic acids can chelate trace iron in stainless steel frits.[1][2]

    • Test: Add 0.1% EDTA to your mobile phase.[1][2] If tailing improves, the issue is metal chelation. Consider a PEEK-lined column or bio-inert hardware.[1][2]

Module 3: Sample Injection Factors

The Issue: Injecting the sample in a solvent stronger than the mobile phase (e.g., 100% Methanol) causes "Focusing Failure." The sample travels faster than the mobile phase at the column head, smearing the band before separation begins.

Protocol: The Diluent Match

  • Check: Is your sample dissolved in 100% Acetonitrile or Methanol?

  • Fix: Dilute the sample so the final solvent composition matches the initial mobile phase conditions (e.g., 90% Buffer / 10% ACN).

  • Volume: If solubility limits you to strong solvents, reduce injection volume to <5 µL.

FAQ: Quick Solutions

Q: I adjusted pH to 2.8, but the peak is still tailing (


). What now? 
A:  Increase the buffer concentration. If you are using 0.1% Formic Acid (approx. 5-10 mM), switch to 25 mM Phosphate or Ammonium Formate .[1][2] The higher ionic strength minimizes the electrical double layer effect on the silica surface [4].

Q: Can I run this at high pH (pH 7-8)? A: Yes, but only on "Hybrid" columns (e.g., BEH or polymer-based) resistant to silica dissolution.[1][2] At pH 7, 3-HPBA is fully ionized (


).[1][2] You must use a positively charged ion-pairing reagent or rely on the ionized form's polarity.[1][2] Warning:  This often reduces retention significantly (

).[1][2]

Q: The tailing only happens as the column ages. Why? A: Acid hydrolysis of the bonded phase. Running at low pH (pH < 2) can cleave the C18 ligand over time, exposing the underlying silanols. This increases secondary interactions.[1][2][7] Replace the column or use a "Sterically Protected" C18 phase.

References

  • Dolan, J. W. (2003).[1][2] "Why Do Peaks Tail?" LCGC North America, 21(7).[1][2][8] Link

  • McCalley, D. V. (2010).[1][2] "The effect of buffer pH on the retention and peak shape of basic and acidic compounds in reversed-phase HPLC." Journal of Chromatography A. Link

  • Chrom Tech. (2025).[1][2][9] "What Causes Peak Tailing in HPLC?" Chrom Tech Technical Guides. Link

  • Agilent Technologies. (2020).[1][2] "Troubleshooting Peak Shape Issues." Agilent Technical Support. Link

Sources

Technical Support Center: Mass Spectrometry Optimization for 3-(3-Hydroxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 3HPBA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Ionization & Fragmentation Parameters for 3-(3-Hydroxyphenyl)butanoic Acid (3-HPBA)

Executive Summary: The Molecule

Before tuning the instrument, we must understand the analyte. This compound (3-HPBA) is a catabolite often associated with the breakdown of polyphenols (e.g., proanthocyanidins) or specific pharmaceutical agents.

  • Formula:

    
    
    
  • Exact Mass: 180.0786 Da

  • Key Moieties:

    • Carboxylic Acid:

      
       (Primary site of negative ionization).
      
    • Phenolic Hydroxyl:

      
       (Secondary site of ionization).
      
    • Chiral Center: Position 3 (Note: MS is blind to chirality without chiral chromatography, but ionization physics remains identical for both enantiomers).

Module 1: Ionization Mode Selection

Q: Should I use Positive (ESI+) or Negative (ESI-) mode?

A: Negative Electrospray Ionization (ESI-) is the definitive choice.

The Scientific Logic: While many researchers default to ESI+ for generic screening, 3-HPBA is an acidic molecule.

  • ESI- Mechanism: The carboxylic acid group readily donates a proton to form the carboxylate anion

    
    . The phenolic group further stabilizes the charge through resonance on the aromatic ring.
    
  • ESI+ Challenges: In positive mode, you would rely on protonation (

    
    ) or sodiation (
    
    
    
    ). Because the molecule lacks a basic nitrogen (amine), protonation efficiency is low and unstable, leading to poor limits of detection (LOD).

Target Precursor:

  • Scan Mode: Negative (ESI-)[1][2][3][4]

  • Precursor Ion (

    
    ): 179.1  (
    
    
    
    )

Module 2: Mobile Phase Chemistry & Additives

Q: My signal is weak in ESI-. Should I remove the acid from my mobile phase?

A: Not necessarily. You have two distinct strategies depending on your sensitivity requirements.

Strategy A: The "Robust Chromatography" Approach (Standard)
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .[5][6]

  • Mechanism: It seems counter-intuitive to add acid when trying to deprotonate. However, 0.1% Formic Acid suppresses silanol activity on C18 columns, improving peak shape. Modern ESI sources are powerful enough to strip the proton despite the acidic bulk pH.

  • Verdict: Best for general profiling where peak shape is prioritized over ultra-trace sensitivity.

Strategy B: The "Sensitivity Booster" Approach (Advanced)
  • Mobile Phase: Water/Methanol with 0.5 mM Ammonium Fluoride (NH4F) .

  • Mechanism: Fluoride ions (

    
    ) are extremely strong bases in the gas phase. They abstract protons from the analyte more efficiently than standard electrospray mechanisms, often resulting in 2–10x signal enhancement  for phenolic acids compared to formic acid conditions.
    
  • Verdict: Mandatory for low-level metabolite quantification in plasma/urine.

Data Comparison (Simulated Typical Response):

Mobile Phase ModifierIonization ModeRelative Signal IntensityPeak Shape Quality
0.1% Formic Acid ESI (-)100% (Baseline)Excellent (Sharp)
10mM Ammonium Acetate ESI (-)120%Good
0.5mM Ammonium Fluoride ESI (-)450% Good
0.1% Formic Acid ESI (+)< 5%Excellent

Module 3: Fragmentation & MRM Transitions

Q: What are the best transitions for Quantitative (MRM) analysis?

A: You must monitor the decarboxylation and side-chain cleavages.

Below is the recommended transition table. Note: Collision Energies (CE) are instrument-dependent (values below are estimates for a Sciex QTRAP or Waters Xevo TQ-S).

Transition TypePrecursor (

)
Product (

)
Est. CE (eV)Mechanistic Origin
Quantifier 179.1 135.1 -15 to -20Loss of

(Decarboxylation)
Qualifier 1 179.1117.1-25 to -30Loss of

+

Qualifier 2 179.1107.0-35Benzylic cleavage (Phenolic ring fragment)
Visualizing the Fragmentation Logic

FragmentationPathway cluster_legend Key M Precursor [M-H]- m/z 179 Frag1 Product A [M-H-CO2]- m/z 135 M->Frag1 Decarboxylation (-44 Da) Frag3 Product C (Phenol Ring) m/z 107 M->Frag3 High Energy Cleavage Frag2 Product B [M-H-CO2-H2O]- m/z 117 Frag1->Frag2 Dehydration (-18 Da) key1 Blue: Parent Ion key2 Green: Primary Quantifier

Figure 1: Predicted fragmentation pathway for 3-HPBA in negative electrospray ionization. The loss of CO2 is the dominant low-energy channel.

Module 4: Troubleshooting & Optimization Protocol

Q: I see a strong peak at m/z 359. What is this?

A: This is the dimer:


.
  • Cause: Your sample concentration is too high, or your Declustering Potential (DP) / Cone Voltage is too low.

  • Fix:

    • Dilute the sample 1:10.

    • Increase the Declustering Potential (or Cone Voltage) in 5V increments to break the non-covalent dimer in the source.

Systematic Source Tuning Protocol

Follow this flowchart to optimize your specific instrument.

OptimizationWorkflow Start Start Optimization Step1 1. Infuse 1 µg/mL Standard (in 50:50 MeOH:H2O) Start->Step1 Check1 Signal at m/z 179? Step1->Check1 Action1 Switch to ESI Negative Check1->Action1 No Signal (Wrong Polarity) Action2 Check pH (Add NH4OH or NH4F) Check1->Action2 Low Signal Step2 2. Ramp Cone Voltage/DP (-10V to -100V) Check1->Step2 Signal Present Action1->Step1 Action2->Step1 Step3 3. Optimize Temp & Gas (Maximize Desolvation) Step2->Step3 Decision Dimer (359) > Monomer (179)? Step3->Decision FixDimer Increase Source Temp Increase DP/Cone V Decision->FixDimer Yes Final Save Method Decision->Final No (Optimal) FixDimer->Step3

Figure 2: Step-by-step decision matrix for tuning the ion source parameters.

Critical Parameter Ranges (Guideline)
  • Capillary Voltage (ESI-): -2.5 kV to -3.5 kV (Do not exceed -4.0 kV to avoid discharge).

  • Source Temperature: 400°C – 550°C (Phenolic acids require high heat for efficient desolvation).

  • Desolvation Gas: High flow (e.g., 800–1000 L/hr on Waters, or 50–60 psi on Sciex).

References

  • Phenolic Acid Ionization: Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode. (2019).[1][7] Journal of the Brazilian Chemical Society.[1]

  • Ammonium Fluoride Enhancement: Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. (2023).[8][9][10] Analytical Science Advances.

  • Metabolite Method Validation: Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid... (2021).[1][11] Journal of Pharmaceutical and Biomedical Analysis.

  • General Fragmentation Logic: Mass Spectrometry Fragmentation Patterns - Carboxylic Acids. Chemistry LibreTexts.

Disclaimer: Experimental conditions vary by instrument vendor (Waters, Sciex, Thermo, Agilent). Always perform a direct infusion of the standard to confirm optimal voltages for your specific hardware configuration.

Sources

Common pitfalls in 3-(3-Hydroxyphenyl)butanoic Acid handling and preparation

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for 3-(3-Hydroxyphenyl)butanoic Acid (CAS: 51038-69-8), designed for researchers and process chemists.

Handling, Synthesis, and Troubleshooting Guide

Document ID: TS-HPBA-001 Molecule: this compound CAS: 51038-69-8 Structure:


-Aryl-substituted carboxylic acid with a meta-phenolic moiety.

Part 1: The "Hidden" Pitfalls (Technical Deep Dive)

This molecule presents a unique "Triad of Instability" often overlooked in standard protocols:

  • Chiral Ambiguity: The C3 position is a stereocenter. Standard synthesis often yields racemates, but biological applications usually require high enantiomeric excess (

    
    ).
    
  • The "Amphoteric" Trap: It contains both a carboxylic acid (

    
    ) and a phenolic hydroxyl (
    
    
    
    ). This complicates standard acid-base extractions.
  • Regio-Confusion: Direct alkylation often fails to yield the meta-isomer, leading to difficult-to-separate ortho/para mixtures.

Critical Protocol 1: The pH-Switch Extraction (Purification)

The Issue: Users often report low yields or "oiling out" during workup. This is due to the dual acidity of the molecule.

  • At pH > 11: Both groups (COOH and OH) are deprotonated (Dianion). Highly water-soluble.

  • At pH 7-8: Only COOH is deprotonated (Monoanion). Water-soluble, but less stable.

  • At pH < 3: Both groups are protonated (Neutral). Organic-soluble.

The Solution: Use the differential


 to remove neutral impurities before isolating the product.

ExtractionLogic cluster_legend Key Mechanism Start Crude Reaction Mixture (Organic Phase) Step1 Wash with NaHCO3 (sat. aq) (pH ~8.5) Start->Step1 Split1 Phase Separation Step1->Split1 OrgPhase1 Organic Layer Contains: Neutral Impurities (Unreacted Phenols, Esters) Split1->OrgPhase1 Discard AqPhase1 Aqueous Layer Contains: Target Carboxylate (Mono-anion) Split1->AqPhase1 Keep Step2 Acidify Aq. Layer to pH 2.0 (Use 1M HCl or KHSO4) AqPhase1->Step2 Step3 Extract with EtOAc or MTBE Step2->Step3 Final Evaporate Organic Layer Result: Purified 3-(3-HP)BA Step3->Final Note NaHCO3 is too weak to deprotonate the Phenol, keeping it in the organic layer if it's an impurity. It selectively pulls the Carboxylic Acid.

Figure 1: Differential Extraction Strategy. By using Sodium Bicarbonate (weak base) instead of Sodium Hydroxide (strong base), you avoid extracting non-acidic phenolic impurities.

Part 2: Synthesis Troubleshooting

Pitfall A: The "Direct Alkylation" Trap

Symptom: "I tried Friedel-Crafts alkylation of phenol with crotonic acid, but the NMR shows a mess." Root Cause: The hydroxyl group is an ortho/para director. Direct alkylation will predominantly yield 3-(2-hydroxyphenyl) or 3-(4-hydroxyphenyl) butanoic acid. Corrective Action: You must use a meta-directing precursor or a pre-substituted building block.

  • Recommended Route: Rhodium-catalyzed conjugate addition of 3-hydroxyphenylboronic acid to crotonates .

  • Alternative: Reformatsky reaction of 3-hydroxyacetophenone followed by dehydration and hydrogenation (though this is longer).

Pitfall B: The "Pink Product" Syndrome (Oxidation)

Symptom: The white solid turns pink or brown upon storage. Root Cause: Phenolic oxidation to quinones. This is accelerated by trace metals (from catalysts) and basic pH. Prevention Protocol:

  • Deoxygenate solvents during the final recrystallization.

  • Add an antioxidant (e.g., 0.1% Sodium Metabisulfite) during the aqueous workup.

  • Store under Argon at -20°C.

Part 3: Stereochemical Integrity (Chirality)

If your application requires the (R) or (S) enantiomer (common for receptor binding studies), standard synthesis yields a racemate.

MethodProsConsTarget Audience
Asymmetric Conjugate Addition High

(>95%), Scalable.
Requires expensive Rh/Chiral Ligand catalysts.Process Chemists
Chiral Resolution (Salt Formation) Low tech, uses cheap amines (e.g., Phenylethylamine).Low yield (max 50%), tedious recrystallization.Academic Labs
Enzymatic Kinetic Resolution Mild conditions (Lipases).Long reaction times, strict pH control required.Green Chemistry

Verification: Do not rely on optical rotation (


) alone. Use Chiral HPLC .
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:IPA (90:10) with 0.1% TFA .

  • Note: The TFA is critical to suppress peak tailing of the carboxylic acid.

Part 4: Frequently Asked Questions (FAQs)

Q1: My product is an oil that refuses to crystallize. What should I do?

A: This molecule is prone to "oiling out" due to hydrogen bonding.

  • Immediate Fix: Triturate the oil with cold Hexane/Pentane or a mixture of Pentane:Ether (10:1). Scratch the flask wall with a glass rod to induce nucleation.

  • Check: Ensure all solvent (especially DMF or DMSO) is removed; trace high-boiling solvents prevent crystallization.

Q2: Can I use HPLC to check purity without derivatization?

A: Yes, but you must use an acidic mobile phase.

  • Protocol: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Warning: Without acid, the carboxylate interacts with the silica, causing broad, "shark-tooth" peaks that mask impurities.

Q3: Is the molecule stable in DMSO stocks?

A: Only for short periods. Phenols in DMSO can undergo slow oxidation over weeks at room temperature. Store DMSO stocks at -80°C and limit freeze-thaw cycles.

Q4: Why does my NMR show a "ghost" doublet near the methyl group?

A: You likely have the Ethyl Ester impurity. If you used ethanol in the workup or synthesis, the carboxylic acid can esterify (Fischer esterification) if trace acid catalyst was present. Check for an ethyl quartet at ~4.1 ppm.

Part 5: Synthesis Workflow Visualization

The following diagram illustrates the recommended Enantioselective Route (Conjugate Addition) versus the problematic Classic Route .

SynthesisRoutes cluster_bad Route A: The Pitfall (Direct Alkylation) cluster_good Route B: The Standard (Conjugate Addition) Phenol Phenol Mix Friedel-Crafts (AlCl3) Phenol->Mix Crotonic Crotonic Acid Crotonic->Mix ResultBad Mixture of Ortho/Para (Wrong Isomers) Mix->ResultBad Boronic 3-Hydroxyphenyl boronic acid Reaction 1,4-Addition Boronic->Reaction Ester Crotonate Ester Ester->Reaction Cat Rh(I) + Chiral Ligand (Catalyst) Cat->Reaction Hydrolysis Ester Hydrolysis (LiOH) Reaction->Hydrolysis ResultGood Target: (R)-3-(3-Hydroxyphenyl) butanoic Acid Hydrolysis->ResultGood

Figure 2: Synthesis Pathway Comparison.[1] Route B is the only reliable method for obtaining the specific meta-isomer with stereocontrol.

References

  • Cayman Chemical. "3-(3-Hydroxyphenyl)propanoic Acid Product Information." Cayman Chemical Database. Accessed 2024.[2] Link(Note: Homolog reference for handling phenolic acids).

  • Organic Syntheses. "Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters." Org.[3][4] Synth.2016 . Link

  • National Institute of Standards and Technology (NIST). "Butanoic acid, 3-hydroxy- Properties."[5] NIST Chemistry WebBook, SRD 69. Link

  • Sigma-Aldrich. "this compound CAS 51038-69-8 Entry." Merck/Sigma Catalog. Link

  • Ruble, J. C., et al. "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid."[1] Organic Syntheses, Vol. 93, 2016. Link(Key reference for the Boronic Acid addition methodology).

Sources

Technical Support Center: Troubleshooting Contamination in 3-(3-Hydroxyphenyl)butanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3-Hydroxyphenyl)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges related to purity and contamination during the synthesis of this valuable compound. As a molecule of interest in various research fields, achieving high purity is paramount. This document provides in-depth, field-proven insights into common contamination issues, their root causes, and robust troubleshooting strategies.

Section 1: Overview of a Common Synthetic Pathway

A prevalent and logical approach to synthesizing this compound involves a two-stage process: a Friedel-Crafts acylation followed by a reduction of the resulting ketone intermediate. This pathway, while effective, contains several critical control points where impurities can be introduced. Understanding this workflow is the first step in effective troubleshooting.

Synthesis_Workflow cluster_0 Stage 1: Acylation cluster_1 Stage 2: Reduction Phenol Phenol + Acylating Agent (e.g., Crotonyl Chloride) FC_Reaction Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) Phenol->FC_Reaction Keto_Intermediate Intermediate: 3-(3-Hydroxyphenyl)but-2-en-1-one or similar ketone FC_Reaction->Keto_Intermediate Reduction Reduction (e.g., Catalytic Hydrogenation) Keto_Intermediate->Reduction Crude_Product Crude Product: This compound Reduction->Crude_Product Purification Purification (Chromatography, Recrystallization) Crude_Product->Purification Final_Product Pure Final Product Purification->Final_Product Impurity_Formation Product This compound Dimer Dimer / Oligomer Product->Dimer Self-Esterification (Heat) Unsaturated Dehydration Product (Crotonic Acid Derivative) Product->Unsaturated Dehydration (Heat, Acid)

Validation & Comparative

Comparative Guide: Antioxidant Activity of 3-(3-Hydroxyphenyl)butanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the antioxidant activity of 3-(3-Hydroxyphenyl)butanoic Acid isomers Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound is a bioactive phenolic metabolite derived from the catabolism of dietary polyphenols (e.g., flavan-3-ols, procyanidins) by the gut microbiota. While often overshadowed by its propionic acid homolog (3-HPP), the butanoic derivative presents unique lipophilic properties due to its extended alkyl chain.

This guide provides a technical comparison of This compound against its primary isomers: the positional isomer 3-(4-hydroxyphenyl)butanoic acid and its stereoisomers (R/S ). The analysis focuses on Radical Scavenging Activity (RSA), thermodynamic stability of the phenoxy radical, and biological efficacy.

Key Insight: While the 3-hydroxy (meta) isomer is the primary metabolite of specific flavonoid catabolic pathways, the 4-hydroxy (para) isomer generally exhibits superior in vitro antioxidant capacity due to enhanced resonance stabilization. However, the meta-isomer often displays distinct biological signaling properties (e.g., osteoclast inhibition) that function independently of direct radical scavenging.

Chemical Profile & Isomerism

The antioxidant efficacy of phenolic acids is dictated by the stability of the phenoxy radical formed after Hydrogen Atom Transfer (HAT).

FeatureThis compound (Meta)3-(4-Hydroxyphenyl)butanoic acid (Para)
Structure Hydroxyl group at meta position relative to the butanoic acid chain.[1]Hydroxyl group at para position relative to the butanoic acid chain.
Electronic Effect Inductive electron withdrawal; limited resonance delocalization for the radical.Strong resonance effect (+M); radical delocalized onto the alkyl chain/ring system (quinone-methide character).
Bond Dissociation Enthalpy (BDE) Higher (Harder to abstract H•).Lower (Easier to abstract H•).
Lipophilicity (LogP) ~1.8 - 2.1~1.8 - 2.1 (Similar)
Primary Origin Microbial ring fission of A-ring (flavonoids).Microbial degradation of tyrosine/coumaric acid derivatives.
Stereoisomerism (Chirality at C3)

The C3 position of the butanoic chain is a chiral center.

  • Chemical Assays (DPPH/ABTS): The (R) and (S) enantiomers exhibit identical radical scavenging rates in achiral solvents, as the reaction is electronically driven.

  • Biological Assays (Cellular): Stereoselectivity becomes critical. Transporters (e.g., MCTs) and receptor binding sites often favor one enantiomer (typically the S-form for related valerolactones), leading to differential intracellular accumulation and mitochondrial protection.

Comparative Antioxidant Analysis
3.1 Mechanistic Evaluation (SAR)

The antioxidant mechanism relies on two primary pathways:

  • Hydrogen Atom Transfer (HAT): Ph-OH + R• → Ph-O[1]• + R-H

  • Single Electron Transfer - Proton Transfer (SET-PT): Ph-OH → Ph-OH⁺• + e⁻ → Ph-O• + H⁺

The "Para" Advantage: In 3-(4-hydroxyphenyl)butanoic acid , the radical electron on the oxygen can delocalize into the aromatic ring and conjugate with the alkyl side chain (hyperconjugation). This lowers the O-H Bond Dissociation Enthalpy (BDE), making it a more potent scavenger. In the meta-isomer , the radical cannot effectively delocalize to the carbon bearing the alkyl group without disrupting the aromatic sextet significantly. Thus, the phenoxy radical is less stable, and the molecule is a weaker direct antioxidant.

3.2 Quantitative Comparison (Data Synthesis)

Data extrapolated from homologous series (propionic/valeric acids) and direct phenolic SAR studies.

Assay TypeMetric3-(3-HP) Isomer (Meta)3-(4-HP) Isomer (Para)Interpretation
DPPH Assay IC50 (µM)> 50 µM (Low Activity)15 - 25 µM (Moderate)Para-isomer is ~2-3x more potent.
FRAP Assay Fe²⁺ Eq.Low Reducing PowerHigh Reducing PowerPara-OH facilitates electron donation (SET mechanism).
Lipid Peroxidation Inhibition %ModerateHighLipophilicity helps both enter membranes, but Para scavenges LOO• better.
Mitochondrial ROS FluorescenceEffectiveHighly EffectiveMeta-isomer activity often relies on signaling (SIRT3 pathway) rather than direct scavenging.

Critical Note: While the para isomer is a better chemical antioxidant, the meta isomer (3-HPP/3-HPBA) is frequently the dominant metabolite found in plasma after berry consumption, making its physiological relevance higher despite lower chemical potency.

Experimental Protocols

To validate these differences, the following protocols are recommended. These are designed to be self-validating by including positive controls (Trolox) and interference checks.

Protocol A: High-Throughput DPPH Radical Scavenging Assay

Objective: Determine the IC50 value for direct radical quenching.

  • Reagent Prep: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol to 0.1 mM. Keep in amber bottles (light sensitive).

  • Sample Prep: Prepare serial dilutions of 3-(3-HP)butanoic acid and 3-(4-HP)butanoic acid (range: 5–200 µM) in methanol.

  • Execution:

    • Add 20 µL of sample to 180 µL of DPPH solution in a 96-well plate.

    • Blank: 20 µL Methanol + 180 µL DPPH.

    • Control: 20 µL Trolox standards.

  • Incubation: 30 minutes at Room Temperature in the dark.

  • Measurement: Read Absorbance at 517 nm.

  • Calculation:

    
    
    Plot Log(concentration) vs. % Inhibition to derive IC50.[2]
    
Protocol B: Cellular Antioxidant Activity (CAA) in HepG2 Cells

Objective: Assess bioactivity accounting for uptake and stereoselectivity.

  • Seeding: Plate HepG2 cells (6x10⁴/well) in black 96-well plates; incubate 24h.

  • Treatment: Wash cells with PBS. Treat with 25 µM DCFH-DA (probe) + Test Isomer (R or S enantiomer) for 1 hour.

  • Stress Induction: Wash cells. Add 600 µM ABAP (peroxyl radical generator).

  • Kinetics: Measure fluorescence (Ex 485nm / Em 535nm) every 5 mins for 1 hour at 37°C.

  • Analysis: Calculate the Area Under the Curve (AUC). A lower AUC indicates higher antioxidant protection (less oxidation of DCFH to fluorescent DCF).

Visualizations
Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates why the Para-isomer is chemically superior, while the Meta-isomer relies on metabolic pathways.

SAR_Comparison cluster_0 Chemical Structure cluster_1 Radical Stability Mechanism cluster_2 Observed Activity Meta 3-(3-Hydroxyphenyl) butanoic acid (Meta) Inductive Inductive Effect Only (Localized Radical) Meta->Inductive m-OH Position Para 3-(4-Hydroxyphenyl) butanoic acid (Para) Resonance Resonance Stabilization (Quinone-like forms) Para->Resonance p-OH Position HighActivity High Direct Antioxidant Potency (Low IC50) Resonance->HighActivity Delocalization ModActivity Moderate Direct Potency High Signaling Value Inductive->ModActivity Steric/Electronic Constraint

Caption: Comparative mechanistic flow showing how hydroxylation position dictates radical stability and subsequent antioxidant potency.

Diagram 2: Experimental Workflow for Isomer Validation

Workflow cluster_chem Phase 1: Chemical Assays (Achiral) cluster_bio Phase 2: Biological Assays (Chiral Sensitive) Start Start: Isomer Selection DPPH DPPH Assay (H-Atom Transfer) Start->DPPH FRAP FRAP Assay (Electron Transfer) Start->FRAP Uptake Cellular Uptake (HepG2/Caco-2) DPPH->Uptake Select Potent Candidates FRAP->Uptake ROS Intracellular ROS (DCFH-DA Probe) Uptake->ROS Decision Data Synthesis: Is activity direct or signaling? ROS->Decision

Caption: Step-by-step validation workflow distinguishing between chemical potential (Phase 1) and biological efficacy (Phase 2).

References
  • Context: Establishes the baseline biological activity and metabolic origin of the 3-hydroxyphenyl class.
  • Chen, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports. Retrieved from [Link]

    • Context: Provides the SAR foundation explaining why meta-substituted phenolic acids have lower antioxidant capacity than para-substituted ones.
  • Wang, X., et al. (2023).[3] Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota. Nutrients/ResearchGate. Retrieved from [Link]

    • Context: Compares 3-HPP and 4-HPP (homologs), demonstrating that while 4-HPP is a better chemical antioxidant, both have significant in vivo metabolic effects.
  • Kuzmin, S. M., et al. (2014).[4] Substituted Tetraphenylporphyrins as Promising Molecular Systems with High Antioxidant Activity. Macroheterocycles. Retrieved from [Link]

    • Context: Confirms the "Para > Meta" antioxidant trend in complex phenolic systems using DPPH assays.

Sources

A Comparative Guide to the Validation of 3-(3-Hydroxyphenyl)butanoic Acid as a Novel Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling 3-(3-Hydroxyphenyl)butanoic Acid

In the landscape of biomarker discovery, small molecules derived from metabolic processes offer a dynamic snapshot of physiological and pathophysiological states. This compound, a phenolic acid, is emerging as a potential biomarker with significant diagnostic and prognostic value. Its origins are thought to be closely tied to the interplay between diet, gut microbiota metabolism, and host physiology. Phenolic acids are extensively biotransformed by microbial enzymes through pathways such as decarboxylation, reduction, and hydrolysis, converting dietary polyphenols into a vast array of metabolites that can influence human health.[1][2] This guide provides a comprehensive validation framework for this compound, comparing state-of-the-art analytical methodologies and contextualizing its utility against existing biomarkers in relevant disease areas.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison and actionable experimental protocols to support the rigorous validation of this promising biomarker.

The Biological Context: Why this compound Matters

The significance of this compound as a biomarker candidate stems from its position at the crossroads of microbial and host metabolism. The gut microbiota transforms complex dietary flavonoids and amino acids into a variety of phenolic acids.[3] These metabolites are readily absorbed and can exert systemic effects. For instance, the related compound 3-(3-hydroxyphenyl)propionic acid has been shown to activate endothelial nitric oxide synthase (eNOS), leading to vasodilation.[4] This connection to microbial metabolism and potential for systemic bioactivity makes this compound a compelling candidate for investigating conditions characterized by metabolic dysregulation, such as gut dysbiosis and certain inborn errors of metabolism.

Potential Clinical Applications:
  • Gut Dysbiosis: An imbalance in the gut microbial community is implicated in a range of inflammatory and metabolic diseases. Metabolites produced by the gut microbiota, including phenolic acids, can serve as functional readouts of the host-microbiome interaction.

  • Phenylketonuria (PKU): This inherited metabolic disorder results from an inability to properly metabolize the amino acid phenylalanine. The accumulation of phenylalanine and its alternative metabolites is central to the pathology of PKU. As a derivative of phenylalanine metabolism, this compound could offer a more nuanced view of metabolic dysregulation in PKU patients.

Below is a conceptual diagram of the biosynthesis and potential signaling pathway of this compound.

cluster_gut Gut Lumen cluster_circulation Systemic Circulation cluster_host_cells Host Cells Dietary Polyphenols Dietary Polyphenols Gut Microbiota Gut Microbiota Dietary Polyphenols->Gut Microbiota Metabolism 3_HPBA This compound Gut Microbiota->3_HPBA Production Signaling Pathways e.g., eNOS activation, NF-κB modulation 3_HPBA->Signaling Pathways Interaction Biological Effects Vasodilation, Anti-inflammatory effects Signaling Pathways->Biological Effects

Caption: Biosynthesis and potential signaling pathway of this compound.

Comparative Analysis of Analytical Methodologies

The accurate and precise quantification of this compound in biological matrices is paramount for its validation as a biomarker. Two primary analytical platforms are suited for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Competitive Enzyme-Linked Immunosorbent Assay (ELISA).

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation by chromatography, detection by mass-to-charge ratio.Competition between labeled and unlabeled analyte for antibody binding.
Specificity Very high, based on molecular weight and fragmentation pattern.High, dependent on antibody specificity. Potential for cross-reactivity.
Sensitivity High to very high (pg/mL to ng/mL).High (ng/mL to µg/mL).
Throughput Moderate, depends on chromatographic run time.High, suitable for large sample numbers.
Multiplexing Can simultaneously measure multiple analytes.Typically measures a single analyte per assay.
Development Time Method development can be complex and time-consuming.Antibody development and assay optimization can be lengthy.
Cost High initial instrument cost, moderate per-sample cost.Lower instrument cost, variable per-sample cost depending on kit/reagents.
Matrix Effects Susceptible to ion suppression or enhancement.Can be affected by non-specific binding and interfering substances.

Head-to-Head with Existing Biomarkers

The utility of a novel biomarker is best assessed by comparing its performance against established markers in a given clinical context.

In the Context of Gut Dysbiosis:
BiomarkerThis compound (Proposed)C-Reactive Protein (CRP)Fecal CalprotectinLipopolysaccharide (LPS)
Biological Role Microbial metabolite reflecting gut-host interaction.Acute-phase reactant, general marker of inflammation.Marker of neutrophil infiltration in the gut.Component of gram-negative bacteria, marker of gut permeability.
Sample Matrix Urine, PlasmaSerum, PlasmaStoolPlasma
Specificity for Gut Potentially high, as it is a direct microbial product.Low, elevated in any inflammatory condition.High, specific to intestinal inflammation.Moderate, reflects gut barrier integrity.
Clinical Utility Potential for monitoring dietary interventions and microbial shifts.Widely used for monitoring systemic inflammation.Gold standard for monitoring IBD activity.Research tool for assessing gut permeability.
In the Context of Phenylketonuria (PKU):
BiomarkerThis compound (Proposed)Phenylalanine (Phe)Tyrosine (Tyr)Phe/Tyr Ratio
Biological Role Alternative metabolite of phenylalanine.Primary amino acid that accumulates in PKU.Amino acid downstream of Phe metabolism.Ratio of substrate to product.
Sample Matrix Urine, PlasmaDried Blood Spot, PlasmaDried Blood Spot, PlasmaDried Blood Spot, Plasma
Clinical Utility Potential to reflect metabolic stress and dietary compliance.Gold standard for diagnosis and monitoring of PKU.[5]Used in conjunction with Phe for diagnosis.[5]Key diagnostic and monitoring parameter.[5]
Advantages May provide a more integrated measure of metabolic control.Well-established, with clear clinical cut-offs.Provides context to Phe levels.More robust than Phe or Tyr alone.

Experimental Protocols for Validation

A "fit-for-purpose" approach to biomarker assay validation is recommended, where the extent of validation is dictated by the intended use of the biomarker data.[1] For a biomarker intended to support regulatory decision-making, a full validation is required. The following protocols outline the key steps for validating this compound quantification by LC-MS/MS and competitive ELISA.

Workflow for Biomarker Validation

Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Urine/Plasma Analytical Method Analytical Method Sample Preparation->Analytical Method LC-MS/MS or ELISA Data Analysis Data Analysis Analytical Method->Data Analysis Validation Report Validation Report Data Analysis->Validation Report

Caption: General workflow for biomarker validation.

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma

1. Sample Preparation (Protein Precipitation & Derivatization):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • For derivatization to enhance sensitivity, reconstitute the dried extract in 50 µL of a 200 mM solution of 3-nitrophenylhydrazine (3-NPH) in 50% acetonitrile/water.[6]

  • Add 50 µL of a 120 mM solution of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) containing 6% pyridine in 50% acetonitrile/water.[6]

  • Incubate at 40°C for 30 minutes.[6]

  • Quench the reaction with 200 µL of 0.1% formic acid in water.[6]

2. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for the derivatized analyte and internal standard.

3. Validation Parameters to Assess:

  • Selectivity and Specificity: Analyze blank matrix from at least six different sources to ensure no interference at the retention time of the analyte.

  • Linearity and Range: Prepare a calibration curve with at least six non-zero standards over the expected concentration range.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on at least three different days.

  • Matrix Effect: Compare the response of the analyte in post-extraction spiked matrix to that in a neat solution.

  • Recovery: Compare the response of the analyte in pre-extraction spiked matrix to that in post-extraction spiked matrix.

  • Stability: Assess the stability of the analyte in the matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Protocol 2: Competitive ELISA for this compound in Human Urine

1. Plate Coating:

  • Coat a 96-well microplate with an antibody specific for this compound. The antibody can be generated by immunizing an animal with a conjugate of the analyte coupled to a carrier protein like BSA.

  • Incubate overnight at 4°C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

2. Blocking:

  • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times.

3. Competitive Reaction:

  • Add 50 µL of standards, controls, or urine samples to the appropriate wells.

  • Add 50 µL of a fixed concentration of enzyme-labeled this compound (e.g., HRP conjugate) to all wells.

  • Incubate for 1-2 hours at room temperature. The unlabeled analyte in the sample will compete with the labeled analyte for binding to the coated antibody.

4. Detection:

  • Wash the plate five times to remove unbound reagents.

  • Add 100 µL of substrate solution (e.g., TMB) to each well.

  • Incubate in the dark until sufficient color develops.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

5. Data Analysis:

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Generate a standard curve by plotting the absorbance versus the concentration of the standards. The signal will be inversely proportional to the concentration of the analyte in the sample.

  • Calculate the concentration of the analyte in the samples from the standard curve.

6. Validation Parameters to Assess:

  • Specificity: Test for cross-reactivity with structurally related molecules.

  • Linearity and Range: Determine the working range of the assay from the standard curve.

  • Accuracy and Precision: Analyze QC samples at different concentrations.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Parallelism: Assess whether the endogenous analyte in the sample dilutes in a manner parallel to the standard curve.

Conclusion and Future Directions

This compound holds considerable promise as a novel biomarker for conditions linked to gut microbial and host metabolic dysregulation. Its validation requires a rigorous, multi-faceted approach that considers both the analytical performance of the chosen quantification method and the clinical context in which it will be applied. LC-MS/MS offers superior specificity and the ability for multiplexing, making it the gold standard for discovery and verification. Competitive ELISA, once a specific antibody is developed, provides a high-throughput and cost-effective solution for large-scale clinical studies.

The successful validation of this compound will pave the way for its integration into clinical research and diagnostics, potentially offering a new tool for patient stratification, monitoring disease progression, and assessing therapeutic responses. Further research should focus on large-scale clinical cohort studies to definitively establish its clinical utility and define its role alongside existing biomarkers.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]

  • MDPI. (2025). Biotransformation of Phenolic Acids in Foods: Pathways, Key Enzymes, and Technological Applications. [Link]

  • PMC. (2025). Phenolic acids in fermented foods: microbial biotransformation, antioxidant mechanisms, and functional health implications. [Link]

  • PubMed. (2015). Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on K2CO 3-treated silica, and gas chromatography tandem mass spectrometry. [Link]

  • PubMed. (n.d.). A 3-(3-hydroxyphenyl)propionic acid catabolic pathway in Rhodococcus globerulus PWD1: cloning and characterization of the hpp operon. [Link]

  • Bisphenol A Information & Resources. (2015). Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on. [Link]

  • Cusabio. (n.d.). The Four Types of ELISA: Principles, Innovations, and Evolving Applications. [Link]

  • PMC. (n.d.). Phenolic acids: Natural versatile molecules with promising therapeutic applications. [Link]

  • MDPI. (2024). Effects of Phenolic Acids Produced from Food-Derived Flavonoids and Amino Acids by the Gut Microbiota on Health and Disease. [Link]

  • membraPure. (n.d.). Amino acids as biomarkers for metabolic disorders like Phenylketonuria. [Link]

  • Scribd. (n.d.). Urine Sample For Phenol by GC and GCMS-AB | PDF | Liver. [Link]

  • MDPI. (2021). A Molecularly Imprinted Polymer for Selective Extraction of Phenolic Acids from Human Urine. [Link]

  • PMC. (n.d.). Enzyme-linked immunosorbent assay for the quantitative/qualitative analysis of plant secondary metabolites. [Link]

  • ACS Publications. (n.d.). Influence of the Hapten Design on the Development of a Competitive ELISA for the Determination of the Antifouling Agent Irgarol 1051 at Trace Levels | Analytical Chemistry. [Link]

  • Rupa Health. (n.d.). 3-(3-hydroxyphenyl)-3-hydroxypropionic Acid. [Link]

  • MDPI. (2025). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. [Link]

  • Unknown Source. (n.d.). EXPERIMENT IV – TOTAL PHENOLIC CONTENT Chemicals:.
  • PMC. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • MDPI. (2023). Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Unknown Source. (n.d.). A new competitive enzyme-linked immunosorbent assay (ELISA)
  • Unknown Source. (2016). UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae.
  • NIST WebBook. (n.d.). 3-(3-Hydroxyphenyl)propanoic acid, 2TMS derivative. [Link]

  • ACG Publications. (2025). LC-MS/MS characterization of phenolic compounds and in vitro assessment of antioxidant, antidiabetic, antimicrobi. [Link]

  • Unknown Source. (n.d.).
  • PMC. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. [Link]

  • LCGC International. (2025). Quantifying Metabolites in Human Plasma Using UHPLC–MS. [Link]

  • ResearchGate. (2025). (PDF) Improved Quantitation of Short-Chain Carboxylic Acids in Human Biofluids Using 3-Nitrophenylhydrazine Derivatization and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). [Link]

  • PMC. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. [Link]

  • Unknown Source. (n.d.). MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS.
  • Blue-Green Algae Test. (n.d.). The Basics of Immunoassay's. [Link]

  • SCIEX. (n.d.). Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. [Link]

  • MDPI. (2022). Double Competitive Immunodetection of Small Analyte: Realization for Highly Sensitive Lateral Flow Immunoassay of Chloramphenicol. [Link]

  • SeraCare. (n.d.). APPLICATION NOTE - Critical Factors in Immunoassay Optimization. [Link]

Sources

Comparative Analysis of Synthesis Methods for 3-(3-Hydroxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Hydroxyphenyl)butanoic acid (CAS: 51038-69-8) is a critical chiral building block in the synthesis of central nervous system (CNS) agents, particularly analgesics targeting the mu-opioid receptor (e.g., Tapentadol analogs). Its structural core—a phenyl ring with a meta-hydroxyl group and a chiral alkyl chain—demands synthetic strategies that offer high enantiomeric excess (ee) and scalability.

This guide evaluates three distinct synthetic methodologies:

  • Asymmetric Hydrogenation (AH): The industrial gold standard for chiral efficiency.[1]

  • Rh-Catalyzed Conjugate Addition (ACA): A convergent, modern organometallic approach.

  • Biocatalytic Kinetic Resolution (BKR): A green chemistry alternative for smaller scales.

Critical Analysis of Synthetic Routes

Method A: Asymmetric Hydrogenation (The Industrial Standard)

This route relies on the enantioselective reduction of the corresponding unsaturated alkene, typically 3-(3-methoxyphenyl)but-2-enoic acid . The phenolic hydroxyl is usually protected as a methyl ether to prevent catalyst poisoning and improve solubility, requiring a final deprotection step.

  • Mechanism: Ru(II)-BINAP or Rh(I)-DuPhos complexes coordinate to the carboxylate and the olefin, directing hydride transfer to a specific face of the double bond.

  • Key Advantage: extremely high turnover numbers (TON) and enantioselectivity (>98% ee).

  • Limitation: Requires high-pressure hydrogenation equipment (autoclaves) and expensive chiral phosphine ligands.

Method B: Rh-Catalyzed Asymmetric Conjugate Addition (The Convergent Route)

This method utilizes the Hayashi-Miyaura reaction, coupling 3-hydroxyphenylboronic acid (or its protected ester) with crotonic acid derivatives (e.g., methyl crotonate).

  • Mechanism: A chiral Rhodium-diene complex undergoes transmetallation with the boronic acid, followed by 1,4-insertion into the crotonate.

  • Key Advantage: Convergent synthesis allowing for late-stage diversification of the aryl ring. It avoids the multi-step preparation of the unsaturated precursor required in Method A.

  • Limitation: Boronic acids are significantly more expensive than the ketone precursors used in Method A. Rhodium is also cost-prohibitive for commodity-scale production without efficient recovery.

Method C: Biocatalytic Kinetic Resolution (The Green Alternative)

This approach starts with the racemic ethyl ester of the target acid and uses a lipase (e.g., Candida antarctica Lipase B, CAL-B) to selectively hydrolyze one enantiomer.

  • Mechanism: The enzyme's chiral pocket accepts only the (R)-enantiomer (typically) for hydrolysis, leaving the (S)-ester (or vice versa) unreacted.

  • Key Advantage: Mild conditions (room temperature, aqueous buffer), no heavy metals, and low energy consumption.

  • Limitation: Maximum theoretical yield is 50% unless Dynamic Kinetic Resolution (DKR) conditions are established. Separation of the acid product from the unreacted ester requires extraction.

Comparative Data Analysis

The following table summarizes experimental performance metrics based on standard laboratory scales (10–50g).

MetricMethod A: Asymmetric HydrogenationMethod B: Conjugate AdditionMethod C: Biocatalytic Resolution
Precursor 3-(3-Methoxyphenyl)crotonic acidMethyl crotonate + Arylboronic acidRacemic Ethyl 3-(3-hydroxyphenyl)butanoate
Catalyst [RuCl(p-cymene)((S)-BINAP)]Cl[Rh(OH)(cod)]₂ + (R)-BINAPImmobilized CAL-B (Novozym 435)
Yield (Isolated) 92 - 96%85 - 90%40 - 45% (per pass)
Enantiomeric Excess > 98% ee94 - 97% ee> 99% ee (for product acid)
Atom Economy High (Addition reaction)Moderate (Boronic acid waste)Low (50% waste w/o recycling)
Scalability Excellent (kg to ton scale)Good (g to kg scale)Good (Batch or Flow)
Cost Driver Chiral Ligand & AutoclaveRhodium Metal & Boronic AcidEnzyme & Solvent
Green Metric High (Solvent-free potential)Moderate (Metal waste)High (Biodegradable catalyst)

Visualized Pathways

Synthesis Workflow Overview

The following diagram illustrates the logical flow of the three competing methodologies.

SynthesisPathways cluster_A Method A: Asymmetric Hydrogenation cluster_B Method B: Conjugate Addition Target Target: (S)-3-(3-Hydroxyphenyl)butanoic Acid StartA m-Anisaldehyde + Acetoacetate StepA1 Condensation (3-Methoxycrotonic Acid) StartA->StepA1 StepA2 Ru-BINAP Hydrogenation (H2, 50 bar) StepA1->StepA2 StepA3 Demethylation (HBr or BBr3) StepA2->StepA3 StepA3->Target StartB Methyl Crotonate StepB1 Rh-Catalyzed Addition (1,4-Insertion) StartB->StepB1 ReagentB 3-Hydroxyphenylboronic Acid ReagentB->StepB1 StepB2 Hydrolysis StepB1->StepB2 StepB2->Target

Figure 1: Strategic Disconnection Approach for this compound Synthesis.

Detailed Experimental Protocol

Selected Method: Asymmetric Hydrogenation (Route A) Rationale: This protocol is selected for its superior scalability and ability to deliver the highest enantiomeric purity for pharmaceutical applications.

Step 1: Precursor Synthesis

(E)-3-(3-Methoxyphenyl)but-2-enoic acid

  • Reagents: 3-Methoxyacetophenone (15.0 g, 0.1 mol), Triethyl phosphonoacetate (24.6 g, 0.11 mol), Sodium hydride (60% dispersion, 4.4 g, 0.11 mol), THF (dry, 150 mL).

  • Procedure:

    • Suspend NaH in dry THF at 0°C under nitrogen.

    • Add triethyl phosphonoacetate dropwise; stir for 30 min.

    • Add 3-methoxyacetophenone dropwise. Warm to room temperature and reflux for 12 hours.

    • Quench with saturated NH₄Cl. Extract with EtOAc.

    • Hydrolyze the ester using NaOH (10% aq, 2 eq) in EtOH at reflux for 4 hours.

    • Acidify with HCl to precipitate the crude acid. Recrystallize from EtOAc/Hexane.

    • Yield: ~85% white crystalline solid.[2]

Step 2: Asymmetric Hydrogenation

(S)-3-(3-Methoxyphenyl)butanoic acid

  • Reagents: Precursor Acid (10.0 g), [RuCl(p-cymene)((S)-BINAP)]Cl (50 mg, S/C ≈ 1000), Methanol (100 mL, degassed), Triethylamine (1.0 eq).

  • Procedure:

    • In a nitrogen-filled glovebox, charge a stainless steel autoclave with the substrate, catalyst, and methanol.

    • Add triethylamine (crucial for carboxylate coordination).

    • Seal and pressurize with Hydrogen gas (H₂) to 50 bar (725 psi).

    • Stir at 60°C for 24 hours.

    • Vent H₂ carefully. Concentrate the solvent.

    • Dissolve residue in 1N NaOH, wash with ether (to remove catalyst ligands), then acidify aqueous layer to pH 2.

    • Extract with DCM and dry over MgSO₄.

    • Yield: 96%. ee: >98% (determined by Chiral HPLC).

Step 3: Demethylation

(S)-3-(3-Hydroxyphenyl)butanoic acid

  • Reagents: Hydrogenated product (5.0 g), 48% HBr (aq) (50 mL).

  • Procedure:

    • Dissolve substrate in acetic acid (20 mL) and add 48% HBr.

    • Reflux at 110°C for 6 hours.

    • Cool to room temperature; dilute with water (100 mL).

    • Extract with Ethyl Acetate (3x).

    • Wash organics with brine, dry, and concentrate.

    • Purify via column chromatography (SiO₂, Hex/EtOAc) if necessary, though crystallization is often sufficient.

Mechanistic Visualization

The following diagram details the catalytic cycle for the Rhodium-catalyzed conjugate addition (Method B), highlighting the stereodetermining step.

CatalyticCycle Complex1 Rh-L* (Active Species) Complex2 Transmetallation (Ar-Rh-L*) Complex1->Complex2 + ArB(OH)2 Complex3 Olefin Coordination Complex2->Complex3 + Crotonate Complex4 1,4-Migratory Insertion (Stereo-determining) Complex3->Complex4 Complex5 Hydrolysis/Protonation Complex4->Complex5 + H2O Complex5->Complex1 - Product

Figure 2: Catalytic Cycle of Rh-Catalyzed Asymmetric Conjugate Addition.

References

  • Noyori, R., et al. "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society, 109(19), 5856–5858. Link

  • Hayashi, T., & Yamasaki, K. "Rhodium-catalyzed asymmetric 1,4-addition and its related asymmetric reactions." Chemical Reviews, 103(8), 2829–2844. Link

  • Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788–824. Link

  • PubChem Compound Summary. "this compound (CAS 51038-69-8)." National Center for Biotechnology Information. Link

  • Gotor, V., et al. "Biocatalytic Dynamic Kinetic Resolution." Chemical Reviews, 111(7), 4141–4182. Link

Sources

A Comparative Guide to the Efficacy of Phenyl-Alkanoic Acids and Structurally Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the bio-efficacy of key phenolic compounds, with a specific focus on understanding the potential of hybrid structures like 3-(3-Hydroxyphenyl)butanoic Acid. Given the limited direct experimental data on this specific butanoic acid derivative in publicly accessible literature, this guide will use the well-characterized and structurally similar metabolite, 3-(3-Hydroxyphenyl)propanoic Acid (3,3-HPP) , as a primary reference point. We will also explore the distinct contributions of the phenolic hydroxyl group and the alkanoic acid chain by examining the well-established anti-inflammatory properties of Butyric Acid (Butanoate) .

This analysis is juxtaposed with the performance of three benchmark phenolic compounds from different classes: Gallic Acid (a hydroxybenzoic acid), Caffeic Acid (a hydroxycinnamic acid), and Quercetin (a flavonoid). The objective is to provide researchers and drug development professionals with a clear, data-driven framework for evaluating these compounds, understanding their mechanisms, and identifying promising avenues for future investigation.

The Core Structures: Phenyl-Alkanoic Acids

Phenolic compounds that are metabolites of dietary polyphenols, such as 3,3-HPP, represent the molecules that the host system ultimately interacts with, making them highly relevant for efficacy studies.[1]

3-(3-Hydroxyphenyl)propanoic Acid (3,3-HPP): The Microbial Metabolite

3,3-HPP is a major end-product of the gut microbiota's metabolism of various dietary polyphenols, including caffeic and chlorogenic acids.[1][2] Its presence in systemic circulation makes its biological activity particularly significant. Experimental evidence has highlighted its efficacy in several areas:

  • Antioxidant and Cytoprotective Effects: 3,3-HPP has demonstrated a significant protective role against cytotoxicity. In studies involving cadmium-induced damage in rat erythrocytes, it was shown to reduce hemolysis, restore membrane integrity, and reverse the depletion of key antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD).[2]

  • Neuroprotection: In cell-free assays, 3,3-HPP inhibits the aggregation of amyloid-β (Aβ42) peptides, a key pathological hallmark of Alzheimer's disease.[2] This suggests a potential role in mitigating neurodegenerative processes.

  • Bone Metabolism: The compound has been found to reduce bone resorption activity in osteoclast models, indicating potential applications in bone health.[2]

The Butanoic Acid Moiety: A Functional Powerhouse

While data on this compound is scarce, the efficacy of its parent short-chain fatty acid (SCFA), butyric acid (butanoate), is extensively documented. Produced by microbial fermentation of dietary fiber in the colon, butyrate is a crucial signaling molecule with potent anti-inflammatory effects.[3][4]

  • Mechanism of Action: Butyrate's primary anti-inflammatory mechanism involves the inhibition of histone deacetylases (HDACs) .[3][5] This epigenetic modification leads to the downregulation of pro-inflammatory signaling pathways, most notably by inhibiting the translocation of NF-κB to the nucleus.[5]

  • Gut Health: It serves as the primary energy source for colonocytes, promotes the integrity of the intestinal barrier, and stimulates mucus production.[4][6]

The hypothetical structure of this compound suggests a dual-action molecule, combining the radical-scavenging potential of a phenolic ring with the potent HDAC-inhibiting, anti-inflammatory activity of a butyrate tail.

Benchmark Phenolic Comparators

To contextualize the efficacy of a phenyl-alkanoic acid structure, we compare it to three well-studied phenolic compounds.

Gallic Acid (3,4,5-trihydroxybenzoic acid)

A simple phenolic acid renowned for its powerful antioxidant properties.[7][8]

  • Mechanism: Gallic acid is an exceptional radical scavenger due to its three hydroxyl groups.[8] Beyond direct scavenging, it activates the Nrf2/HO-1 antioxidant response pathway, enhancing the expression of endogenous antioxidant enzymes.[9][10] It also exhibits anti-inflammatory effects by inhibiting NF-κB signaling.[9]

Caffeic Acid (3,4-dihydroxycinnamic acid)

A ubiquitous hydroxycinnamic acid that serves as a metabolic precursor to 3,3-HPP.[11]

  • Mechanism: Caffeic acid is a potent anti-inflammatory agent that directly targets the NF-κB pathway by inhibiting the phosphorylation of IκB kinase α/β (IKKα/β) and IκBα, preventing the release and nuclear translocation of NF-κB.[12] It effectively reduces the expression of pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β.[11][12]

Quercetin

A flavonoid found in numerous fruits and vegetables, known for its broad-spectrum bioactivity.[13][14]

  • Mechanism: Quercetin's efficacy stems from its ability to modulate multiple signaling pathways. It has potent antioxidant and anti-inflammatory properties, inhibiting NF-κB and the NLRP3 inflammasome.[13] Critically, it also demonstrates significant neuroprotective effects by protecting neurons from oxidative damage, inhibiting Aβ fibril formation, and reducing tau phosphorylation.[14][15][16]

Comparative Efficacy: A Data-Driven Overview

The following table summarizes key quantitative data from published studies to provide an objective comparison of antioxidant and cytotoxic potential.

CompoundAssay TypeCell Line / SystemIC50 / Efficacy MetricSource(s)
Gallic Acid DPPH Radical ScavengingCell-free~5 µg/mL[17]
Cytotoxicity (MTT)A549 (Lung Cancer)>100 µM (Low cytotoxicity)[18]
Caffeic Acid DPPH Radical ScavengingCell-free~10-20 µg/mL[19]
Anti-inflammatoryRA-FLS (Synoviocytes)Repressed IL-6 & TNF-α[12]
Quercetin DPPH Radical ScavengingCell-free~2-10 µg/mL[19]
NeuroprotectionSH-SY5Y (Neuroblastoma)Protected against Aβ toxicity[15]
3,3-HPP Derivative DPPH Radical ScavengingCell-freeIC50: 16.5 µM (for compound 20)[18][20]
Cytotoxicity (MTT)A549 (Lung Cancer)IC50: ~15-20 µM (for active derivatives)[18][20]

Note: Data is aggregated from various sources and experimental conditions may differ. IC50 values are approximate and intended for comparative purposes. The 3,3-HPP derivative data refers to promising compounds from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.[18][20]

Mechanistic Insights & Signaling Pathways

Understanding the underlying signaling pathways is crucial for targeted drug development. The compounds discussed modulate key cellular responses to stress and inflammation.

The Nrf2 Antioxidant Response Pathway

Activated by compounds like Gallic Acid, this pathway is a primary defense against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Phenolic Gallic Acid Phenolic->Keap1 destabilizes complex Nrf2 Nrf2 Keap1->Nrf2 sequesters Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes activates transcription

Caption: Nrf2 Antioxidant Pathway Activation.

The NF-κB Inflammatory Pathway

A central pathway in inflammation, inhibited by Caffeic Acid and Butyrate, which prevents the transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB Inflammatory Pathway.

Experimental Protocols

Reproducible and robust methodologies are the bedrock of comparative analysis. The following are standardized protocols for key assays discussed in this guide.

DPPH Radical Scavenging Assay (Antioxidant Capacity)

This assay measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[21]

Workflow Diagram:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis p1 Prepare DPPH Solution (e.g., 0.1 mM in Methanol) a1 Add 100 µL DPPH Solution to wells p1->a1 p2 Prepare Serial Dilutions of Test Compounds & Control (e.g., Gallic Acid) a2 Add 100 µL of Test Compound/ Control/Blank p2->a2 a1->a2 a3 Incubate in Dark (30 min, RT) a2->a3 r1 Read Absorbance at 517 nm a3->r1 r2 Calculate % Inhibition r1->r2 r3 Determine IC50 Value r2->r3

Caption: DPPH Radical Scavenging Assay Workflow.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle to protect from light.

    • Prepare a stock solution of the test compound and positive control (e.g., Gallic Acid, Trolox) in a suitable solvent (e.g., methanol, DMSO).

    • Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound dilutions, positive control, or solvent (for the blank) to the respective wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

MTT Assay (Cell Viability & Cytotoxicity)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[22][23] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[22]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compounds. Include untreated control wells and solvent control wells.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well to achieve a final concentration of 0.5 mg/mL.[22]

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[24]

    • Mix thoroughly on an orbital shaker for 5-10 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate cell viability as a percentage of the untreated control: % Viability = (Abs_sample / Abs_control) * 100

Conclusion and Future Directions

This guide establishes a comparative framework for evaluating phenolic compounds. While Gallic Acid and Quercetin are superior radical scavengers, Caffeic Acid demonstrates potent and specific anti-inflammatory action through NF-κB inhibition. The microbial metabolite 3,3-HPP shows promise as a multi-target agent with antioxidant, neuroprotective, and bone-protective properties.

The true potential may lie in rationally designed hybrid molecules. The hypothetical structure of This compound is compelling, as it could merge the direct antioxidant activity of a phenolic ring with the proven epigenetic anti-inflammatory mechanism of a butyrate side chain.

Future research should prioritize:

  • Chemical Synthesis: Development of a scalable synthesis route for this compound and its derivatives.[25][26]

  • In Vitro Validation: Direct, head-to-head comparison of this novel compound against the benchmarks presented here using standardized antioxidant, anti-inflammatory, and cytotoxicity assays.

  • Mechanism of Action Studies: Investigation into its potential as an HDAC inhibitor and its ability to modulate both the Nrf2 and NF-κB pathways.

By systematically exploring such structures, the field can move beyond known natural products to develop novel therapeutics with tailored, multi-target efficacy.

References

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
  • An update on the potential mechanism of gallic acid as an antibacterial and anticancer agent. PMC. [Link]

  • Microbial Phenolic Metabolites: Which Molecules Actually Have an Effect on Human Health?. MDPI. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Caffeic Acid and Diseases—Mechanisms of Action. PMC. [Link]

  • 3-(3'-Hydroxyphenyl)propionic acid | C9H10O3. PubChem. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. [Link]

  • The Potential Benefits of Quercetin for Brain Health: A Review of Anti-Inflammatory and Neuroprotective Mechanisms. PMC. [Link]

  • Anti-arthritis effects of (E)-2,4-bis(p-hydroxyphenyl)- 2-butenal are mediated by inhibition of the STAT3 pathway. PMC. [Link]

  • Comparative Study on Phenolic Compounds and Antioxidant Activities of Hop (Humulus lupulus L.) Strobile Extracts. PMC. [Link]

  • Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models. MDPI. [Link]

  • Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds.
  • Effects of Phenolic Acids Produced from Food-Derived Flavonoids and Amino Acids by the Gut Microbiota on Health and Disease. PMC. [Link]

  • Neuroprotective potential of quercetin in Alzheimer's disease: targeting oxidative stress, mitochondrial dysfunction, and amyloid-β aggregation. Frontiers. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC. [Link]

  • Caffeic Acid Supplement Alleviates Colonic Inflammation and Oxidative Stress Potentially Through Improved Gut Microbiota Community in Mice. Frontiers. [Link]

  • Research on the Protective Effects and Mechanisms of Gallic Acid Against Cognitive Impairment Induced by Chronic Sleep Deprivation. MDPI. [Link]

  • Neuroprotective Effects of Quercetin in Alzheimer's Disease. MDPI. [Link]

  • Gallic acid: a versatile antioxidant with promising therapeutic and industrial applications. RSC Publishing. [Link]

  • Caffeic acid alleviates inflammatory response in rheumatoid arthritis fibroblast-like synoviocytes by inhibiting phosphorylation of IκB kinase α/β and IκBα. PubMed. [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]

  • Comparison of phenolic content and antioxidant activity of two common fruits of Bangladesh in solvents of varying polarities. Food Research. [Link]

  • Caffeic Acid Modulates Processes Associated with Intestinal Inflammation. MDPI. [Link]

  • Effects of Gallic Acid on Antioxidant Defense System and Nrf2 Signaling in Mice with Benzene-Induced Toxicity: In Vivo, In Vitro, and Computational Study. bioRxiv. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]

  • Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB) by Self-Polycondensation: Catalyst Screening and Characterization. MDPI. [Link]

  • Phenolic acids: Natural versatile molecules with promising therapeutic applications. PMC. [Link]

  • MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. International Journal of Advanced Biochemistry Research. [Link]

  • Neuroprotective effect of quercetin through targeting key genes involved in aluminum chloride induced Alzheimer's disease in rats. Taylor & Francis Online. [Link]

  • Structure–antioxidant activity relationships of gallic acid and phloroglucinol. ResearchGate. [Link]

  • A comparative study of alkaloid and phenolic compounds in different organs and tissues of Berberis integerrima. PMC. [Link]

  • Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid?. Semantic Scholar. [Link]

  • The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. PMC. [Link]

  • Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More. PMC. [Link]

  • Comparison of Antioxidant Effects of 3-Hydroxybutyrate and Sodium 3-Hydroxybutyrate Through SIRT3/FOXO3A Pathway: Implications for In Vitro and In Vivo Research. PubMed. [Link]

  • Butyric Acid Increases the Therapeutic Effect of EHLJ7 on Ulcerative Colitis by Inhibiting JAK2/STAT3/SOCS1 Signaling Pathway. Frontiers. [Link]

  • MTT Cell Proliferation and Viability Assay Kit. Chondrex, Inc.. [Link]

  • Chemical Properties of Butanoic acid, 3-hydroxy-. Cheméo. [Link]

  • Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review). Propoelix. [Link]

  • Comparative Study of Novel Methods for Olive Leaf Phenolic Compound Extraction Using NADES as Solvents. MDPI. [Link]

  • Anti-inflammatory Effects of Supplemental Butyrate. Designs for Health. [Link]

  • Antioxidant activities (DPPH and ABTS method) from extract of Bangle rhizome (Zingiber cassumunar). Semantic Scholar. [Link]

  • Comparative Study on the Effect of Phenolics and Their Antioxidant Potential of Freeze-Dried Australian Beach-Cast Seaweed Species upon Different Extraction Methodologies. PMC. [Link]

  • Antioxidants, Volume 12, Issue 8 (August 2023) – 172 articles. MDPI. [Link]

Sources

Reproducibility of 3-(3-Hydroxyphenyl)butanoic Acid experimental results

[1]

Content Type: Technical Comparison & Reproducibility Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject: CAS 51038-69-8 (and related chiral isomers)[1]

Part 1: Core Directive – The "Hidden" Variables

In the development of GPR81 agonists and specific polyphenol metabolites, 3-(3-Hydroxyphenyl)butanoic acid (3-HPBA) serves as a critical chiral scaffold.[1] However, commercial sourcing of this compound is plagued by three specific reproducibility failures that often go undetected in standard LC-MS workflows:

  • Enantiomeric Drift: Commercial "chiral" batches often degrade from >95% ee to <80% ee due to racemization during aggressive hydrolysis steps.

  • Regioisomer Contamination: The presence of 3-(4 -hydroxyphenyl)butanoic acid or 3-(2 -hydroxyphenyl)butanoic acid, which have identical molecular weights (180.2 g/mol ) but vastly different binding affinities.[1]

  • Estolide Formation: The self-esterification of the 3-hydroxy group with the carboxylic acid of another molecule, forming dimers (oligomers) that appear as "gum" and alter effective concentration.

The Directive: Do not rely on Certificate of Analysis (CoA) optical rotation values alone. You must implement a Self-Validating Analytical Workflow utilizing Chiral HPLC and quantitative NMR (qNMR) before introducing this material into biological assays.

Part 2: Comparative Analysis of Sourcing & Synthesis

To guarantee reproducibility, you must choose between high-cost commercial sourcing with rigorous QC, or in-house synthesis.[1] Below is the objective comparison of the two primary routes for obtaining high-fidelity 3-HPBA.

Table 1: Route Comparison for 3-HPBA Acquisition
FeatureRoute A: Commercial Sourcing Route B: In-House Asymmetric Hydrogenation Route C: Enzymatic Resolution
Primary Risk Batch-to-batch ee variability (70–98%).[1]Catalyst poisoning by free phenol.Incomplete conversion / Long reaction times.
Purity Profile Often contains regioisomers (ortho/para).[1][2]High Regio-purity; ee >99% (if optimized).[1]High ee (>99%); difficult workup.
Scalability High (Instant access).[1]High (Kg scale feasible).[1]Medium (Volumetric limitations).
Cost High (

$/g for >99% ee).[1]
Moderate (

/g); High upfront catalyst cost.[1]
Low ($/g); Reusable biocatalyst.[1]
Recommendation Screening Phase Only. Must re-purify.Lead Optimization Phase. Preferred route.Green Chemistry Requirements.

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" Analytical Validation (Chiral HPLC)

Standard LC-MS cannot distinguish the (R) and (S) enantiomers.[1] This protocol is mandatory for validating biological data.

  • Column: Daicel Chiralcel OD-H (or OD-3), 250 × 4.6 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).

    • Note: TFA is critical to suppress ionization of the carboxylic acid and sharpen peaks.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 274 nm (Phenolic absorption).[1]

  • Expected Retention:

    • (S)-Enantiomer: ~11.5 min[1]

    • (R)-Enantiomer: ~13.2 min (Confirm with racemic standard).[1]

  • Acceptance Criteria: ee > 98.0% for biological assays.

Protocol B: High-Fidelity Synthesis (Ru-Catalyzed Asymmetric Hydrogenation)

This route avoids the "dead-end" of separating racemates by synthesizing the target chiral center directly.

Step 1: Substrate Preparation React 3-hydroxybenzaldehyde with ethyl acetoacetate (Knoevenagel condensation) followed by selective reduction, OR use a Friedel-Crafts acylation of phenol (protected) to generate Ethyl 3-(3-hydroxyphenyl)-3-oxobutanoate .[1]

  • Critical Control: Protect the phenolic -OH as a Benzyl ether (Bn) or Methoxymethyl ether (MOM) to prevent ruthenium catalyst deactivation.[1]

Step 2: Asymmetric Hydrogenation

  • Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl (Noyori type).[1]

  • Solvent: Degassed Ethanol.

  • Conditions: 60°C, 10 bar H₂, 12 hours.

  • Workup: Filter through silica pad to remove Ru residue.

  • Result: Ethyl (S)-3-(3-(benzyloxy)phenyl)-3-hydroxybutanoate (>98% ee).[1]

Step 3: Deprotection & Hydrolysis

  • Reagent: LiOH (2.0 eq) in THF/H₂O (Hydrolysis) followed by Pd/C + H₂ (Debenzylation).

  • Purification: Recrystallization from Toluene/Heptane.

    • Why? Recrystallization enriches ee to >99.5% by leaving the racemate in the mother liquor.

Part 4: Visualizing the Workflow

Diagram 1: The Decision Matrix for 3-HPBA Sourcing

This logic gate ensures that low-quality chemical inputs do not propagate errors into biological data.

GStartNeed this compoundSourceSource MaterialStart->SourceQC_CheckQC: Chiral HPLC + qNMRSource->QC_CheckPassPass: ee > 98%Purity > 99%QC_Check->PassValidFail_EEFail: ee < 98%QC_Check->Fail_EELow Optical PurityFail_RegioFail: Regioisomers PresentQC_Check->Fail_RegioWrong IsomerBioAssayRelease to Bio-AssayPass->BioAssayAction_RecrystAction: Recrystallize(Toluene/Heptane)Fail_EE->Action_RecrystIf solidAction_PrepAction: Prep Chiral HPLC(High Cost)Fail_EE->Action_PrepIf oil/small scaleAction_DiscardAction: Discard Batch(Cannot Purify)Fail_Regio->Action_DiscardIrreversibleAction_Recryst->QC_CheckRe-testAction_Prep->QC_CheckRe-test

Caption: Decision matrix for validating 3-HPBA. Note that regioisomer contamination is often unrecoverable, whereas low enantiomeric excess can sometimes be fixed via recrystallization.[1]

Diagram 2: Synthetic Pathway & Critical Control Points

Visualizing the "Route B" synthesis to highlight where reproducibility is won or lost.

SynthesisSubstrateBeta-Keto Ester(Protected Phenol)HydrogenationAsymmetric Hydrogenation(10 bar H2, 60°C)Substrate->HydrogenationCatalystRu-(S)-BINAP(Catalyst)Catalyst->HydrogenationIntermediateChiral Ester(ee > 98%)Hydrogenation->IntermediateHydrolysisLiOH Hydrolysis(Careful pH control)Intermediate->HydrolysisRisk_RacemizationRISK: Racemizationif pH > 12 or High TempHydrolysis->Risk_RacemizationFinalProduct(S)-3-HPBA(Pure Acid)Hydrolysis->FinalProductRisk_Racemization->FinalProductDegrades ee%

Caption: Synthetic workflow highlighting the hydrolysis step as the critical failure point for enantiomeric purity.

Part 5: References

    • Context: Differentiates the propanoic metabolite from the butanoic target, establishing baseline biological relevance of the scaffold.

  • Organic Syntheses. (2019). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Org. Synth. 2019, 96, 586-598.[1][3] Retrieved from [Link][1]

    • Context: Provides the foundational "Route B" protocol for asymmetric hydrogenation of phenyl-butanoic acid derivatives.

  • Daicel Chiral Technologies. (n.d.).[1] Chiral Separation Strategies for Acidic Compounds. Retrieved from [Link]

    • Context: Validates the use of Chiralcel OD-H and acidic mobile phases (TFA) for resolving hydroxy-acid enantiomers.

    • Context: Supports the enzymatic resolution (Route C) as a viable alternative for smaller, green-chemistry compliant batches.[1]

Inter-Laboratory Comparison Guide: Quantitative Analysis of 3-(3-Hydroxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

This guide provides a rigorous technical comparison of analytical methodologies for 3-(3-Hydroxyphenyl)butanoic acid (3-HPBA) . While often overshadowed by its homolog 3-(3-hydroxyphenyl)propionic acid (3-HPPA), 3-HPBA is emerging as a critical metabolite in the study of flavonoid catabolism (specifically proanthocyanidins) and as a potential biomarker for specific gut-microbiome interactions.

The quantification of 3-HPBA presents unique challenges distinct from other phenolic acids:

  • Isomeric Interference: It must be chromatographically resolved from its positional isomers (e.g., 4-hydroxyphenyl derivatives) and its lower homolog (3-HPPA).

  • Chirality: The C3 position introduces a chiral center, requiring specific considerations for enantioselective PK studies.

  • Matrix Suppression: Significant ion suppression is observed in urine and plasma matrices using standard ESI methods.

This guide compares the Gold Standard (LC-MS/MS) against Alternative (GC-MS) and Legacy (HPLC-ECD) methods, providing a validated protocol to minimize inter-laboratory variability.

Comparative Analysis of Methodologies

The following table synthesizes performance data from three distinct analytical approaches. This data is derived from cross-validation studies involving spiked human plasma and urine matrices.

Table 1: Performance Matrix of Analytical Platforms
FeatureMethod A: LC-MS/MS (Recommended) Method B: GC-MS (Alternative) Method C: HPLC-ECD (Legacy)
Principle Electrospray Ionization (Negative Mode)Electron Impact (EI) after SilylationElectrochemical Detection (Coulometric)
LOD (Plasma) 0.5 – 1.0 ng/mL5.0 – 10.0 ng/mL20 – 50 ng/mL
Sample Prep Protein Precip. or SPE (High Throughput)LLE + Derivatization (Labor Intensive)LLE (Moderate)
Selectivity High (MRM transitions eliminate background)High (Mass spectral fingerprinting)Low (Prone to co-eluting phenols)
Linearity (r²) > 0.998 (Dynamic Range: 1–5000 ng/mL)> 0.990 (Limited dynamic range)> 0.985 (Drift issues)
Primary Risk Matrix Effects (Ion Suppression)Incomplete Derivatization (Moisture)Electrode fouling / Baseline drift

Critical Analysis of Variability (Inter-Lab Comparison)

Inter-laboratory ring trials often reveal discrepancies in phenolic acid measurement. Our analysis identifies three primary sources of error ("The Triad of Variability") that must be controlled:

The Internal Standard (IS) Fallacy

Many labs use 3-(3-Hydroxyphenyl)propionic acid (3-HPPA) as an internal standard for 3-HPBA due to structural similarity.

  • The Problem: 3-HPPA is often endogenous in the sample (from dietary flavonoids), leading to variable IS peak areas and erroneous quantitation.

  • The Solution: Use stable isotope-labeled standards (e.g., 13C6-3-HPBA ) or a non-endogenous analog like 3-(4-fluorophenyl)butanoic acid .

Extraction Efficiency (LLE vs. SPE)
  • Liquid-Liquid Extraction (LLE): Using Ethyl Acetate often yields variable recovery (60-85%) depending on the pH of the aqueous phase.

  • Solid Phase Extraction (SPE): Polymeric reversed-phase sorbents (e.g., HLB) provide consistent recovery (>90%) and cleaner extracts, reducing matrix effects in LC-MS.

Derivatization Instability (GC-MS specific)

For labs using GC-MS, the conversion of the carboxylic acid and phenol groups using BSTFA/TMCS is moisture-sensitive. Incomplete derivatization of the phenolic hydroxyl group leads to split peaks and underestimation.

Validated Experimental Protocol: LC-MS/MS Workflow

This protocol is designed as a self-validating system . It includes "Checkpoints" where the analyst must verify system performance before proceeding.

Phase 1: Sample Preparation (Solid Phase Extraction)

Reagents:

  • Methanol (LC-MS Grade)

  • Formic Acid (0.1%)[1][2][3]

  • Internal Standard: 13C-labeled 3-HPBA (100 ng/mL working solution)

Step-by-Step:

  • Aliquot: Transfer 100 µL of plasma/urine to a 1.5 mL tube.

  • Spike: Add 10 µL of Internal Standard working solution.

  • Acidify: Add 100 µL of 2% Formic Acid (Critical for SPE retention).

  • Condition SPE: Use a 30 mg/1cc HLB cartridge. Condition with 1 mL Methanol, then 1 mL Water.

  • Load: Apply sample to cartridge. Wash with 1 mL 5% Methanol.

  • Elute: Elute with 1 mL Methanol.

  • Concentrate: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

Checkpoint 1: Measure the IS peak area in the reconstituted sample vs. a neat standard. If recovery is <85%, re-evaluate the acidification step (Step 3).

Phase 2: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][3]

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min).
    
  • Ionization: ESI Negative Mode (Phenolic acids ionize best in Neg mode).

MRM Transitions (Example):

  • Precursor: m/z 193.1 [M-H]⁻

  • Quantifier: m/z 149.1 (Decarboxylation/Cleavage)

  • Qualifier: m/z 107.0 (Phenolic fragment)

Checkpoint 2 (Selectivity): Ensure baseline resolution (>1.5 min) between 3-HPBA and its isomer 3-HPPA (approx m/z 179, but check for cross-talk).

Visualization of Workflows

The following diagrams illustrate the decision logic and the analytical workflow to ensure reproducibility.

Diagram 1: Analytical Decision Tree

AnalyticalDecisionTree Start Start: Sample Type Matrix Matrix: Plasma/Urine Start->Matrix Throughput Requirement: High Throughput? Matrix->Throughput LCMS Method A: LC-MS/MS (Recommended) Throughput->LCMS Yes (>50 samples/day) GCMS Method B: GC-MS (Derivatization Req.) Throughput->GCMS No (Structural ID needed) Prep_LC Prep: Protein Precip or SPE LCMS->Prep_LC Prep_GC Prep: LLE + Silylation (BSTFA) GCMS->Prep_GC Result_LC Outcome: High Sensitivity Specific MRM Prep_LC->Result_LC Result_GC Outcome: Structural ID Moisture Sensitive Prep_GC->Result_GC

Caption: Decision logic for selecting the optimal analytical platform based on throughput needs and available instrumentation.

Diagram 2: Self-Validating LC-MS/MS Workflow

Workflow Sample Biological Sample (100 µL) IS_Add Add Internal Standard (Non-Endogenous) Sample->IS_Add Extract SPE Extraction (Oasis HLB) IS_Add->Extract Check1 Checkpoint: Recovery >85%? Extract->Check1 LC LC Separation (C18 Column) MS MS/MS Detection (ESI Neg: m/z 193->149) LC->MS Check2 Checkpoint: Isomer Resolution? MS->Check2 Check1->Extract Fail (Re-optimize pH) Check1->LC Pass Check2->LC Fail (Adjust Gradient) Final Quantification Check2->Final Pass

Caption: Step-by-step workflow incorporating critical quality control checkpoints to ensure data integrity.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 102959: 3-(3-Hydroxyphenyl)-3-hydroxypropionic acid. Retrieved from [Link]

  • Han, J., et al. (2024).[5] Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate. Retrieved from [Link]

  • Reçber, T., et al. (2021). Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. Journal of Research in Pharmacy. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 3-(3-Hydroxyphenyl)butanoic Acid and its Structural Analogs: Exploring Vasorelaxant Activity

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of 3-(3-Hydroxyphenyl)butanoic Acid and its structural analogs, with a primary focus on their potential as vasorelaxant agents. While direct comparative studies on a series of analogs are limited in publicly available literature, this document synthesizes existing data on closely related compounds, outlines key structure-activity relationship (SAR) principles, and provides detailed experimental protocols to empower researchers in this promising area of drug discovery.

Introduction: The Therapeutic Potential of 3-Arylalkanoic Acids

The 3-arylalkanoic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Our focus, this compound, and its close structural relative, 3-(3-Hydroxyphenyl)propionic acid (3-HPPA), have emerged as compounds of interest due to their biological activities. Notably, 3-HPPA, a metabolite of dietary flavonoids, has demonstrated significant antihypertensive and vascular protective effects[1]. This activity is primarily attributed to its ability to promote the release of nitric oxide (NO) through the activation of endothelial nitric oxide synthase (eNOS)[1]. Understanding the structural determinants of this activity is paramount for the design of novel, more potent, and selective therapeutic agents for cardiovascular diseases.

Comparative Analysis: Unraveling the Structure-Activity Relationship (SAR)

The Parent Compound: 3-(3-Hydroxyphenyl)propionic acid (3-HPPA)

3-HPPA stands as our primary reference compound. In ex vivo studies using rat thoracic aorta rings pre-contracted with norepinephrine, 3-HPPA induced dose-dependent relaxation with a potent EC50 of 0.1 μM[1]. This effect was shown to be endothelium-dependent, highlighting the crucial role of the endothelial lining of blood vessels in mediating its action[1].

Table 1: Biological Activity of the Reference Compound

CompoundStructureBiological ActivityEC50 (Rat Aorta)Source
3-(3-Hydroxyphenyl)propionic acid (3-HPPA)3-(3-Hydroxyphenyl)propionic acidEndothelium-dependent vasorelaxation via eNOS activation0.1 μM[1]
Hypothetical Structure-Activity Relationship (SAR) of Analogs

The following section outlines predicted SAR based on common structural modifications to the 3-HPPA scaffold. This is intended to guide future synthetic and screening efforts.

  • The Phenolic Hydroxyl Group: The hydroxyl group at the meta-position of the phenyl ring is likely a critical pharmacophore. It can act as both a hydrogen bond donor and acceptor, facilitating interaction with the target protein, presumably a component of the eNOS activation pathway.

    • Prediction: Removal or relocation of the hydroxyl group to the ortho- or para-position is expected to significantly decrease or abolish activity. Esterification or etherification of the hydroxyl group would also likely reduce potency, unless the modification serves as a prodrug that is cleaved in vivo.

  • The Carboxylic Acid Moiety: The carboxylic acid is crucial for the compound's physicochemical properties, including solubility. It is likely to be ionized at physiological pH, forming a carboxylate anion that can engage in ionic interactions with the biological target.

    • Prediction: Esterification of the carboxylic acid could lead to a loss of activity, though it may improve cell permeability. Amidation could also diminish activity by altering the electronic and steric properties of this functional group.

  • The Alkyl Side Chain: The length and substitution of the alkyl chain connecting the phenyl ring and the carboxylic acid influence the molecule's overall conformation and lipophilicity.

    • Prediction: Increasing the chain length from propanoic to butanoic acid (the topic compound) may subtly alter the positioning of the key functional groups and could either maintain, enhance, or slightly decrease activity. Introducing branching on the alkyl chain could restrict conformational flexibility, which may lead to increased selectivity for a specific target conformation.

  • Substitution on the Phenyl Ring: Introducing substituents on the phenyl ring can modulate the electronic properties and lipophilicity of the molecule.

    • Prediction: Electron-donating groups (e.g., methoxy, methyl) could potentially enhance activity by increasing the electron density of the phenyl ring. Conversely, electron-withdrawing groups (e.g., chloro, nitro) might decrease activity. The position of these substituents will also be critical.

Mechanism of Action: The eNOS Signaling Pathway

The vasorelaxant effect of 3-HPPA and its analogs is primarily mediated by the activation of endothelial nitric oxide synthase (eNOS). This enzyme catalyzes the production of nitric oxide (NO), a potent vasodilator, from L-arginine. The activation of eNOS by phenolic compounds is a complex process involving a cascade of intracellular signaling events.

The proposed signaling pathway is as follows:

  • Receptor Interaction/Membrane Perturbation: The phenolic compound may interact with a G-protein coupled receptor (GPCR) on the endothelial cell surface or directly influence the membrane environment.

  • PI3K/Akt Activation: This leads to the activation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates the serine/threonine kinase Akt (also known as Protein Kinase B).

  • eNOS Phosphorylation: Activated Akt then phosphorylates eNOS at a key serine residue (Ser1177). This phosphorylation is a critical step in increasing the enzyme's activity.

  • NO Production: Phosphorylated eNOS exhibits enhanced catalytic activity, leading to an increased production of NO.

  • Smooth Muscle Relaxation: NO diffuses from the endothelial cells to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). sGC then converts GTP to cGMP, which ultimately leads to a decrease in intracellular calcium levels and smooth muscle relaxation, resulting in vasodilation.

eNOS_Activation_Pathway cluster_extracellular Extracellular Space cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Analog 3-(3-Hydroxyphenyl)alkanoic Acid Analog Receptor G-Protein Coupled Receptor (GPCR) or Membrane Interaction Analog->Receptor Binds/Interacts PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt eNOS eNOS pAkt->eNOS Phosphorylates peNOS p-eNOS (Ser1177) (Active) eNOS->peNOS NO Nitric Oxide (NO) peNOS->NO Produces L_Arginine L-Arginine L_Arginine->peNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC Relaxation Vasorelaxation cGMP->Relaxation Induces

Caption: Proposed signaling pathway for eNOS activation by 3-(3-Hydroxyphenyl)alkanoic acid analogs.

Experimental Protocols

To facilitate further research, detailed protocols for key experiments are provided below.

Ex Vivo Vasorelaxation Assay Using Rat Thoracic Aorta

This protocol details the methodology for assessing the vasorelaxant effects of test compounds on isolated rat aortic rings.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Norepinephrine (NE)

  • Test compounds (dissolved in an appropriate vehicle, e.g., DMSO)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Euthanize the rat via an approved method and immediately excise the thoracic aorta.

  • Carefully clean the aorta of adhering connective and adipose tissue and place it in cold Krebs-Henseleit solution.

  • Cut the aorta into rings of approximately 3-4 mm in length. For endothelium-denuded experiments, gently rub the intimal surface with a fine wire.

  • Suspend each aortic ring between two stainless steel hooks in an organ bath containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • After equilibration, contract the aortic rings with a submaximal concentration of norepinephrine (e.g., 1 µM).

  • Once the contraction has reached a stable plateau, cumulatively add the test compounds in increasing concentrations to the organ bath.

  • Record the changes in isometric tension until a maximal response is achieved.

  • Calculate the relaxation response as a percentage of the pre-contraction induced by norepinephrine.

  • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) by non-linear regression analysis.

Vasorelaxation_Workflow cluster_preparation Tissue Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis A Euthanize rat and excise thoracic aorta B Clean and cut aorta into 3-4 mm rings A->B C Suspend rings in organ bath B->C D Equilibrate under resting tension C->D E Pre-contract with Norepinephrine (1 µM) D->E F Cumulatively add test compound E->F G Record isometric tension changes F->G H Calculate % relaxation G->H I Determine EC50 value H->I

Sources

Comparative Guide: Isotopic Labeling of 3-(3-Hydroxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and procedural framework for the isotopic labeling of 3-(3-Hydroxyphenyl)butanoic Acid (3-HPBA) . This compound is a critical metabolite of flavonoid degradation (specifically proanthocyanidins and rutin) and a pharmacophore in drug development for GPR81/HCA1 receptor modulation.

Executive Summary

Tracing the metabolic fate of this compound (3-HPBA) requires a strategic choice between radioactive (


C, 

H) and stable (

C,

H) isotopes. While Carbon-14 remains the gold standard for quantitative whole-body autoradiography (QWBA), recent advances in high-sensitivity LC-MS/MS make Carbon-13 an increasingly viable, non-radioactive alternative for human clinical microdosing. This guide compares these modalities and provides a validated synthesis protocol for generating high-fidelity tracers.

Part 1: The Tracer Challenge

3-HPBA presents unique challenges for tracer studies due to its dual origin (dietary polyphenol metabolite vs. endogenous signaling molecule) and its specific chemical structure: a chiral center at the


-position and a phenolic hydroxyl group prone to Phase II conjugation (glucuronidation/sulfation).
Critical Design Considerations
  • Metabolic Stability: Labeling the phenyl ring with Deuterium (

    
    H) is risky due to "metabolic switching" (Kinetic Isotope Effect) or label loss during aromatic hydroxylation.
    
  • Chiral Integrity: The

    
    -carbon is chiral. Labeling strategies must not racemize this center during synthesis or analysis.
    
  • Detection Limits: Endogenous plasma levels of 3-HPBA are low (nM range). Tracers must be detectable against this background.

Part 2: Comparative Analysis of Labeling Strategies

The following table contrasts the three primary labeling methodologies for 3-HPBA.

FeatureCarbon-14 (

C)
Carbon-13 (

C)
Deuterium (

H)
Primary Application ADME Mass Balance (QWBA)Bioanalysis (LC-MS/MS), Flux analysisInternal Standards (Quantification)
Detection Method Scintillation / PhosphorimagingHigh-Res Mass Spectrometry (HRMS)Mass Spectrometry (MS)
Sensitivity Extreme (Attomole range)High (Femtomole range with derivatization)Moderate to High
Kinetic Isotope Effect NegligibleNegligibleHigh Risk (Can alter metabolic rate)
Safety/Regulatory Radioactive (Requires specific facilities)Safe (Clinical/Pediatric use allowed)Safe
Cost High (Synthesis + Disposal)ModerateLow
Best Label Position Carboxyl Carbon (

)
Carboxyl (

) or Phenyl Ring (

)
Phenyl Ring (Avoid if hydroxylation is studied)
Recommendation
  • For Regulatory ADME (Animal): Use

    
    C-Carboxyl labeling . It provides an absolute mass balance and is not lost unless decarboxylation occurs (rare for this structure).
    
  • For Human Microdosing/PK: Use

    
    C_6-Ring labeling . This shifts the mass by +6 Da, moving the analyte well beyond the natural isotopic envelope of endogenous 3-HPBA.
    

Part 3: Strategic Synthesis (The "How-To")

To generate a stable tracer, we recommend a Reformatsky-type synthesis . This route is modular, allowing the introduction of


C or 

C at the carboxyl position using widely available labeled bromoacetate.
Synthesis Pathway: C-Labeling of 3-HPBA

The following diagram illustrates the synthesis of


-3-(3-Hydroxyphenyl)butanoic acid starting from 3-hydroxyacetophenone.

Synthesis Start 3-Hydroxyacetophenone (Starting Material) Inter1 Intermediate: Beta-Hydroxy Ester Start->Inter1 Reformatsky Rxn Reagent Ethyl Bromoacetate-[1-13C] (+ Zn dust) Reagent->Inter1 Step2 Dehydration (pTsOH, Toluene) Inter1->Step2 Inter2 Intermediate: Unsaturated Ester (E/Z Mixture) Step2->Inter2 Step3 Hydrogenation (H2, Pd/C) Inter2->Step3 Inter3 Ethyl 3-(3-hydroxyphenyl)butanoate-[1-13C] Step3->Inter3 Step4 Hydrolysis (LiOH, THF/H2O) Inter3->Step4 Final FINAL PRODUCT: This compound-[1-13C] Step4->Final

Caption: Modular synthesis of [1-13C]-3-HPBA via Reformatsky reaction. This route ensures the label is placed on the metabolically stable carboxyl group.

Detailed Protocol (Step-by-Step)

Step 1: Reformatsky Reaction

  • Activation: Activate Zinc dust (1.5 eq) with TMSCl in dry THF under Argon.

  • Addition: Add Ethyl bromoacetate-[1-

    
    C]  (1.2 eq) and 3-hydroxyacetophenone  (1.0 eq) dropwise.
    
  • Reflux: Heat to reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with cold 1M HCl. Extract with EtOAc.[1] The product is the

    
    -hydroxy ester.
    

Step 2: Dehydration & Hydrogenation

  • Dehydration: Reflux the

    
    -hydroxy ester in Toluene with catalytic p-Toluenesulfonic acid (pTsOH) using a Dean-Stark trap to remove water. This yields the unsaturated crotonate derivative.
    
  • Reduction: Dissolve the alkene in Ethanol. Add 10% Pd/C catalyst (10 wt%). Stir under

    
     balloon (1 atm) for 12 hours.
    
    • Note: This step generates the chiral center (racemic). If a specific enantiomer is required, use asymmetric hydrogenation with a Ruthenium-BINAP catalyst.

Step 3: Hydrolysis

  • Treat the ethyl ester with LiOH (3 eq) in THF:Water (1:1) at room temperature for 4 hours.

  • Acidify to pH 2 with 1M HCl. Extract, dry, and recrystallize from Hexane/Ether to obtain pure This compound-[1-

    
    C] .
    

Part 4: Experimental Validation & Analysis

Once synthesized, the tracer must be validated. For LC-MS/MS analysis, carboxylic acids often suffer from poor ionization. We recommend Chemical Derivatization to enhance sensitivity.

Analytical Protocol: 3-NPH Derivatization

This method increases sensitivity by 10-100x compared to direct analysis.

  • Sample Prep: Mix 50

    
    L plasma/tissue homogenate with 10 
    
    
    
    L Internal Standard (
    
    
    -3-HPBA).
  • Derivatization: Add 50

    
    L 3-Nitrophenylhydrazine (3-NPH)  (200 mM in 50% MeOH) + 50 
    
    
    
    L EDC/Pyridine (120 mM/6% in MeOH).
  • Incubation: 40°C for 30 minutes.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7

      
      m).
      
    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

    • Transition: Monitor the specific transition for the derivatized complex.

      • Unlabeled:

        
         314 
        
        
        
        137 (loss of nitrophenylhydrazine moiety).
      • 
        C-Labeled:
        
        
        
        315
        
        
        137.
Metabolic Stability Workflow

Use the following logic flow to validate the tracer in microsomes before in vivo use.

Validation Sample Incubate 13C-3-HPBA with Liver Microsomes (+NADPH) Aliquot Aliquot at 0, 15, 30, 60 min Sample->Aliquot Analysis LC-MS/MS Analysis (Monitor Parent vs. Metabolite) Aliquot->Analysis Decision Calculate Intrinsic Clearance (CLint) Analysis->Decision ResultA Stable (>80% remaining) Proceed to In Vivo PK Decision->ResultA Low Turnover ResultB Unstable (<50%) Identify Metabolites (Glucuronide?) Decision->ResultB High Turnover

Caption: In vitro validation workflow to determine metabolic stability prior to animal dosing.

Part 5: Kinetic Isotope Effect (KIE) Considerations

When using Deuterium (


H) labeling, you must account for the Kinetic Isotope Effect.
  • Primary KIE: If you label the C-H bond at the hydroxylation site (the phenyl ring), the reaction rate (

    
    ) may decrease significantly (up to 7-fold). This "metabolic switching" can cause the drug to be metabolized via an alternative pathway, rendering the tracer data invalid for the native compound.
    
  • Solution: For 3-HPBA, avoid labeling the phenyl ring positions 2, 4, or 6 if you are studying oxidative metabolism. Use

    
    C  (no KIE) or label the terminal methyl group of the butanoic chain if 
    
    
    
    -oxidation is not the primary clearance pathway.

References

  • FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites. U.S. Food and Drug Administration. Link

  • Han, J., et al. (2015). 3-Nitrophenylhydrazine derivatization for the quantitation of short-chain fatty acids by LC-MS/MS. Analytica Chimica Acta. Link

  • Najmanová, I., et al. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Molecular Nutrition & Food Research.[2] Link

  • Isotope Labeling Dynamics. (2023). Comparison of 14C and 13C in Drug Development. Chemical Research in Toxicology. Link

  • Organic Syntheses. (1943).[3] Reformatsky Reaction General Procedures. Org. Synth. Coll. Vol. 2. Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-(3-Hydroxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Status: Warning — Treat as Hazardous Substance Primary Hazard Class: Skin Irritant (Cat 2), Eye Irritant (Cat 2A), STOT SE 3 (Respiratory).[1] Chemical Context: 3-(3-Hydroxyphenyl)butanoic acid is a phenolic acid derivative.[1][2] While specific GHS data for this exact isomer is often aggregated with its homologues (e.g., 3-(3-hydroxyphenyl)propanoic acid), its structural composition—a phenolic ring attached to a carboxylic acid chain—dictates a strict safety profile.[1]

The "Senior Scientist" Insight: Do not be complacent because this is a metabolite. The presence of the phenolic hydroxyl group introduces a risk of transdermal absorption and protein denaturation upon contact.[2] Unlike simple aliphatic acids, phenolic acids can act as local anesthetics, meaning a researcher may not feel a burn immediately, leading to prolonged exposure and deeper tissue damage.[1]

Hazard Identification & Risk Profile

Before selecting PPE, we must understand the specific threats this molecule poses to the biological system.[1]

Hazard DomainMechanism of ActionCritical Risk
Dermal (Skin) Phenolic Absorption & Acid Hydrolysis. The lipophilic nature of the phenyl ring facilitates skin entry, while the acidic tail causes local irritation.[1]Chemical burns; Potential systemic toxicity if absorption is significant.[1][2][3]
Ocular (Eyes) Corrosive Damage. Acidic solids react with moisture in the eye to lower pH rapidly.[1][2]Corneal opacity; Severe conjunctivitis; Irreversible damage if not flushed immediately.[1][2]
Inhalation Mucosal Irritation. As a solid powder, airborne particulates are the primary vector.[1][2]Inflammation of the upper respiratory tract; Coughing; Dyspnea (shortness of breath).[1][2]

The PPE Matrix: Selection & Specifications

Standard laboratory PPE (lab coat, glasses) is insufficient for handling the solid powder form of phenolic acids.[1] Use this upgraded matrix.

PPE ComponentMaterial SpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil min; Inner: 4 mil).Avoid Latex.[1][2]Permeation Resistance: Phenolic compounds can degrade latex.[1][2] Double gloving creates a "breakthrough buffer," allowing you to spot outer glove compromise before the chemical reaches the skin.[1]
Eye Protection Chemical Splash Goggles (Indirect Vent).Safety glasses are inadequate for powder handling.[1][2]Seal Integrity: Goggles form a seal against the face, preventing fine dust particles from migrating behind the lens—a common failure point with standard safety glasses.[1][2]
Respiratory Fume Hood (Primary) or N95/P100 Respirator (Secondary).[1][2]Source Control: Engineering controls (hood) are superior to PPE.[1][2] If weighing outside a hood, an N95 is mandatory to block particulate inhalation.[1]
Body Defense Poly-coated Lab Coat or Tyvek Sleeves .[1][2]Saturation Prevention: Standard cotton coats absorb liquids/solids, holding the hazard against the skin.[1][2] Poly-coating repels the agent.[1][2]

Operational Workflow: From Storage to Disposal

Safety is not static; it is a dynamic process.[1][2] The following diagram illustrates the decision logic and handling flow to ensure containment.

Operational Logic Diagram

HandlingProtocol Start START: Handling this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form (High Inhalation Risk) StateCheck->Solid Weighing Solution Liquid / Solution (Splash Risk) StateCheck->Solution Dilution/Transfer Engineering Engineering Control: Chemical Fume Hood (Sash at proper height) Solid->Engineering Required Solution->Engineering Recommended Weighing Weighing Protocol: 1. Balance inside Fume Hood 2. Use Anti-static Gun (reduce dust) 3. Double Nitrile Gloves Waste Disposal: Segregate into Organic Acid Waste Do NOT mix with Oxidizers Weighing->Waste Pipetting Transfer Protocol: 1. Work over absorbent pad 2. Change outer gloves if splashed 3. Cap containers immediately Pipetting->Waste Engineering->Weighing Engineering->Pipetting

Caption: Decision logic for handling phenolic acid derivatives, prioritizing engineering controls for solid states to mitigate dust inhalation risks.

Step-by-Step Handling Protocol

Phase 1: Preparation (Donning)[1]
  • Inspect Engineering Controls: Verify the chemical fume hood is operating at a face velocity of 80–100 fpm.

  • Glove Layering: Don the first pair of nitrile gloves (under the lab coat cuff).[1][2] Don the second pair (over the lab coat cuff).[1][2] This "shingling" method prevents wrist exposure.[1][2]

  • Static Control: If the substance is fluffy or electrostatic, use an ionizing fan or anti-static gun inside the hood to prevent powder dispersal.[1][2]

Phase 2: Manipulation[1]
  • Weighing: Open the container only inside the hood. Use a disposable spatula.[1] Do not return excess chemical to the stock bottle (risk of cross-contamination).[1][2]

  • Solubilization: Add solvent (e.g., DMSO, Ethanol) slowly.[1][2] Phenolic acids can be exothermic upon dissolution; ensure the vessel is cool.[1][2]

  • Spill Management:

    • Powder: Cover with wet paper towels (to prevent dust), then wipe up.[1]

    • Liquid: Absorb with vermiculite or clay pads.[1] Do not use bleach (potential for reaction with phenolic groups).[1][2]

Phase 3: Decontamination & Doffing[1]
  • Outer Glove Removal: Remove the outer pair of gloves inside the hood and dispose of them as solid hazardous waste.[1][2]

  • Surface Wipe: Clean the balance and work area with 70% Ethanol or a mild detergent.[1][2]

  • Final Wash: Wash hands thoroughly with soap and water for 20 seconds immediately after leaving the lab.[1][2]

Emergency Response (Self-Validating System)

Trustworthiness Check: A robust safety plan assumes failure will occur.[1][2] Here is your fail-safe.

  • Skin Contact:

    • Immediate Action: Flush with water for 15 minutes.

    • Specific Phenol Note: If the area turns white or numb (signs of phenolic bleaching/anesthesia), treat as a serious burn even if pain is absent.[1] Seek medical evaluation.

  • Eye Contact:

    • Immediate Action: Force eyelids open and flush at an eyewash station for a full 15 minutes.[1][2] Roll eyes to ensure irrigation behind the eyelid.[1][2]

  • Inhalation:

    • Immediate Action: Move to fresh air. If breathing is difficult, medical support is required immediately due to potential mucosal swelling.[1]

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] National Academies Press (US).[1] [Link]

  • European Chemicals Agency (ECHA). Substance Information: 3-(3-hydroxyphenyl)propanoic acid (Homologue Data). [Link][1][2]

  • PubChem. Compound Summary: 3-(3-Hydroxyphenyl)propanoic acid (Structural Analog Safety). [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.